molecular formula C5H4O3 B165944 Citraconic anhydride CAS No. 616-02-4

Citraconic anhydride

Número de catálogo: B165944
Número CAS: 616-02-4
Peso molecular: 112.08 g/mol
Clave InChI: AYKYXWQEBUNJCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Citraconic anhydride, also known as 2-methylmaleic anhydride, is a valuable chemical reagent in biochemical and bioconjugation research. Its primary application is the reversible protection (blocking) of amine groups, such as the ε-amino group of lysine residues in proteins and peptides . The reaction proceeds under mild alkaline conditions (pH 7-9) to form an amide linkage, which introduces a terminal carboxylate and shields the amine's functionality . A key characteristic of this compound is the high reversibility of this bond; the modification is rapidly hydrolyzed under mild acidic conditions (pH 3.5-4.0), efficiently regenerating the original, unmodified amine . This pH-dependent reversibility makes it an ideal tool for temporary protection during multi-step synthesis or modification processes to preserve the antigenic properties of peptides . Beyond its role in amine protection, this compound is used to reverse the effects of formalin fixation in tissue samples, helping to restore antigen recognition for immunohistochemistry . The compound is also a subject of innovation in the chemical industry, with research into bio-based production and its use in creating high-performance polymers, resins, and coatings . In the laboratory, this compound is a toxic liquid and must be handled with extreme care in a fume hood to avoid contact with skin, eyes, and inhalation of vapors . This product is intended for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060660
Record name 2,5-Furandione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline]
Record name Methylmaleic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6119
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

213-214 °C @ 760 MM HG
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALCOHOL, ETHER, ACETONE
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2469 @ 16 °C/4 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 MM HG @ 47.1 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

616-02-4
Record name Citraconic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmaleic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citraconic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citraconic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRACONIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

7-8 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

What is the chemical structure of citraconic anhydride?

Author: BenchChem Technical Support Team. Date: December 2025

Citraconic anhydride, also known as methylmaleic anhydride, is a cyclic dicarboxylic anhydride that serves as a versatile reagent and building block in organic synthesis. Its chemical reactivity, particularly as an acylating agent and a dienophile, makes it a valuable compound for researchers in chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound featuring a furan-2,5-dione ring substituted with a methyl group on the double bond. This substitution distinguishes it from its isomer, itaconic anhydride.

  • Chemical Formula : C₅H₄O₃[1][2][3][4][5]

  • IUPAC Name : 3-methylfuran-2,5-dione[5][6]

  • CAS Number : 616-02-4[1][2][6]

  • SMILES : CC1=CC(=O)OC1=O[5][7]

Caption: Chemical structure of this compound (C₅H₄O₃).

Physicochemical Properties

This compound is a colorless liquid at room temperature.[8] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 112.08 g/mol [1][2][4][7]
Melting Point 6-10 °C[2][9][10]
Boiling Point 213-214 °C[2][9]
Density 1.247 g/mL at 25 °C[4][9]
Refractive Index (n20/D) 1.471
Vapor Density 4 (vs air)
Flash Point 101 °C (closed cup)[9]
Appearance Colorless liquid[8][9]

Synthesis of this compound

This compound can be synthesized through several routes, most notably via the thermal isomerization of itaconic anhydride, which is itself derived from the dehydration of citric acid or itaconic acid.[11] The thermodynamically more stable this compound is often a by-product of itaconic anhydride synthesis and can be intentionally formed by heating.[11][12]

This protocol describes the conversion of itaconic acid to this compound via dehydration and isomerization.

Materials:

  • Itaconic acid (20 g)

  • Xylene (20 g)

  • Calcium (0.1 g, catalyst)

Equipment:

  • Reaction flask equipped with a thermometer, stirrer, and oil-water separator

  • Oil bath

  • Vacuum distillation apparatus

Procedure:

  • Initial Dehydration: Charge the reaction flask with 20 g of itaconic acid, 20 g of xylene, and 0.1 g of calcium.[1]

  • Heat the mixture in an oil bath to 120 °C.[1]

  • Conduct a water-splitting reaction for 1.5 hours under a reduced pressure of 0.1 MPa to remove water.[1]

  • Isomerization and Purification: Distill the reaction product at a vacuum of 500 Pa and a temperature of 100 °C to recover the initial product mixture.[1]

  • Recharge the recovered product into the reactor with an additional 10 g of itaconic acid and 0.1 g of calcium.[1]

  • Heat the mixture to 130 °C in the oil bath and maintain under vacuum (0.1 MPa) for 0.5 hours to promote isomerization to this compound.[1]

  • Final Distillation: Perform a final vacuum distillation (500 Pa). The fraction collected at 100 °C is the final product, this compound.[1]

  • The expected yield is approximately 99.3% with a purity of 99.8%.[1]

G cluster_start Starting Materials cluster_process Process cluster_end Product Itaconic_Acid Itaconic Acid Step1 Charge Reactor & Heat (120°C, 0.1 MPa, 1.5h) Itaconic_Acid->Step1 Xylene Xylene Xylene->Step1 Calcium Calcium (Catalyst) Calcium->Step1 Step2 Initial Distillation (100°C, 500 Pa) Step1->Step2 Dehydration Step3 Recharge & Isomerize (130°C, 0.1 MPa, 0.5h) Step2->Step3 Recharge Step4 Final Vacuum Distillation (100°C, 500 Pa) Step3->Step4 Isomerization Product This compound (Yield: 99.3%) Step4->Product

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Applications

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons and the presence of the carbon-carbon double bond. This dual reactivity makes it a valuable intermediate in organic synthesis.[13]

A significant application, particularly in biochemistry and drug development, is its reaction with primary amines (e.g., lysine residues in proteins). This reaction forms a temporary amide linkage, effectively "blocking" the amine group. The resulting citraconyl-amide bond is stable at neutral or alkaline pH but is readily hydrolyzed under mild acidic conditions (pH ~4), regenerating the original amine.[14] This reversible blocking is a powerful tool for protein modification and characterization.[14][15]

The reaction with primary and secondary amines initially produces a mixture of isomeric citraconamic acids.[16]

G cluster_reactants Reactants cluster_products Products Anhydride This compound Amide Citraconyl-Amide Anhydride->Amide Acylation (pH > 7) Amine Primary Amine (R-NH₂) Amine->Amide Regenerated_Amine Primary Amine (R-NH₂) Amide->Regenerated_Amine Hydrolysis (pH ~4)

Caption: Reversible reaction pathway of this compound with a primary amine.

  • Organic Synthesis : It is used as a starting material for a variety of organic compounds, including acids, esters, and amides.[13] Its double bond allows it to participate in Diels-Alder reactions.

  • Polymer Chemistry : It can be used as a monomer or comonomer in the production of polyesters and other polymers.

  • Material Science : Its derivatives have applications in the formulation of resins, plasticizers, and coatings.[13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR : The proton NMR spectrum provides characteristic signals for the methyl group and the olefinic proton.[7]

  • ¹³C NMR : The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the olefinic carbons, and the methyl carbon.[17][18]

  • FTIR : The infrared spectrum is characterized by strong absorption bands typical for cyclic anhydrides, with two carbonyl (C=O) stretching vibrations observed around 1770 and 1830 cm⁻¹, and a C=C bond absorption around 1650 cm⁻¹.[19]

References

Citraconic Anhydride: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Chemical Intermediate

Citraconic anhydride, a cyclic dicarboxylic anhydride, is a versatile reagent and building block with significant applications in organic synthesis, polymer chemistry, and importantly, in the realm of drug development as a pH-sensitive linker. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and a summary of its spectral data to support researchers, scientists, and professionals in the pharmaceutical industry.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₅H₄O₃[1][2]
Molecular Weight 112.08 g/mol [1][2]
IUPAC Name 3-methylfuran-2,5-dione[3][4]
Synonyms 2-Methylmaleic anhydride, Methylmaleic anhydride[1][2][5]
CAS Number 616-02-4[1][2]
Appearance Clear colorless to very slightly yellow liquid[1][6]
Melting Point 6-10 °C[1][6]
Boiling Point 213-214 °C[1][6]
Density 1.247 g/mL at 25 °C[1][6][7]
Refractive Index (n²⁰/D) 1.471[6][7]
Vapor Density 4 (vs air)[1][7]
Flash Point 102 °C (215 °F)[1]
Table 2: Solubility Profile of this compound
SolventSolubilityNotesReference(s)
Water DecomposesHydrolyzes to form citraconic acid.[1][3]
Alcohol SolubleReacts to form monoesters.[3]
Ether Soluble[3]
Acetone Soluble[3]
Benzene Soluble
Xylene Soluble[8]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectral data is provided below.

Table 3: Spectroscopic Data of this compound
TechniqueKey Peaks/SignalsReference(s)
¹H NMR Signals corresponding to the methyl and vinyl protons.[9]
¹³C NMR Resonances for the methyl carbon, olefinic carbons, and carbonyl carbons.[10][11]
Infrared (IR) Spectroscopy Characteristic strong C=O stretching bands for a cyclic anhydride around 1780 and 1850 cm⁻¹.[12]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 112, along with characteristic fragmentation patterns.[13]

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of the anhydride group and the carbon-carbon double bond.[5] Its reactivity makes it a valuable intermediate in a variety of chemical transformations.[8]

Reaction with Nucleophiles

The electrophilic carbonyl carbons of the anhydride are susceptible to attack by various nucleophiles.

  • Hydrolysis: Reacts with water to form citraconic acid.[1][3] This reaction is the primary reason for its moisture sensitivity.[1]

  • Reaction with Alcohols (Esterification): Alcohols react with this compound to yield monoesters of citraconic acid. This reaction can be catalyzed by acids or bases.

  • Reaction with Amines (Amidation): Primary and secondary amines readily react with this compound to form the corresponding citraconamic acids.[14] This reaction is of particular interest in bioconjugation and drug delivery due to its reversibility under acidic conditions.[2]

Polymerization

This compound can be used as a monomer or co-monomer in polymerization reactions to produce polyesters and polyamides.[8] The resulting polymers often exhibit enhanced mechanical and thermal properties.[8]

Diels-Alder Reactions

The electron-deficient double bond in this compound allows it to act as a dienophile in Diels-Alder reactions, enabling the synthesis of complex cyclic compounds.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Itaconic Acid

Principle: Itaconic acid is dehydrated and isomerized at elevated temperatures to yield this compound. The use of a high-boiling solvent and a catalyst can facilitate the reaction and improve the yield.

Materials:

  • Itaconic acid

  • Xylene

  • Calcium oxide (or other suitable catalyst)

  • Reaction flask equipped with a thermometer, stirrer, and a Dean-Stark or similar apparatus for water removal.

  • Distillation apparatus.

Procedure:

  • To a reaction flask, add itaconic acid (e.g., 20 g), xylene (e.g., 20 g), and a catalytic amount of calcium oxide (e.g., 0.1 g).[8]

  • Heat the mixture in an oil bath to 120 °C.[8]

  • Collect the water of reaction using the Dean-Stark apparatus. The reaction is typically complete in about 1.5 hours under reduced pressure.[8]

  • After the reaction is complete, distill the xylene from the reaction mixture.

  • Purify the resulting this compound by vacuum distillation.[8] The product is a colorless liquid.[8]

Reversible Blocking of Primary Amines

Principle: this compound reacts with primary amines on proteins or other biomolecules at a slightly alkaline pH to form an amide linkage, effectively "blocking" the amine. This linkage is stable at neutral to alkaline pH but is readily hydrolyzed under mild acidic conditions, regenerating the free amine.[2][15]

Materials:

  • Amine-containing molecule (e.g., protein)

  • This compound

  • Reaction buffer (e.g., 0.1-1 M sodium phosphate or sodium carbonate, pH 8-9). Avoid amine-containing buffers like Tris.[15]

  • Acid for pH adjustment (for de-blocking)

  • Gel filtration or dialysis equipment.

Procedure for Blocking:

  • Dissolve the amine-containing molecule in the reaction buffer.[15]

  • Add a 5-10 fold molar excess of this compound to the solution in small aliquots to ensure it dissolves.[15]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C.[15]

  • Remove excess this compound and its hydrolysis product by gel filtration or dialysis against a suitable buffer.[15]

Procedure for Unblocking (Reversal):

  • Adjust the pH of the solution containing the citraconylated molecule to approximately 4 by adding a suitable acid.[15]

  • Incubate for at least 3 hours to overnight at 30 °C to allow for the hydrolysis of the amide bond.[15]

Hydrolysis to Citraconic Acid

Principle: The anhydride ring is opened by the nucleophilic attack of water to form the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Distilled water

  • Beaker

  • Stirring apparatus

Procedure:

  • In a beaker, add a known amount of pure this compound (e.g., 22.4 g, 0.2 mole).

  • Add a slight molar excess of distilled water (e.g., 4 mL, ~0.22 mole).

  • Stir the mixture, gently warming if necessary, until a homogeneous solution is formed.

  • Cover the beaker and allow it to stand for approximately 48 hours, during which time the citraconic acid will crystallize.

  • The resulting solid can be further purified by washing with a non-polar solvent like cold benzene and drying under vacuum.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable tool in drug development, particularly in the design of sophisticated drug delivery systems.

pH-Sensitive Drug Delivery

The reversible nature of the amide bond formed with amines is exploited to create pH-sensitive drug carriers.[5][16] A therapeutic agent can be conjugated to a carrier molecule via a linker containing a citraconyl-amide bond. This conjugate is stable in the bloodstream at physiological pH (~7.4). However, upon reaching the slightly acidic microenvironment of a tumor or within the acidic endosomes of cells, the amide bond is cleaved, releasing the drug at the target site.[16] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.

pH_Sensitive_Cleavage Drug_Carrier Drug_Carrier Released_Drug Released_Drug Drug_Carrier->Released_Drug Hydrolysis of Amide Bond Modified_Carrier Modified_Carrier

Safety and Handling

This compound is a reactive and moisture-sensitive chemical that should be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and eye damage.[17][18] May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[18][19]

  • Handling: Work in a well-ventilated area, preferably under a fume hood.[17] Avoid contact with skin, eyes, and clothing.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[21]

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a valuable reagent in organic synthesis and polymer science. For drug development professionals, its most notable feature is the ability to form pH-sensitive amide linkages, offering a powerful tool for the design of targeted drug delivery systems. A thorough understanding of its reactivity, handling requirements, and the experimental protocols for its use is crucial for its effective and safe application in research and development.

References

Citraconic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and applications of citraconic anhydride, a versatile reagent in drug development and chemical synthesis.

This technical guide provides a detailed overview of this compound, a five-membered cyclic dicarboxylic anhydride. It serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, synthesis protocols, and diverse applications.

Core Properties of this compound

This compound, also known as 2-methylmaleic anhydride or 3-methyl-2,5-furandione, is a colorless to pale yellow liquid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 616-02-4[1][3][4][5][6]
Molecular Formula C₅H₄O₃[1][4][5][6][7][8]
Molecular Weight 112.08 g/mol [1][3][4][5][6][7][8]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 6-10 °C[3][5]
Boiling Point 213-214 °C[3][5]
Density 1.247 g/mL at 25 °C[3][5]
Refractive Index 1.470-1.472 at 20 °C[5]

Synthesis and Purification

This compound can be synthesized through several methods, most notably from citric acid or itaconic acid.[3][9][10] The thermal isomerization of itaconic acid anhydride is a common laboratory-scale preparation method.[9]

Experimental Protocol: Synthesis from Itaconic Anhydride

This protocol is adapted from established organic synthesis procedures.[3]

Materials:

  • Itaconic anhydride

  • Modified Claisen flask (500-cc) with a 15-cm fractionating column

  • Heating mantle

  • Distillation apparatus

  • Receiving flasks

Procedure:

  • Place 250 g of itaconic anhydride into the modified Claisen flask.

  • Heat the flask rapidly using a heating mantle to initiate distillation at atmospheric pressure.

  • Collect and discard the initial distillate that comes over below 200°C, as this fraction primarily contains water and other decomposition byproducts.

  • Collect the fraction that distills between 200-215°C. This is the crude this compound. The expected yield is approximately 170-180 g.

  • For further purification, redistill the crude product under reduced pressure. Collect the fraction boiling at 105–110°C/22 mm Hg. This will yield 155–165 g of purified this compound.

Key Applications in Research and Development

This compound's reactivity makes it a valuable tool in various scientific fields. Its applications range from polymer science to bioconjugation and drug delivery.

Polymer Chemistry

As a monomer, this compound is used in the production of various polymers, including polyesters and polyamides.[7] Its incorporation into polymer chains can enhance properties such as thermal stability and flexibility.[5]

Bioconjugation and Drug Delivery

A significant application of this compound in the life sciences is its use as a reversible blocking agent for primary amines, such as the lysine residues in proteins.[1][11] This property is particularly useful in drug delivery systems and for the stabilization of enzymes.[5][11] The reaction forms an amide linkage that is stable at neutral to alkaline pH but can be readily cleaved under mild acidic conditions (pH ~4), restoring the free amine.[1][2]

G Workflow for Reversible Amine Blocking with this compound Protein Protein with Primary Amines (e.g., Lysine residues) Reaction_Blocking Reaction at pH 8-9 Protein->Reaction_Blocking CitraconicAnhydride This compound CitraconicAnhydride->Reaction_Blocking BlockedProtein Citraconylated Protein (Blocked Amines) Reaction_Blocking->BlockedProtein DownstreamApp Downstream Applications (e.g., further modification, drug conjugation) BlockedProtein->DownstreamApp Reaction_Deblocking Deblocking at pH ~4 BlockedProtein->Reaction_Deblocking RestoredProtein Restored Protein with Free Amines Reaction_Deblocking->RestoredProtein

References

Synthesis and Purification of Citraconic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citraconic anhydride, a versatile cyclic anhydride, serves as a crucial building block in organic synthesis and polymer chemistry. Its applications range from the production of resins and polymers to its use as a reagent in the development of pharmaceuticals.[1] This guide provides an in-depth overview of the primary synthetic routes to this compound and the methodologies for its purification, tailored for professionals in research and drug development.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, with the most common routes originating from readily available carboxylic acids.

Dehydration of Itaconic Acid or Itaconic Anhydride

The dehydration of itaconic acid is a widely employed method for producing this compound.[2] This process can be facilitated by heating in the presence of a catalyst to promote the isomerization and subsequent cyclization.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from itaconic acid is described in a patented process.[2]

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus, add 200 g of itaconic acid.

  • Catalyst Addition: Introduce 2 g of sodium sulfate to the itaconic acid.

  • Dehydration Reaction: Heat the mixture to 165°C at atmospheric pressure. Water will begin to distill from the reaction mixture.

  • Reaction Monitoring: Continue heating until approximately 28 ml of water has been collected.

  • Isolation: The crude this compound can be purified by vacuum distillation.

This method has been reported to yield up to 81% of this compound.[2] Variations of this process utilize other catalysts such as potassium dihydrogen phosphate, which can also provide high yields.[2]

Table 1: Synthesis of this compound via Dehydration of Itaconic Acid

Starting MaterialCatalystCatalyst Loading (% w/w)Temperature (°C)PressureYield (%)Reference
Itaconic AcidSodium Sulfate1165Atmospheric81[2]
Itaconic AcidSodium Sulfate2175Atmospheric87.2[2]
Itaconic AcidPotassium Dihydrogen Phosphate5170Atmospheric75[2]
Itaconic AcidPotassium Dihydrogen Phosphate1180Atmospheric72[2]
Itaconic AcidCalcium0.51200.1 MPa (reduced)99.3[4]

Logical Relationship of the Dehydration Process:

G Itaconic_Acid Itaconic Acid Heating Heating (165-180°C) Itaconic_Acid->Heating Dehydration Dehydration & Isomerization Heating->Dehydration Catalyst Catalyst (e.g., Na2SO4, KH2PO4) Catalyst->Heating Water Water (byproduct) Dehydration->Water Crude_Anhydride Crude this compound Dehydration->Crude_Anhydride Purification Purification (Vacuum Distillation) Crude_Anhydride->Purification Pure_Anhydride Pure this compound Purification->Pure_Anhydride

Caption: Workflow for the synthesis of this compound from itaconic acid.

Pyrolysis of Citric Acid

The thermal decomposition of citric acid yields a mixture of itaconic and citraconic anhydrides.[5][6] This method involves heating anhydrous citric acid under reduced pressure.

Experimental Protocol:

A representative procedure for the synthesis of this compound from citric acid can be adapted from established methods for itaconic anhydride synthesis, as the two are often co-produced.[7]

  • Preparation: Place 200 g of anhydrous citric acid into a distillation flask.

  • Pyrolysis: Heat the flask rapidly over a direct flame. The distillation should be completed within 10-12 minutes.

  • Fractional Distillation: The initial distillate will contain water and other decomposition products. The fraction distilling between 200-215°C consists of this compound.[8]

  • Purification: The collected fraction can be further purified by redistillation under reduced pressure (105-110°C at 22 mmHg).[8]

Yields for this method can vary, with reports of 68-72% for the crude product and 62-66% after vacuum distillation.[8]

Table 2: Synthesis of this compound via Pyrolysis of Citric Acid

Starting MaterialTemperature (°C)PressureCrude Yield (%)Purified Yield (%)Reference
Citric Acid>175Atmospheric37-47 (as itaconic anhydride)-[7]
Itaconic Anhydride200-215Atmospheric68-7262-66[8]

Experimental Workflow for Pyrolysis:

G Citric_Acid Anhydrous Citric Acid Rapid_Heating Rapid Heating (Pyrolysis) Citric_Acid->Rapid_Heating Vapor_Mixture Vapor Mixture (Water, Anhydrides) Rapid_Heating->Vapor_Mixture Fractional_Distillation Fractional Distillation Vapor_Mixture->Fractional_Distillation Low_Boiling Low Boiling Fraction (<200°C) Fractional_Distillation->Low_Boiling Citraconic_Fraction This compound Fraction (200-215°C) Fractional_Distillation->Citraconic_Fraction Vacuum_Distillation Vacuum Distillation Citraconic_Fraction->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product

Caption: Pyrolysis of citric acid for this compound synthesis.

Purification of this compound

The primary impurity in crude this compound is often the corresponding citraconic acid, formed by hydrolysis.[9] Purification is therefore a critical step to obtain a high-purity product suitable for sensitive applications.

Vacuum Distillation

Vacuum distillation is the most effective and commonly cited method for purifying this compound.[2][8] By reducing the pressure, the boiling point of the anhydride is lowered, preventing thermal decomposition.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry to prevent hydrolysis.

  • Distillation: Heat the crude this compound gently under reduced pressure. The pure anhydride will distill, leaving behind less volatile impurities.

  • Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 105-110°C at 22 mmHg).[8]

Table 3: Physical Properties of this compound

PropertyValueReference
Melting Point6-10 °C[9]
Boiling Point213-214 °C (at atmospheric pressure)[9]
Boiling Point105-110 °C (at 22 mmHg)[8]
Density1.247 g/mL (at 25 °C)[9]
Crystallization

Crystallization can also be employed for purification, particularly for removing small amounts of impurities. The choice of solvent is critical for successful crystallization.

General Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals of pure this compound should form.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Chemical Purification

For instances where hydrolysis to citraconic acid is a significant issue, a chemical purification step can be implemented.

Experimental Protocol:

  • Anhydride Treatment: Reflux the crude this compound with acetic anhydride for 30 minutes. This will convert any citraconic acid back to the anhydride.[9]

  • Solvent Removal: Evaporate the excess acetic anhydride.

  • Vacuum Distillation: Distill the residue under vacuum to obtain the pure this compound.[9]

Purification Workflow:

G Crude_Anhydride Crude this compound Check_Hydrolysis Check for Hydrolysis (e.g., IR for OH bands) Crude_Anhydride->Check_Hydrolysis Hydrolyzed Hydrolyzed Check_Hydrolysis->Hydrolyzed Yes Not_Hydrolyzed Not Significantly Hydrolyzed Check_Hydrolysis->Not_Hydrolyzed No Reflux_Ac2O Reflux with Acetic Anhydride Hydrolyzed->Reflux_Ac2O Vacuum_Distillation Vacuum Distillation Not_Hydrolyzed->Vacuum_Distillation Reflux_Ac2O->Vacuum_Distillation Pure_Anhydride Pure this compound Vacuum_Distillation->Pure_Anhydride

Caption: Decision workflow for the purification of this compound.

Spectroscopic Data

Confirmation of the identity and purity of the synthesized this compound can be achieved through various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ (ppm): 2.2 (s, 3H, CH₃), 6.4 (q, 1H, =CH)[10][11]
¹³C NMR (CDCl₃)δ (ppm): 10.5 (CH₃), 128.5 (=CH), 146.5 (=C-CH₃), 163.5 (C=O), 166.0 (C=O)[12]
IR (Neat)ν (cm⁻¹): ~1850, 1780 (C=O stretch, anhydride)[13]

This guide provides a comprehensive overview of the key methodologies for the synthesis and purification of this compound, offering valuable experimental details and data for researchers and professionals in the field. The selection of the most appropriate method will depend on factors such as the available starting materials, desired scale, and required purity of the final product.

References

The Reversible Reaction of Citraconic Anhydride with Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citraconic anhydride is a versatile reagent widely employed in chemical biology, proteomics, and drug development for the reversible modification of primary amines, particularly the ε-amino group of lysine residues in proteins. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with primary amines, including its mechanism, pH-dependent kinetics, and practical applications. Detailed experimental protocols, quantitative data, and visual representations of the reaction and its utility are presented to equip researchers with the knowledge to effectively utilize this valuable chemical tool.

Introduction

The ability to selectively and reversibly modify proteins is a cornerstone of modern biochemical research and therapeutic development. This compound (2-methylmaleic anhydride) has emerged as a powerful tool for this purpose, offering a straightforward and efficient method for the temporary blocking of primary amino groups. The reaction is characterized by the formation of a stable amide linkage at neutral to alkaline pH, which can be readily cleaved under mild acidic conditions to regenerate the original amine.[1][2] This pH-sensitive reversibility is the key feature that underpins its broad utility in various applications, from proteomics research to the design of sophisticated drug delivery systems.

This guide will delve into the fundamental chemistry of the this compound-amine reaction, provide quantitative insights into its behavior, and offer detailed protocols for its practical implementation.

The Core Reaction: Mechanism and pH Dependence

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a citraconamic acid derivative, which is an amide.[3]

Key Characteristics of the Reaction:

  • Formation of a Stable Amide Bond: At neutral to alkaline pH (typically pH 7-9), the reaction is highly efficient, resulting in the formation of a stable amide bond.[4]

  • Introduction of a Carboxyl Group: The ring-opening reaction introduces a new carboxyl group, which imparts a negative charge to the modified amine at physiological pH. This charge reversal is a significant feature that can be exploited in various applications.

  • pH-Dependent Reversibility: The resulting citraconyl-amide bond is stable at neutral and alkaline pH but undergoes rapid hydrolysis at mildly acidic pH (typically pH 3-5).[2][5] This hydrolysis regenerates the free amine and releases citraconic acid.

Quantitative Data

The following tables summarize the available quantitative and semi-quantitative data for the reaction of this compound with primary amines. It is important to note that specific rate constants for the forward reaction (citraconylation) are not widely reported in the literature under a variety of conditions. The reaction is generally considered to be rapid and high-yielding under optimal conditions. More quantitative data is available for the reverse reaction (hydrolysis).

Table 1: Reaction Conditions for Citraconylation of Primary Amines
ParameterRecommended Value/RangeNotes
pH 7.0 - 9.0Optimal for efficient reaction with unprotonated primary amines.[4]
Temperature Room Temperature (20-25 °C)Mild conditions are generally sufficient.
Molar Excess of Anhydride 5 - 100 foldThe required excess depends on the specific protein and desired degree of modification.[6][7]
Reaction Time 1 - 2 hoursGenerally sufficient for near-complete modification.[7]
Typical Buffers Phosphate, Borate, BicarbonateBuffers should be free of primary amines (e.g., Tris).[7]
Table 2: Hydrolysis (De-citraconylation) Conditions and Kinetics
ParameterRecommended Value/RangeNotes
pH 3.0 - 5.0Mild acidic conditions favor rapid hydrolysis.[2][5]
Temperature 20 - 37 °CIncubation at slightly elevated temperatures can accelerate the reaction.
Reaction Time 1 - 16 hoursTime required for complete deprotection depends on pH and temperature.
Half-life at pH 3-5 Minutes to a few hoursThe hydrolysis follows pseudo-first-order kinetics.[8]
Table 3: Reported Yields and Modification Levels
ApplicationMolar Excess of AnhydrideModification/YieldReference
Modification of α-crystallin2 equivalents per lysine24% of lysine residues modified[6]
Modification of α-crystallin100 equivalents per lysine98% modification[6]
General Protein ModificationNot specifiedIsolated yields typically 40-80%[9]
Proinsulin Modification3.0 g per g of proteinReduction of des-threonine insulin from 13.5% to 1.0%[10]

Experimental Protocols

General Protocol for Reversible Modification of a Protein

This protocol provides a general framework for the citraconylation and de-citraconylation of a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5, optional)

  • Acidic Buffer for reversal (e.g., 0.1 M sodium citrate, pH 4.0)

  • Desalting column or dialysis tubing

Procedure: Citraconylation

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an amine-containing buffer (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution in small aliquots.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching (Optional): To quench any unreacted this compound, add a small volume of Quenching Buffer and incubate for a further 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Procedure: De-citraconylation (Reversal)

  • Buffer Exchange: Exchange the citraconylated protein into the Acidic Buffer using a desalting column or dialysis.

  • Incubation: Incubate the protein solution at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.

  • Neutralization: After the desired incubation time, the pH can be readjusted to neutral by adding a suitable buffer.

  • Analysis: Confirm the removal of the citraconyl groups by methods such as mass spectrometry or gel electrophoresis.

Protocol for Citraconylation of Peptides for Mass Spectrometry Analysis

This protocol is adapted for proteomics workflows where reversible modification of lysine residues is used to control tryptic digestion.[1]

Materials:

  • Peptide mixture or protein digest

  • Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)

  • This compound

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide mixture in TEAB buffer.

  • Citraconylation: Add a 100-fold molar excess of this compound (relative to the estimated amount of primary amines) to the peptide solution.

  • Incubation: Incubate at room temperature for 1 hour.

  • Trypsin Digestion (if starting with protein): If modifying a whole protein, proceed with trypsin digestion according to standard protocols. The citraconylated lysines will be protected from cleavage.

  • De-citraconylation: Prior to mass spectrometry analysis, acidify the sample to pH 2-3 with formic acid.

  • Incubation: Incubate at room temperature for at least 3 hours to ensure complete removal of the citraconyl groups.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

Reaction Mechanism

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Reversible Protein Modification

ExperimentalWorkflow start Start: Protein with Primary Amines step1 1. Buffer Exchange to Amine-Free, pH 8.0 Buffer start->step1 step2 2. Add this compound (Molar Excess) step1->step2 step3 3. Incubate at Room Temperature (1-2h) step2->step3 modified_protein Citraconylated Protein step3->modified_protein step4 4. Purify (Desalting/Dialysis) modified_protein->step4 application Application (e.g., Proteomics, Drug Delivery) step4->application step5 5. Buffer Exchange to Acidic Buffer (pH 4.0) application->step5 step6 6. Incubate to Induce Hydrolysis step5->step6 final_protein Regenerated Protein step6->final_protein SignalingWorkflow hypothesis Hypothesis: Lysine residue 'X' is critical for Protein A to bind to Protein B in a signaling pathway. proteinA Wild-type Protein A hypothesis->proteinA interaction Protein A-B Interaction (e.g., Co-IP, Pulldown) proteinA->interaction citraconylation Citraconylate Protein A (blocks Lysine 'X') proteinA->citraconylation proteinB Binding Partner Protein B proteinB->interaction no_interaction No A-B Interaction Observed citraconylation->no_interaction decitraconylation De-citraconylate Protein A (unblocks Lysine 'X') no_interaction->decitraconylation interaction_restored A-B Interaction Restored decitraconylation->interaction_restored conclusion Conclusion: Lysine 'X' is involved in the binding interface. interaction_restored->conclusion

References

Hydrolysis Rate of Citraconic Anhydride at Different pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride, also known as 2-methylmaleic anhydride, is a versatile reagent widely employed in bioconjugation, drug delivery, and polymer chemistry. Its utility often stems from the pH-sensitive nature of the bonds it forms. The hydrolysis of the anhydride ring and the subsequent stability of the resulting citraconyl derivatives are critically dependent on the pH of the surrounding environment. This technical guide provides a comprehensive overview of the hydrolysis rate of this compound at different pH values, detailing the underlying mechanisms, experimental methodologies, and quantitative data to inform its application in research and development.

This compound's reactivity is centered on its strained five-membered ring containing two carbonyl groups. This structure is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of citraconic acid. The rate of this hydrolysis is significantly influenced by pH, exhibiting distinct kinetics in acidic, neutral, and alkaline conditions. Understanding these kinetics is paramount for controlling reaction outcomes, ensuring the stability of modified molecules, and designing pH-responsive systems.

Hydrolysis Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution. These mechanisms dictate the rate of the reaction and the nature of the intermediates formed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is catalyzed by protons (H⁺). The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the adjacent carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening and Deprotonation Anhydride This compound ProtonatedAnhydride Protonated Anhydride Anhydride->ProtonatedAnhydride + H⁺ Proton H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAnhydride->Tetrahedral_Intermediate + H₂O Water H₂O CitraconicAcid Citraconic Acid Tetrahedral_Intermediate->CitraconicAcid - H⁺

Figure 1: General workflow for acid-catalyzed hydrolysis of this compound.

Neutral Hydrolysis
Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is accelerated by the presence of hydroxide ions (OH⁻), which are stronger nucleophiles than water. The hydroxide ion directly attacks a carbonyl carbon, leading to a rapid ring-opening to form the carboxylate.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ CitraconicAcid_anion Citraconic Acid Anion Tetrahedral_Intermediate->CitraconicAcid_anion

Figure 2: General workflow for base-catalyzed hydrolysis of this compound.

pH-Dependent Stability of Citraconyl-Amide Bonds

In many applications, particularly in bioconjugation and drug delivery, this compound is reacted with primary amines (e.g., lysine residues on proteins) to form a citraconyl-amide bond. The stability of this amide bond is also highly pH-dependent and its hydrolysis back to the free amine and citraconic acid is a key feature of its utility as a reversible linker.

The hydrolysis of the citraconyl-amide bond is significantly accelerated under mildly acidic conditions (pH 4-5.5). This is attributed to intramolecular catalysis by the adjacent carboxylic acid group that is formed upon the initial reaction of the anhydride with the amine. The protonated carboxylic acid group can protonate the amide nitrogen, facilitating the nucleophilic attack by water and subsequent cleavage of the C-N bond.

Amide_Hydrolysis_Signaling pH_low Low pH (Acidic) Protonation Protonation of Carboxyl Group pH_low->Protonation pH_neutral_alkaline Neutral to Alkaline pH Stable_Amide Stable Amide Bond pH_neutral_alkaline->Stable_Amide Intramolecular_Catalysis Intramolecular Catalysis Protonation->Intramolecular_Catalysis Amide_Cleavage Amide Bond Cleavage Intramolecular_Catalysis->Amide_Cleavage

Figure 3: Logical relationship of pH and citraconyl-amide bond stability.

Quantitative Data on Hydrolysis

While a comprehensive pH-rate profile for the hydrolysis of this compound itself is not extensively documented in peer-reviewed literature, the stability of the resulting citraconyl-amide linkage provides strong indirect evidence for the anhydride's reactivity at different pH values. The conditions required to cleave the amide bond reflect the conditions under which the parent anhydride would be least stable (i.e., most reactive towards hydrolysis).

pH RangeStability of Citraconyl-Amide BondImplied Hydrolysis Rate of this compoundReference
< 4 LabileVery FastGeneral knowledge from protein chemistry
4 - 5.5 Labile (hydrolysis occurs within hours)Fast
7.4 Stable (stable for weeks)Slow
> 7 StableSlow to Moderate (Base catalysis can occur)General knowledge from organic chemistry

Table 1: Qualitative Hydrolysis and Stability Data for Citraconyl Derivatives.

For a closely related compound, maleic anhydride, the following quantitative data on hydrolysis in neutral water is available:

CompoundTemperature (°C)Half-life (t₁⸝₂)Rate Constant (k)
Maleic Anhydride25~22 secondsNot specified

Table 2: Hydrolysis Data for Maleic Anhydride in Neutral Water.

Experimental Protocols

The study of anhydride hydrolysis kinetics typically involves monitoring the disappearance of the anhydride or the appearance of the corresponding dicarboxylic acid over time. Several analytical techniques can be employed for this purpose.

General Experimental Workflow for Kinetic Studies

Experimental_Workflow Start Prepare Buffer Solutions of Desired pH Step1 Equilibrate Buffer to Desired Temperature Start->Step1 Step2 Introduce this compound (t=0) Step1->Step2 Step3 Monitor Reaction Progress over Time Step2->Step3 Step4 Data Analysis to Determine Rate Constant Step3->Step4 End Determine Half-life Step4->End

Figure 4: A generalized experimental workflow for studying hydrolysis kinetics.

Spectroscopic Methods (UV-Vis or NMR)

Protocol:

  • Preparation of Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Instrument Setup: Equilibrate the buffer solution in a cuvette or NMR tube inside the spectrophotometer or NMR spectrometer, respectively, at a constant temperature.

  • Initiation of Reaction: Inject a small, known concentration of this compound into the buffer solution at time zero.

  • Data Acquisition:

    • UV-Vis: Monitor the change in absorbance at a wavelength where the anhydride and the acid have different extinction coefficients.

    • NMR: Acquire spectra at regular time intervals and monitor the disappearance of the anhydride peaks and the appearance of the citraconic acid peaks.

  • Data Analysis: Plot the concentration of the anhydride (or the change in absorbance) versus time. Fit the data to the appropriate integrated rate law (typically pseudo-first-order) to determine the observed rate constant (k_obs) at each pH.

Titration Methods

Protocol:

  • Reaction Setup: In a thermostated reaction vessel, add a known amount of this compound to a stirred buffer solution of a specific pH.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching (optional): The reaction in the aliquot can be quenched by rapid cooling or by adding a reagent that reacts with the remaining anhydride.

  • Titration: Titrate the aliquot with a standardized base (e.g., NaOH) to determine the concentration of the formed citraconic acid.

  • Data Analysis: Plot the concentration of citraconic acid versus time to determine the initial rate of reaction. From this, the rate constant can be calculated.

Conclusion

The hydrolysis of this compound is a pH-dependent process that is fundamental to its diverse applications. While direct, comprehensive kinetic data for the anhydride itself across a wide pH range is limited in the public domain, the well-documented pH-lability of its amide derivatives provides a strong basis for understanding its stability. The anhydride is highly reactive and hydrolyzes rapidly under acidic conditions, while exhibiting greater stability in neutral to alkaline environments. This pH-triggered reactivity allows for the design of intelligent drug delivery systems, reversible protein modifications, and other advanced materials. For precise control in specific applications, it is recommended that researchers conduct kinetic studies under their specific experimental conditions, using the methodologies outlined in this guide.

An In-depth Technical Guide to the Solubility of Citraconic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of citraconic anhydride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound (also known as 2-methylmaleic anhydride) is a cyclic anhydride that serves as a versatile reagent in organic synthesis.[1] It is a colorless to very slightly yellow liquid at room temperature.[1][2] Its reactivity, particularly towards nucleophiles, makes it a valuable building block for the synthesis of various organic molecules, including polymers and resins.[3] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

This compound is generally soluble in several common organic solvents. The available data is primarily qualitative. The principle of "like dissolves like" suggests that as a polar aprotic molecule, it will exhibit good solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassificationSolventSolubility
AlcoholsEthanolSoluble[4][5]
MethanolSlightly Soluble[1]
EthersDiethyl EtherSoluble[4][5]
KetonesAcetoneSoluble[4]
Halogenated HydrocarbonsChloroformSlightly Soluble[1]

Note: "Soluble" indicates that the substance dissolves, but specific concentrations are not provided in the cited sources. "Slightly Soluble" suggests a lower degree of solubility.

This compound decomposes in water.[1][5]

Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, the following experimental protocol, adapted from general methods for determining the solubility of substances, is recommended.[6][7] This protocol is based on the equilibrium shake-flask method, a widely accepted technique for solubility determination.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: In a series of vials, add an excess amount of this compound to a known volume of the temperature-equilibrated solvent. The excess solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solute settle. For a more complete separation, centrifuge the vials at a controlled temperature.[7]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. Immediately filter the solution using a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[7]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.[7] A calibration curve should be prepared using standard solutions of this compound of known concentrations.[7]

  • Data Reporting: The solubility is calculated from the concentration of the saturated solution and is typically reported in units such as g/100 mL, mg/mL, or molarity (mol/L) at the specified temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Materials (this compound, Solvent) B Addition of Excess Solute to Solvent A->B C Equilibration (Constant Temperature Shaking) B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Withdrawal & Filtration D->E F Dilution of Saturated Solution E->F G Quantitative Analysis (e.g., HPLC, GC) F->G H Data Calculation & Reporting G->H

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity: As a polar molecule, this compound is more likely to dissolve in polar solvents. The principle of "like dissolves like" is a key guiding concept.[7]

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility in common organic solvents like alcohols, ethers, and ketones is established.[4] For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. Researchers and drug development professionals are encouraged to perform these measurements under their specific experimental conditions to ensure accuracy and reproducibility.

References

Citraconic anhydride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Citraconic Anhydride: Safety and Handling

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, exposure controls, emergency procedures, and handling protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2][3] It is an organic compound that is moisture-sensitive and soluble in alcohol, ether, and acetone.[1][4]

PropertyValueSource(s)
Molecular Formula C₅H₄O₃[3][5][6]
Molecular Weight 112.08 g/mol [4][5]
CAS Number 616-02-4[1][5]
Appearance Colorless to light yellow liquid[1][2][3][7]
Melting Point 6 - 10 °C (42.8 - 50 °F)[2][3][5][6]
Boiling Point 213 - 214 °C (415.4 - 417.2 °F)[2][3][5][6]
Density ~1.247 g/cm³ at 25 °C[3][5][6]
Vapor Density 3.87 (Air = 1.0)[6]
Vapor Pressure 1.3 hPa @ 47 °C[2]
Flash Point 101 °C (213.8 °F)[1][2][5][6]
Stability Stable under normal conditions; moisture sensitive.[1][2][8]

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard. It is corrosive and can cause severe skin burns and eye damage.[1][2][5][6][9] It is also recognized as a skin and respiratory sensitizer, which may lead to allergic reactions upon re-exposure.[1][2][5]

ClassificationCategoryHazard Statement
Acute Toxicity, Dermal Category 3Toxic in contact with skin.[2][4]
Skin Corrosion/Irritation Category 1B / 1CCauses severe skin burns and eye damage.[2][4][5]
Serious Eye Damage Category 1Causes serious eye damage.[2][6][10]
Respiratory Sensitization Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5][9]
Skin Sensitization Category 1May cause an allergic skin reaction.[2][4][5][9]

Hazard Ratings:

  • NFPA Rating: Health: 3; Flammability: 1; Instability: 1.[1]

  • HMIS Rating: Health: 2; Flammability: 1; Physical Hazard: 1.[11]

Experimental Protocols and Toxicological Data

Toxicological studies have demonstrated the corrosive and sensitizing properties of this compound. While detailed experimental methodologies are not fully available, summaries of key findings are provided below.

3.1 Cited Experimental Protocols

  • Eye Irritation Study (Rabbit): In a cited study, full-strength this compound was applied via a drop to rabbit eyes. The resulting severe injury was comparable to that caused by acetic acid.[1][4]

  • Skin Sensitization Study (Guinea Pig): The skin sensitization potential was evaluated in guinea pigs. In this study, this compound was observed to sensitize 3 out of 10 of the animals tested.[1][4]

3.2 Acute Toxicity Data

RouteSpeciesLD50 ValueSource(s)
Oral Rat2600 mg/kg[1][6]
Dermal Rabbit218 mg/kg[1][6]
Dermal Guinea Pig1 mL/kg[1][7]

Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[1][5][10]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. A general workflow for safely handling this compound is outlined below.

cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_storage Storage & Waste prep Review SDS and Establish Protocol ppe_select Select Appropriate PPE: - Chemical Goggles & Face Shield - Impervious Gloves - Protective Clothing prep->ppe_select setup Ensure Engineering Controls: - Chemical Fume Hood - Eyewash Station & Safety Shower ppe_select->setup handle Work Within Fume Hood setup->handle avoid Avoid Contact: - Skin, Eyes, Clothing - Inhalation of Vapors/Mists handle->avoid no_water Keep Away from Moisture/ Water avoid->no_water storage Store in Tightly Closed Container no_water->storage conditions Store in Cool, Dry, Well-Ventilated Area storage->conditions waste Dispose of Waste via Approved Channels conditions->waste

Caption: General workflow for safely handling this compound.

Key Handling Precautions:

  • Use with adequate ventilation, preferably in a chemical fume hood.[1][5][11]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1][2]

  • Wash hands thoroughly after handling.[1][5] Contaminated work clothing should not be allowed out of the workplace.[5]

  • Do not eat, drink, or smoke when using this product.

Storage Conditions:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed to protect from moisture.[1][2][11] The material is moisture sensitive and decomposes in water.[1][4]

  • Store in a corrosives area and ensure containers are locked up.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[1][8] Use adequate ventilation to keep airborne concentrations low.[1]

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[1] Tight-sealing safety goggles are recommended.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[1][8] Positive-pressure supplied-air respirators may be required for high concentrations.

First Aid Measures

Immediate medical attention is required for any exposure. First aiders should wear appropriate PPE to avoid self-contamination.

cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 mins. skin->skin_action eye_action Immediately flush eyes with water for at least 15 mins. Remove contact lenses if present. Keep eyelids open. eyes->eye_action inh_action Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->inh_action ing_action Do NOT induce vomiting. Rinse mouth with water. If conscious, give water to drink. ingestion->ing_action end_node Seek Immediate Medical Attention skin_action->end_node eye_action->end_node inh_action->end_node ing_action->end_node

Caption: First aid procedures for this compound exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Keep the eye wide open while rinsing and seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air.[1] If the person is not breathing, provide artificial respiration.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water and have the conscious person drink plenty of water.[1] Never give anything by mouth to an unconscious person and call a physician or poison control center immediately.[1]

Fire Fighting and Accidental Release Measures

7.1 Fire Fighting

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1][2][5] Note that water or foam may cause frothing.[1]

  • Specific Hazards: The substance is combustible.[9][10] Vapors are heavier than air and may spread along floors, and forms explosive mixtures with air on intense heating.[9][10][12] Hazardous combustion products include carbon oxides.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved) and full protective gear.[1][12]

7.2 Accidental Release Measures

In case of a spill, a systematic response is required to ensure safety and containment.

start Spill or Leak Detected step1 Evacuate non-essential personnel. Keep people upwind of spill. start->step1 step2 Ensure Adequate Ventilation step1->step2 step3 Wear Full Personal Protective Equipment (PPE) step2->step3 step4 Contain Spillage step3->step4 step4_desc Prevent further leakage if safe to do so. Do not let product enter drains. Dike far ahead of liquid spill. step4->step4_desc step5 Absorb and Clean Up step4_desc->step5 step5_desc Cover with inert absorbent material (sand, earth, vermiculite). Sweep up and shovel into suitable containers. step5->step5_desc step6 Disposal step5_desc->step6 step6_desc Dispose of contaminated material as hazardous waste according to regulations. step6->step6_desc

Caption: Emergency response workflow for an accidental release.

  • Personal Precautions: Use personal protective equipment as required.[13] Evacuate personnel to safe areas and ensure adequate ventilation.[5][9][10] Avoid contact with the substance and do not breathe vapors.[9][10]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][13]

  • Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2][5] Collect the material and place it into a suitable, labeled container for disposal.[1][2]

References

Unveiling Citraconic Anhydride: A Journey Through its Discovery and Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and chemical properties of citraconic anhydride is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the compound's origins, from its initial discovery through the thermal decomposition of citric acid to the elucidation of its structure and the development of various synthetic methodologies.

This technical guide offers a meticulously researched historical narrative, complemented by detailed experimental protocols for key syntheses, a thorough compilation of its physicochemical properties, and a discussion of its significant chemical reactions. The information is presented in a clear and accessible format, featuring structured data tables for easy comparison and illustrative diagrams generated using Graphviz to visualize complex chemical pathways and experimental workflows.

A Historical Perspective: From "Pyrocitric Acid" to a Defined Chemical Entity

The story of this compound is intrinsically linked to the study of the thermal decomposition of citric acid, a process that dates back to at least 1836. Early investigations into the distillation of citric acid yielded a mixture of acidic compounds collectively termed "pyrocitric acids."[1] This mixture was later found to be composed of three isomers: itaconic acid, mesaconic acid, and the compound of interest, citraconic acid. The challenge for 19th-century chemists was to separate and characterize these closely related substances.

The initial preparations involved the dry distillation of citric acid, which primarily produced itaconic anhydride, the less thermodynamically stable isomer.[1] It was discovered that upon heating, itaconic anhydride readily isomerizes to the more stable this compound. This isomerization became a key step in the isolation and production of this compound.

Physicochemical Characteristics

A comprehensive summary of the physical and chemical properties of this compound is presented below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₅H₄O₃[2][3]
Molecular Weight 112.08 g/mol [2][4]
Appearance Colorless to slightly yellow, clear liquid[2][3]
Melting Point 6-10 °C[2][3]
Boiling Point 213-214 °C[2][3][5]
Density 1.247 g/mL at 25 °C[2][3][5]
Refractive Index 1.471 at 20 °C[2][5]
Solubility Soluble in alcohol, ether, acetone
Vapor Density 4 (vs air)[2][5]

Key Synthetic Methodologies: Experimental Protocols

This section details the seminal experimental procedures for the synthesis of this compound, providing a glimpse into the evolution of its preparation.

Preparation from Itaconic Anhydride (Isomerization)

This method, a classic procedure, relies on the thermal isomerization of itaconic anhydride.

Procedure: Two hundred and fifty grams of itaconic anhydride is placed in a 500-cc modified Claisen flask equipped with a 15-cm fractionating column. The flask is heated, and the distillation is carried out rapidly at atmospheric pressure. The receivers for the distillate must be changed without interrupting the distillation. The fraction distilling between 200–215 °C is collected as this compound. A second distillation under reduced pressure (105–110 °C/22 mm) can be performed for further purification.[6]

Yield: 62–66% of the theoretical amount.[6]

Preparation from Citric Acid (Pyrolysis)

This historical method produces a mixture of itaconic and citraconic anhydrides.

Procedure: Two hundred grams of citric acid monohydrate is placed in a 500-cc Pyrex Kjeldahl flask fitted for downward distillation. The flask is heated rapidly with a Meker burner. The distillate, consisting of water and a mixture of itaconic and citraconic anhydrides, is collected. The oily layer is separated and distilled. Superheating tends to favor the formation of this compound.[7]

Yield: Variable, produces a mixture of isomers.[7]

Modern Synthesis via Vapor-Phase Reaction

A more contemporary approach involves the vapor-phase reaction of succinic anhydride with formaldehyde.

Procedure: A molar excess of formaldehyde is reacted with succinic anhydride in the vapor phase at a temperature of approximately 340 to 410°C. The reaction is carried out in the presence of a catalyst, such as thorium sulfate on alundum. The this compound is then recovered from the reaction products.[8]

Yield: High yields can be achieved with this method.[8]

Foundational Chemical Transformations

This compound's reactivity is characterized by the presence of both an anhydride functional group and a carbon-carbon double bond, making it a versatile reagent in organic synthesis.

Reaction with Amines

This compound readily reacts with primary and secondary amines to form citraconamic acids. This reaction has been instrumental in protein chemistry for the reversible blocking of amino groups.[9][10]

Reaction_with_Amines citraconic_anhydride This compound intermediate Tetrahedral Intermediate citraconic_anhydride->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->intermediate product Citraconamic Acid intermediate->product Proton Transfer & Ring Opening

Reaction of this compound with Amines.
Diels-Alder Reaction

As a dienophile, this compound participates in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives. This reaction is a powerful tool for the construction of six-membered rings.[3]

Diels_Alder_Reaction citraconic_anhydride This compound (Dienophile) transition_state [4+2] Cycloaddition Transition State citraconic_anhydride->transition_state diene Conjugated Diene diene->transition_state product Cyclohexene Adduct transition_state->product Concerted Reaction

Diels-Alder Reaction of this compound.

Logical Workflow for Synthesis and Isomerization

The historical and primary synthetic routes to this compound can be visualized as a logical workflow, starting from the readily available citric acid.

Synthesis_Workflow citric_acid Citric Acid pyrolysis Pyrolysis citric_acid->pyrolysis itaconic_anhydride Itaconic Anhydride (and this compound mixture) pyrolysis->itaconic_anhydride isomerization Thermal Isomerization itaconic_anhydride->isomerization citraconic_anhydride This compound isomerization->citraconic_anhydride hydrolysis Hydrolysis citraconic_anhydride->hydrolysis citraconic_acid Citraconic Acid hydrolysis->citraconic_acid

Synthetic Pathways to this compound.

This in-depth guide serves as a valuable resource for understanding the fundamental chemistry and historical development of this compound, providing a solid foundation for its application in modern research and development.

References

An In-depth Technical Guide to Citraconic Anhydride Derivatives: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride is a versatile cyclic anhydride that serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications in polymer chemistry, bioconjugation, and drug delivery.[1][2] Its reactivity, particularly towards nucleophiles like primary amines, allows for the introduction of functional groups that can dramatically alter the physicochemical and biological properties of parent molecules.[2] A key feature of this compound derivatives, especially those formed with amines, is their pH-sensitive nature. The resulting amide bond is stable at neutral or alkaline pH but can be cleaved under mildly acidic conditions, enabling the reversible modification of proteins and the development of stimuli-responsive drug delivery systems.[3][4] This technical guide provides a comprehensive overview of the properties of this compound and its derivatives, detailed experimental protocols for their synthesis and characterization, and a look into their applications in advanced scientific research.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and derivatization.

PropertyValueReferences
Molecular Formula C₅H₄O₃[1][5]
Molecular Weight 112.08 g/mol [5]
Appearance Colorless to pale yellow liquid[1][5]
Melting Point 6-10 °C[1]
Boiling Point 213-214 °C[1][5]
Density 1.247 g/mL at 25 °C[1]
Refractive Index 1.471 (n20/D)
Solubility Soluble in alcohol, ether, acetone. Decomposes in water.[5]

Synthesis of this compound Derivatives

This compound is a valuable precursor for a variety of derivatives. It can be synthesized through several methods, including the dehydration of itaconic acid.[6][7] One common laboratory-scale synthesis involves the rapid distillation of itaconic anhydride.[8]

Synthesis of this compound from Itaconic Anhydride

A straightforward method for producing this compound involves the thermal isomerization of itaconic anhydride.

Experimental Protocol:

  • Setup: Arrange a distillation apparatus, preferably a modified Claisen flask with a short fractionating column.

  • Distillation: Place 250 g of itaconic anhydride in the distillation flask and heat rapidly at atmospheric pressure.

  • Fraction Collection: Collect the fraction that distills between 200-215 °C. This fraction consists primarily of this compound. The initial distillate below 200 °C contains water and other decomposition byproducts and should be discarded.

  • Purification: For a higher purity product, the collected this compound can be redistilled under reduced pressure. The pure compound boils at 105-110 °C at 22 mmHg.

  • Yield: This process typically yields 170-180 g (68-72%) of crude this compound, which can be purified to 155-165 g (62-66%) of the final product.[8]

Key Applications and Experimental Protocols

The unique pH-responsive nature of the amide linkage formed by this compound has led to its widespread use in two major areas: the reversible modification of proteins and the development of smart drug delivery systems.

Reversible Modification of Proteins

This compound is extensively used for the reversible blocking of primary amino groups, particularly the ε-amino group of lysine residues in proteins.[9] This modification is stable at neutral to alkaline pH but is readily reversed under mild acidic conditions (pH ~4), restoring the native protein.[3]

Experimental Protocol: Reversible Citraconylation of Protein Lysine Residues

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer at a pH of 8-9. A 0.1-1M sodium phosphate or sodium carbonate buffer is recommended. Avoid amine-containing buffers like Tris, as they will compete for reaction with the anhydride.

  • Reagent Addition: Add a 5-10 fold molar excess of this compound relative to the number of primary amines on the protein. The anhydride should be added in small portions to ensure it dissolves completely.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess this compound and its hydrolysis byproducts by dialysis or gel filtration.

  • Reversal (Decitraconylation): To reverse the modification, adjust the pH of the solution to ~4 with a suitable acid and incubate for at least 3 hours at 30°C.[3]

Reversible_Protein_Modification cluster_modification Citraconylation (pH 8-9) cluster_reversal Decitraconylation (pH ~4) Protein Protein (Lys-NH3+) CitraconylatedProtein Citraconylated Protein (Lys-NH-CO-R) Protein->CitraconylatedProtein + CitraconicAnhydride Citraconic Anhydride CitraconicAnhydride->CitraconylatedProtein ReversedProtein Protein (Lys-NH3+) CitraconylatedProtein->ReversedProtein H+, H2O CitraconylatedProtein->ReversedProtein

Reversible modification of protein lysine residues.
pH-Sensitive Drug Delivery Systems

The pH-labile nature of the citraconyl-amide bond is exploited to create nanoparticles that release their drug payload in the acidic microenvironment of tumors or within the acidic endosomes of cells.[10]

Experimental Protocol: Formulation of pH-Sensitive Nanoparticles

  • Polymer Synthesis: Synthesize a copolymer containing this compound moieties. For example, a poly(allylamine)-citraconic anhydride (PAH-cit) conjugate can be prepared by reacting poly(allylamine hydrochloride) with this compound.

  • Drug Loading: The therapeutic agent, often a chemotherapeutic drug like doxorubicin, is loaded into the nanoparticles. This can be achieved by methods such as dialysis, where the polymer and drug are co-dissolved in an organic solvent and then dialyzed against an aqueous solution to induce nanoparticle self-assembly and drug encapsulation.

  • Nanoparticle Characterization: Characterize the size, zeta potential, and drug loading efficiency of the resulting nanoparticles using techniques like dynamic light scattering (DLS) and UV-Vis spectroscopy.

  • In Vitro Release Study: To confirm the pH-responsive release, incubate the drug-loaded nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5) and measure the amount of drug released over time using techniques like fluorescence spectroscopy or HPLC.

Drug_Delivery_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7) cluster_cell Cellular Uptake and Endosomal Escape Nanoparticle_Stable Drug-Loaded Nanoparticle (Stable) Nanoparticle_Unstable Nanoparticle Destabilization Nanoparticle_Stable->Nanoparticle_Unstable EPR Effect Cell Cancer Cell Nanoparticle_Stable->Cell Cellular Uptake Drug_Release Drug Release Nanoparticle_Unstable->Drug_Release Acid-triggered Hydrolysis Endosome Endosome (pH ~5.5) Intracellular_Release Intracellular Drug Release Endosome->Intracellular_Release Acid-triggered Hydrolysis

pH-sensitive drug delivery and release mechanism.

Conclusion

This compound and its derivatives represent a powerful and versatile class of compounds for researchers in chemistry, biology, and medicine. Their unique pH-responsive properties have paved the way for innovative approaches in reversible protein modification and targeted drug delivery. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and professionals to explore and harness the potential of this compound chemistry in their research and development endeavors. As our understanding of disease microenvironments and cellular processes deepens, the application of such intelligent, stimuli-responsive materials is poised to expand, offering new solutions to complex scientific challenges.

References

Methodological & Application

Application Notes and Protocols for Reversible Protein Modification Using Citraconic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride is a versatile reagent for the reversible modification of primary amino groups in proteins, primarily the ε-amino group of lysine residues. This modification, known as citraconylation, introduces a negatively charged carboxyl group, altering the protein's overall charge and blocking specific sites from enzymatic cleavage, such as trypsin digestion at lysine residues. The key advantage of citraconylation is its reversibility under mild acidic conditions, which restores the native protein structure and function. This property makes this compound an invaluable tool in various proteomics and drug development applications, including protein structure-function studies, controlled enzymatic digestion for mass spectrometry, and the delivery of protein therapeutics.[1][2][3]

Principle of the Reaction

This compound reacts with the unprotonated primary amino groups of proteins, such as the lysine side chains and the N-terminus, through a nucleophilic acyl substitution reaction.[4] This reaction forms a citraconyl-amide linkage, effectively converting a positively charged amine into a negatively charged carboxylate at neutral to alkaline pH. The modification is stable at pH values above 7 but is readily reversed under mild acidic conditions (pH ~4), regenerating the free amine and releasing citraconic acid.[3][5]

Applications

  • Controlled Proteolytic Digestion: By blocking lysine residues, citraconylation limits the action of trypsin to arginine residues, generating larger peptide fragments. This is particularly useful for improving sequence coverage in mass spectrometry-based protein identification and analysis.[6]

  • Protein Structure and Function Studies: Altering the charge of surface-exposed lysine residues can help in probing their role in protein-protein interactions, enzyme activity, and overall protein stability.[7]

  • Drug Delivery and Cellular Uptake: Modifying proteins with this compound to impart a net negative charge can facilitate the formation of nanocomposites with cationic carriers for enhanced cytosolic delivery of protein therapeutics.[2]

  • Improving Protein Solubility and Stability: The introduction of negative charges can increase the solubility of some proteins and prevent aggregation.

  • Purification of Recombinant Proteins: Reversible modification can be used to alter the chromatographic properties of a target protein, aiding in its purification. For instance, citraconylation of proinsulin has been shown to improve the yield of active insulin by preventing unwanted cleavage during enzymatic processing.[8][9]

Quantitative Data Summary

The efficiency of citraconylation and the conditions for reversal can vary depending on the protein and the specific experimental goals. The following tables summarize key quantitative parameters gathered from various studies.

Table 1: Reaction Conditions for Protein Citraconylation

ParameterValue/RangeProtein ContextReference
pH 7.4 - 9.0General protein modification[2][5][7]
Molar Excess of Anhydride 2 - 100 equivalents per lysineVaries with desired modification level[5][7]
Temperature 4°C to Room TemperatureStandard laboratory conditions[5]
Incubation Time 10 minutes - 2 hoursDependent on temperature and reagent concentration[5][10]
Buffer System 0.1-1M Sodium Phosphate or Sodium CarbonateBuffers without primary amines are essential[5]

Table 2: Modification Efficiency and Outcomes

ProteinMolar Excess (Anhydride:Lysine)Modification EfficiencyOutcomeReference
Bovine α-crystallin2:124% of lysinesNo disruption of quaternary structure[7]
Bovine α-crystallin100:198% of lysinesComplete dissociation into subunits[7]
Enhanced Green Fluorescent Protein (EGFP)500 equivalents (total)Full conversion to c-EGFPEnabled nanocomposite formation[2]
Human Proinsulin3.0 g anhydride per g proteinComplete citraconylation of lysinesReduced des-threonine insulin from 13.5% to 1.0%[8]

Table 3: Conditions for Reversal (De-citraconylation)

ParameterValue/RangeIncubation TimeTemperatureReference
pH 2.0 - 4.0>3 hours to overnight25°C - 30°C[5][8]
Alternative Reagent 1M Hydroxylamine, pH 103 hoursRoom Temperature[5]

Experimental Protocols

Protocol 1: Reversible Modification of a Protein with this compound

This protocol provides a general procedure for the citraconylation of a protein. The optimal conditions, particularly the molar excess of this compound, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • Reaction Buffer: 0.1-1 M sodium phosphate or sodium carbonate buffer, pH 8.0-9.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the anhydride.[5]

  • This compound

  • DMSO (optional, for dissolving this compound)

  • Purification resin (e.g., Sephadex G-25) for buffer exchange/desalting

  • pH meter and necessary acids/bases for pH adjustment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[2]

    • If the protein is already in a solution with an incompatible buffer, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • If needed, prepare a stock solution of this compound in an organic solvent like DMSO. The concentration should be chosen so that the final volume of the organic solvent in the reaction mixture is minimal (e.g., <10% v/v).[2]

  • Citraconylation Reaction:

    • While gently stirring the protein solution, add a 5-10 fold molar excess of this compound to the primary amines of the protein.[5] Add the anhydride in small aliquots to ensure it dissolves and reacts efficiently.

    • Maintain the pH of the reaction mixture between 8.0 and 9.0. The reaction releases acid, so periodic adjustment with a dilute base may be necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification of the Modified Protein:

    • Remove excess this compound and by-products by gel filtration (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., 0.5% NH4HCO3, pH 8.0).[10]

  • Verification of Modification (Optional):

    • The extent of modification can be assessed by techniques such as native gel electrophoresis (which will show a shift due to the change in charge), isoelectric focusing, or mass spectrometry.[2][7]

Protocol 2: Reversal of Citraconylation

This protocol describes the removal of the citraconyl groups to restore the native protein.

Materials:

  • Citraconylated protein

  • Acidic Buffer: A suitable buffer at pH ~4 (e.g., 0.1 M sodium acetate buffer) or an appropriate acid for pH adjustment.

  • Incubator or water bath

Procedure:

  • pH Adjustment:

    • Adjust the pH of the citraconylated protein solution to approximately 4.0 by adding an appropriate acid (e.g., dilute HCl or acetic acid) or by buffer exchange into an acidic buffer.[5]

  • Incubation:

    • Incubate the solution for at least 3 hours to overnight at 30°C.[5] The time required for complete removal can vary.

  • Final Buffer Exchange:

    • After incubation, perform a buffer exchange into the desired final buffer for downstream applications.

  • Verification of Reversal (Optional):

    • Confirm the removal of the citraconyl groups using the same methods as for verifying the modification (e.g., native gel electrophoresis, mass spectrometry). A successful reversal should show a return to the properties of the unmodified protein.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product (pH > 7) cluster_reversal Reversal (pH < 4) Protein_Lysine Protein-Lysine (Primary Amine) Citraconylated_Protein Citraconylated Protein (Amide Linkage, Negative Charge) Protein_Lysine->Citraconylated_Protein Acylation (pH > 7) Citraconic_Anhydride Citraconic Anhydride Citraconic_Anhydride->Citraconylated_Protein Restored_Protein Restored Protein-Lysine Citraconylated_Protein->Restored_Protein Hydrolysis (pH < 4) Citraconic_Acid Citraconic Acid Citraconylated_Protein->Citraconic_Acid

Caption: Reaction of this compound with a protein's primary amine.

Experimental_Workflow Start Start: Native Protein Prepare_Protein 1. Prepare Protein Solution (pH 8-9) Start->Prepare_Protein Add_Anhydride 2. Add this compound Prepare_Protein->Add_Anhydride Incubate_Modify 3. Incubate (1-2h, RT or 4°C) Add_Anhydride->Incubate_Modify Purify_Modified 4. Purify Modified Protein (Gel Filtration/Dialysis) Incubate_Modify->Purify_Modified Modified_Protein Citraconylated Protein Purify_Modified->Modified_Protein Downstream_Application Downstream Application (e.g., Trypsin Digest) Modified_Protein->Downstream_Application Adjust_pH_Reversal 5. Adjust pH to ~4 Modified_Protein->Adjust_pH_Reversal Incubate_Reverse 6. Incubate (>3h, 30°C) Adjust_pH_Reversal->Incubate_Reverse Final_Buffer_Exchange 7. Final Buffer Exchange Incubate_Reverse->Final_Buffer_Exchange End End: Restored Native Protein Final_Buffer_Exchange->End

Caption: Workflow for protein modification and reversal.

Reversibility_pH Citraconylated_Protein Citraconylated Protein (Stable) Native_Protein Native Protein (Restored) Citraconylated_Protein->Native_Protein Native_Protein->Citraconylated_Protein Alkaline_Neutral pH > 7 Acidic pH < 4

Caption: pH-dependent stability and reversal of citraconylation.

References

Step-by-Step Protocol for Protein Citraconylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Protein citraconylation is a reversible chemical modification technique used to block primary amine groups, primarily the ε-amino group of lysine residues. This process involves the reaction of a protein with citraconic anhydride, which converts the positively charged amino group into a negatively charged carboxylate group.[1][2] This charge reversal can be leveraged for various applications, including controlling enzymatic digestion for mass spectrometry-based proteomics, enhancing intracellular protein delivery, and purifying protein folding intermediates.[2][3][4][5] The reversibility of the reaction under mild acidic conditions makes it a valuable tool in protein chemistry and drug development.[1][3]

Principle of the Reaction

Citraconylation is the process of reacting primary amines in a protein with this compound. The anhydride reacts with the unprotonated amine, leading to the opening of the anhydride ring and the formation of an amide bond. This modification introduces a carboxyl group, thereby changing the net charge of the modified residue from positive to negative at neutral or alkaline pH.[1][2] The linkage is stable at pH values greater than 7 but can be readily cleaved at an acidic pH of around 4, restoring the original primary amine.[1]

Quantitative Data Summary

The efficiency of citraconylation can be influenced by factors such as the protein's conformational accessibility of lysine residues, the molar ratio of this compound to protein, and the reaction conditions. Below is a summary of quantitative data from various studies.

Protein StudiedMolar Excess/Ratio of this compoundExtent of Modification/EffectReference
Green Fluorescent Protein (EGFP)500 equivalentsRequired for full conversion to citraconylated EGFP.[2][2]
Human Proinsulin3.0 g per gram of proteinLed to the citraconylation of lysine residues, reducing relative des-threonine insulin content from 13.5% to 1.0%.[5][5]
Citraconylated ProinsulinNot Applicable100% of lysine residues can be decitraconylated by adjusting the pH to 2-3 at 25°C.[5][5]
Recombinant E. coli ProinsulinNot SpecifiedImproved the conversion yield of insulin from 52.7% to 77.7%.[5][5]

Experimental Protocols

Materials
  • Protein of interest

  • Citraconylation Reaction Buffer: 0.1-1 M sodium phosphate or sodium carbonate buffer, pH 8-9. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with this compound.[1]

  • This compound

  • Deprotection Buffer: An appropriate acid to adjust the pH to ~4 (e.g., dilute HCl or acetic acid).

  • (Optional) Hydroxylamine solution (1 M, pH 10) for alternative deprotection.[1]

  • Buffer exchange columns (e.g., gel filtration) or dialysis tubing.

  • Standard laboratory equipment (pH meter, stir plate, reaction tubes, etc.).

Step-by-Step Protocol for Protein Citraconylation
  • Protein Preparation:

    • Dissolve the protein in the Citraconylation Reaction Buffer (0.1-1 M sodium phosphate or sodium carbonate, pH 8-9).[1]

    • If the protein is already in a solution containing interfering substances (e.g., amine-containing buffers), perform a buffer exchange into the Citraconylation Reaction Buffer using gel filtration or dialysis.[1]

  • Citraconylation Reaction:

    • Calculate the required amount of this compound. A 5-10 fold molar excess of this compound to the total number of primary amines (lysine residues and the N-terminus) is a general starting point.[1] However, for some proteins, a much higher excess may be necessary for complete modification.[2]

    • Add the this compound to the protein solution in small aliquots while gently stirring to ensure it dissolves and reacts efficiently.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Removal of Excess Reagent:

    • After the incubation period, remove any unreacted this compound and byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS pH 7.4).[1][6]

Step-by-Step Protocol for Reversing Citraconylation (Deprotection)
  • Acid-Labile Deprotection (Standard Method):

    • Adjust the pH of the citraconylated protein solution to approximately 4 by adding an appropriate acid.[1]

    • Incubate the solution for at least 3 hours to overnight at 30°C to allow for the hydrolysis of the amide linkage.[1]

  • Hydroxylamine-Mediated Deprotection (Alternative Method):

    • Treat the citraconylated protein with a final concentration of 1 M hydroxylamine at pH 10.[1]

    • Incubate for 3 hours at room temperature.[1]

  • Final Protein Cleanup:

    • After deprotection, perform a buffer exchange or dialysis to remove the deprotection reagents and place the protein in a suitable storage buffer.

Visualization of Workflow and Reaction

Citraconylation_Workflow cluster_prep Protein Preparation cluster_reaction Citraconylation Reaction cluster_cleanup Purification cluster_deprotection Reversal (Deprotection) Prot_Sol Dissolve/Buffer Exchange Protein (pH 8-9, amine-free buffer) Add_CA Add this compound (5-10x molar excess) Prot_Sol->Add_CA Incubate Incubate (1-2h at RT or overnight at 4°C) Add_CA->Incubate Purify Remove Excess Reagent (Dialysis/Gel Filtration) Incubate->Purify Citraconylated_Prot Citraconylated Protein Purify->Citraconylated_Prot Adjust_pH Adjust pH to ~4 Citraconylated_Prot->Adjust_pH Reversible Step Incubate_Deprot Incubate (>3h at 30°C) Adjust_pH->Incubate_Deprot Restored_Prot Restored Protein Incubate_Deprot->Restored_Prot

Caption: Experimental workflow for protein citraconylation and its reversal.

Citraconylation_Reaction cluster_reactants Reactants cluster_product Product Prot_Lys Protein-Lysine (R-NH2) (Primary Amine) Citraconylated_Lys Citraconylated Lysine (R-NH-CO-C(CH3)=CH-COOH) (Amide Linkage with Carboxylate) Prot_Lys->Citraconylated_Lys + this compound (pH 8-9) Cit_Anhydride This compound Citraconylated_Lys->Prot_Lys pH ~4 (Reversal)

Caption: Chemical reaction of citraconylation on a protein's lysine residue.

References

Application Notes and Protocols for Utilizing Citraconic Anhydride in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, achieving high sequence coverage of proteins is crucial for their comprehensive characterization, including the identification of post-translational modifications and protein isoforms. Bottom-up proteomics, the predominant method, relies on the enzymatic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry.[1] Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues. However, for proteins rich in lysine residues, this can result in the generation of numerous small peptides that may not be readily detected or provide unique protein identification.

Citraconic anhydride is a reversible modifying reagent that specifically reacts with the primary amino groups of lysine residues and protein N-termini.[2][3] This modification effectively blocks the cleavage sites for trypsin at lysine residues, restricting digestion to arginine residues.[4] This targeted digestion generates larger peptides, which can significantly improve protein sequence coverage, particularly in MALDI-TOF mass spectrometry analysis.[2][5] The modification is stable at neutral to alkaline pH and can be easily reversed under mild acidic conditions, restoring the original peptide composition for subsequent analysis if required.[3][6]

These application notes provide detailed protocols for the use of this compound in mass spectrometry sample preparation to enhance protein sequence coverage.

Data Presentation: Enhanced Protein Sequence Coverage

The primary quantitative benefit of using this compound is the significant increase in protein sequence coverage. By limiting tryptic digestion to arginine residues, larger peptides are generated, which are more likely to contain unique sequences for protein identification. The following table provides an illustrative comparison of protein sequence coverage for three standard proteins with and without this compound treatment prior to trypsin digestion and MALDI-TOF MS analysis.

ProteinMolecular Weight (kDa)Standard Tryptic Digestion (Sequence Coverage %)This compound + Tryptic Digestion (Sequence Coverage %)
Bovine Serum Albumin66.5~60%>85%
Myoglobin17.7~70%>90%
Lysozyme14.3~75%>95%

Note: The data presented in this table are illustrative and compiled from qualitative statements in the cited literature. Actual results may vary depending on the protein and experimental conditions.

Experimental Protocols

Protocol 1: Reversible Modification of Proteins with this compound

This protocol details the steps for the reversible modification of primary amines (lysine residues and N-termini) in protein samples using this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • This compound

  • Reaction buffer: 0.1-1 M sodium phosphate or sodium carbonate buffer, pH 8-9. Note: Avoid amine-containing buffers such as Tris or glycine.

  • Quenching/reversal solution: 10% formic acid or 1 M hydroxylamine, pH 10

  • Dialysis or gel filtration materials for buffer exchange

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in the recommended reaction buffer. If the sample is already in solution, perform a buffer exchange into the reaction buffer using dialysis or gel filtration. The protein concentration should ideally be between 1-10 mg/mL.

  • Citraconylation Reaction:

    • Calculate the molar amount of primary amines in the protein sample (sum of lysine residues and the N-terminus).

    • Add a 5- to 10-fold molar excess of this compound to the protein solution. To maintain solubility, add the this compound in small aliquots while gently vortexing.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Removal of Excess Reagent:

    • Remove excess this compound and by-products by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a gel filtration column.

  • Tryptic Digestion:

    • Proceed with your standard in-solution or in-gel tryptic digestion protocol. The citraconylated lysine residues will be protected from cleavage.

  • Reversal of Modification (Optional):

    • To remove the citraconyl groups, adjust the pH of the peptide solution to ~4 by adding an appropriate acid (e.g., 10% formic acid).[3]

    • Incubate for at least 3 hours to overnight at 30°C.[6]

    • Alternatively, the modification can be reversed by treating the sample with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.[6]

  • Sample Preparation for Mass Spectrometry:

    • Desalt and concentrate the peptides using standard procedures (e.g., C18 ZipTips) before analysis by mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for using this compound in a typical bottom-up proteomics experiment.

experimental_workflow protein_sample Protein Sample citraconylation Citraconylation (pH 8-9) protein_sample->citraconylation tryptic_digestion Tryptic Digestion citraconylation->tryptic_digestion reversal Reversal of Modification (pH 4) tryptic_digestion->reversal ms_analysis MS Analysis (MALDI-TOF) reversal->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for citraconylation-assisted mass spectrometry.

Signaling Pathway Example: PI3K/Akt Pathway

Proteomics studies, often benefiting from techniques that improve sequence coverage like citraconylation, are instrumental in elucidating complex signaling pathways. The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A proteomics-based investigation of this pathway might identify changes in the expression or post-translational modifications of its key components.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphorylates downstream Downstream Targets (Cell Growth, Survival) akt->downstream mtorc2 mTORC2 mtorc2->akt phosphorylates pten PTEN pten->pip3 dephosphorylates

References

Applications of Citraconic Anhydride in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride is a reversible protein modification reagent that has become a valuable tool in the field of proteomics. Its primary application lies in the specific and temporary blocking of primary amino groups, particularly the ε-amino group of lysine residues. This modification strategy offers significant advantages for protein analysis, primarily by controlling enzymatic digestion and thereby enhancing protein sequence coverage in mass spectrometry-based proteomics. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.

Principle of Citraconylation

This compound reacts with the primary amino groups of proteins, such as the N-terminal α-amino group and the ε-amino group of lysine side chains, to form a stable amide bond at neutral to alkaline pH. This modification introduces a negatively charged carboxyl group, altering the protein's local charge and structure. The key feature of this modification is its reversibility. Under mildly acidic conditions (pH 3-4), the citraconyl group is readily hydrolyzed, regenerating the original free amine.

This reversible blocking strategy is particularly useful in "bottom-up" proteomics workflows. By blocking lysine residues, cleavage by trypsin, a serine protease that specifically cleaves C-terminal to lysine and arginine residues, is restricted to arginine residues only. This results in the generation of larger peptide fragments, which can be advantageous for several reasons:

  • Improved Sequence Coverage: Larger peptides can provide more extensive sequence information, aiding in the identification and characterization of proteins, especially in regions with a high density of lysine residues.[1][2]

  • Enhanced Detection of Post-Translational Modifications (PTMs): By generating larger peptides, PTMs are more likely to be retained within a single peptide fragment, facilitating their identification and localization.

  • Facilitation of Alternative Digestion Strategies: Citraconylation can be used to simulate the specificity of Arg-C, an enzyme that cleaves specifically at arginine residues, by using the more common and robust enzyme, trypsin.[2]

Applications

Enhanced Protein Sequence Coverage in Mass Spectrometry

The most common application of this compound in proteomics is to increase the sequence coverage of proteins analyzed by mass spectrometry. By limiting tryptic cleavage to arginine residues, the resulting larger peptides can provide more unique sequence information, leading to more confident protein identification.

In-depth Characterization of Post-Translational Modifications (PTMs)

The analysis of PTMs is often challenging due to their low stoichiometry and the complexity of peptide mixtures. By generating larger peptides, citraconylation can help to keep PTMs within a single, detectable peptide fragment, improving the chances of their identification and localization.

Controlled Enzymatic Digestion for Specific Applications

This compound allows for a controlled and targeted approach to protein digestion. This is particularly useful in applications such as:

  • Simulated Arg-C Digestion: As mentioned, blocking lysine residues allows trypsin to mimic the cleavage specificity of Arg-C, which can be beneficial for specific proteomic workflows.

  • Improved Production of Therapeutic Proteins: In the manufacturing of recombinant proteins like insulin, citraconylation has been used to block unwanted tryptic cleavage during the conversion of proinsulin to insulin, thereby increasing the yield of the final active product. For instance, the addition of 3.0 g of this compound per gram of protein during the enzymatic modification of human proinsulin led to a significant reduction of the des-threonine insulin derivative from 13.5% to 1.0%.[2]

Facilitating Cytosolic Protein Delivery

Recent research has explored the use of this compound to modify the surface charge of proteins, enabling their assembly with cationic nanovectors for direct delivery into the cytosol. This application holds promise for the development of protein-based therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound for protein modification.

ParameterConditionResultReference
Lysine Modification Efficiency Bovine alpha-crystallin + 100 equivalents of this compound98% modification of lysine residues[3]
Reduction of Undesired Cleavage Product Enzymatic modification of human proinsulin with 3.0 g this compound per g of proteinReduction of des-threonine insulin from 13.5% to 1.0%[2]
Deblocking Efficiency Citraconylated proinsulin at pH 2-3 and 25°C100% of lysine residues were decitraconylated[2]
Increase in Amino Acid Detection Protease-multiplexing DIA-MS approach45% relative increase in non-redundant amino acid residue detections[4]

Table 1: Quantitative outcomes of this compound application in proteomics.

Experimental Protocols

Protocol 1: Reversible Blocking of Lysine Residues for Enhanced Sequence Coverage

This protocol describes the general procedure for the citraconylation of a protein sample prior to tryptic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)

  • This compound

  • Reaction buffer: 0.5 M sodium bicarbonate, pH 9.0

  • Quenching solution: 1 M hydroxylamine, pH 8.5 (optional)

  • Acidification solution: 10% Trifluoroacetic acid (TFA) or Formic Acid

  • Trypsin (mass spectrometry grade)

  • Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide)

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using dialysis or gel filtration into 50 mM ammonium bicarbonate, pH 8.5.

    • Denature, reduce, and alkylate the protein sample using standard proteomics protocols.

  • Citraconylation Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 with the reaction buffer.

    • Add this compound to the protein solution. A 100-fold molar excess of anhydride over the total number of lysine residues is a common starting point. The anhydride should be added in small aliquots while gently vortexing to ensure it dissolves and reacts efficiently.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching the Reaction (Optional):

    • To quench any remaining unreacted this compound, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Enzymatic Digestion:

    • Add trypsin to the citraconylated protein solution at a typical enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Deblocking (Decitraconylation):

    • To remove the citraconyl groups and allow for subsequent analysis, acidify the peptide solution to pH 3-4 by adding the acidification solution.

    • Incubate at room temperature for at least 3 hours, or overnight at 4°C, to ensure complete removal of the modifying group.

  • Sample Cleanup:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method prior to mass spectrometry analysis.

Protocol 2: Simulated Arg-C Digestion using Trypsin

This protocol is a variation of Protocol 1, specifically designed to generate peptides with C-terminal arginine residues.

Procedure:

Follow steps 1-4 of Protocol 1. After the tryptic digestion of the citraconylated protein, the resulting peptides will have arginine at their C-termini. The deblocking step (Step 5) is still necessary to remove the modification from any N-terminal amines before mass spectrometry analysis.

Visualizations

Experimental Workflow for Enhanced Sequence Coverage

The following diagram illustrates the key steps in a typical proteomics workflow utilizing this compound for improved protein sequence coverage.

experimental_workflow cluster_sample_prep Sample Preparation cluster_modification Lysine Blocking cluster_digestion Digestion cluster_analysis Analysis ProteinSample Protein Sample DenatureReduceAlkylate Denaturation, Reduction & Alkylation ProteinSample->DenatureReduceAlkylate Citraconylation Citraconylation (pH 8.5-9.0) DenatureReduceAlkylate->Citraconylation TrypticDigestion Tryptic Digestion (Cleavage at Arg) Citraconylation->TrypticDigestion Deblocking Deblocking (pH 3-4) TrypticDigestion->Deblocking Cleanup Sample Cleanup (e.g., C18) Deblocking->Cleanup MS_Analysis Mass Spectrometry Analysis Cleanup->MS_Analysis

A typical proteomics workflow using this compound.

Logical Relationship of Citraconylation in Proteomics

The following diagram illustrates the logical flow and the central role of reversible lysine modification in achieving enhanced proteomics data.

logical_relationship cluster_problem Challenge in Proteomics cluster_solution This compound Strategy cluster_mechanism Mechanism of Action cluster_outcome Improved Outcomes LowCoverage Low Sequence Coverage ReversibleBlocking Reversible Lysine Blocking LowCoverage->ReversibleBlocking PTM_Loss Loss of PTM Information PTM_Loss->ReversibleBlocking ControlledDigestion Controlled Tryptic Digestion (Arg-specific cleavage) ReversibleBlocking->ControlledDigestion LargerPeptides Generation of Larger Peptides ControlledDigestion->LargerPeptides ImprovedCoverage Improved Sequence Coverage LargerPeptides->ImprovedCoverage EnhancedPTM Enhanced PTM Analysis LargerPeptides->EnhancedPTM

Logical flow of citraconylation for improved proteomics.

References

Application Notes and Protocols: Citraconic Anhydride in MALDI Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While traditionally not utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, citraconic anhydride serves as a crucial reagent for the chemical modification of proteins and peptides prior to analysis. Its primary application lies in the reversible derivatization of primary amino groups, particularly the ε-amino group of lysine residues. This process, known as citraconylation, effectively blocks the cleavage site for trypsin at lysine residues. As a result, tryptic digestion yields larger peptide fragments, which can significantly enhance protein sequence coverage and aid in the analysis of proteins by MALDI-TOF MS.[1][2] This modification is reversible under acidic conditions, allowing for the potential to analyze both the modified and unmodified peptides.

This compound's utility also extends to sample preparation for MALDI imaging mass spectrometry, where a citraconic acid buffer is employed for antigen retrieval, demonstrating its versatility in workflows involving MALDI-MS.[3]

These application notes provide detailed protocols for the use of this compound as a chemical modifying agent to improve protein sequence coverage in MALDI-MS analysis.

Application 1: Enhancing Protein Sequence Coverage by Citraconylation

Objective: To increase the sequence coverage of proteins analyzed by MALDI-TOF mass spectrometry through the chemical modification of lysine residues with this compound prior to tryptic digestion.

Principle: this compound reacts with the primary amino groups in proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group. This modification introduces a negatively charged adduct, altering the protein's properties and, most importantly, rendering the lysine residues resistant to cleavage by trypsin.[1][2] This results in fewer, but larger, tryptic peptides, which can be more readily detected in MALDI-MS and can provide sequence information for regions of the protein that might otherwise be missed with standard tryptic digestion. The modification is stable under the conditions of tryptic digestion but can be reversed by treatment with mild acid.

Workflow for Protein Citraconylation and MALDI-MS Analysis:

cluster_0 Sample Preparation cluster_1 Citraconylation cluster_2 Digestion & Analysis cluster_3 Optional Decitraconylation Protein Protein Sample Denature Denature & Reduce (e.g., DTT, Guanidine-HCl) Protein->Denature Alkylate Alkylate (e.g., Iodoacetamide) Denature->Alkylate Buffer_Exchange Buffer Exchange (e.g., to Bicarbonate Buffer) Alkylate->Buffer_Exchange Add_CA Add this compound Buffer_Exchange->Add_CA Incubate Incubate at Room Temperature Add_CA->Incubate Trypsin_Digest Tryptic Digestion Incubate->Trypsin_Digest MALDI_MS MALDI-MS Analysis Trypsin_Digest->MALDI_MS Acidify Acidify (pH 2-3) Trypsin_Digest->Acidify Optional Incubate_Decit Incubate at 25°C Acidify->Incubate_Decit MALDI_MS_Decit MALDI-MS Analysis of Unmodified Peptides Incubate_Decit->MALDI_MS_Decit

Figure 1: Workflow for citraconylation of proteins for MALDI-MS analysis.

Experimental Protocol: Citraconylation of Proteins for MALDI-MS

Materials:

  • Protein of interest

  • This compound (CAS# 616-02-4)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Ultrapure water

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine-HCl, 100 mM NH₄HCO₃, pH 8.5).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Buffer Exchange:

    • Remove the denaturant and excess reagents by buffer exchange into a non-amine-containing buffer such as 50 mM ammonium bicarbonate, pH 8.5. This can be done using dialysis or a spin column.

  • Citraconylation:

    • Adjust the protein concentration to approximately 1 mg/mL in 50 mM ammonium bicarbonate, pH 8.5.

    • Add this compound to the protein solution. A common starting point is to add 3.0 µg of this compound per µg of protein.[2] The anhydride should be added in small aliquots while gently vortexing to ensure efficient mixing and to maintain the pH.

    • Monitor and adjust the pH to remain between 8.0 and 9.0 using a suitable base (e.g., dilute NaOH) if necessary.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Tryptic Digestion:

    • Add trypsin to the citraconylated protein solution at a ratio of 1:50 (w/w, trypsin:protein).

    • Incubate at 37°C for 12-18 hours.

  • (Optional) Decitraconylation:

    • To reverse the modification, acidify the peptide solution to pH 2-3 with TFA.[2]

    • Incubate at 25°C for several hours.[2] This will restore the positive charge on the lysine residues.

  • Sample Preparation for MALDI-MS:

    • Desalt and concentrate the peptide mixture using a C18 ZipTip or equivalent.

    • Prepare a saturated solution of CHCA matrix in 50% acetonitrile, 0.1% TFA.

    • Mix the desalted peptide solution with the matrix solution at a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-MS Analysis:

    • Acquire mass spectra in positive ion mode. The expected mass of the citraconylated peptides will be increased by 112.02 Da for each modified amino group.

Data Presentation

Table 1: Expected Mass Shifts and Trypsin Cleavage Sites After Citraconylation

Modification StateModified ResiduesMass Shift per Modified Site (Da)Trypsin Cleavage at LysineTrypsin Cleavage at Arginine
UnmodifiedNone0YesYes
CitraconylatedLysine, N-terminus+112.02NoYes
DecitraconylatedNone (reverted)0YesYes

Application 2: Antigen Retrieval for MALDI Imaging Mass Spectrometry

Objective: To use a citraconic acid buffer for antigen retrieval on formalin-fixed paraffin-embedded (FFPE) tissue sections to improve the detection of N-glycans by MALDI imaging mass spectrometry.

Principle: The process of tissue fixation can create cross-links that mask epitopes and limit the accessibility of enzymes. Antigen retrieval methods are used to reverse these cross-links. A citraconic acid buffer at a low pH has been shown to be effective for this purpose, allowing for subsequent enzymatic digestion (e.g., with PNGase F for N-glycan release) directly on the tissue section prior to matrix application and MALDI-MS imaging.[3]

Experimental Protocol: Citraconic Acid Buffer for Antigen Retrieval

Materials:

  • FFPE tissue sections on slides

  • This compound (CAS# 616-02-4)

  • Hydrochloric acid (HCl), 12 M

  • Ultrapure water

  • Coplin jars or a slide mailer

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the FFPE tissue slides in xylene (2 x 5 minutes).

    • Rehydrate the tissues by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each).

    • Rinse with ultrapure water.

  • Preparation of Citraconic Acid Buffer (pH ~3.0):

    • In a 50 mL conical tube, add 25 µL of this compound to 25 mL of ultrapure water.[3]

    • Add 2 µL of 12 M HCl.[3]

    • Cap and agitate the tube.

    • Add ultrapure water to a final volume of 50 mL and mix well.[3]

    • Confirm the pH is approximately 3.0 using a pH strip.[3]

    • Caution: this compound decomposes in the presence of moisture. Use a fresh bottle if white crystals (citraconic acid) are observed.[3]

  • Antigen Retrieval:

    • Place the slides in a slide mailer or Coplin jar and fill with the prepared citraconic acid buffer.

    • Heat the buffer with the slides at 95-100°C for 30 minutes (e.g., in a water bath or steamer).[3]

  • Cooling and Rinsing:

    • Carefully remove the slide container from the heat and allow it to cool for at least 5 minutes.[3]

    • Gradually replace the hot buffer with room temperature ultrapure water over several steps to avoid tissue damage.[3]

    • Perform a final rinse in 100% ultrapure water.[3]

    • Dry the slides carefully with a lint-free wipe without touching the tissue, and then place them in a desiccator for at least 5 minutes before proceeding with subsequent steps (e.g., enzymatic digestion and matrix application).[3]

Logical Relationship Diagram

cluster_0 Chemical Principle Lysine Lysine Residue (ε-NH2) Reaction Citraconylation Reaction (pH 8-9) Lysine->Reaction CA This compound CA->Reaction Modified_Lysine Modified Lysine (Blocked for Trypsin) Reaction->Modified_Lysine Acid Acidic Conditions (pH 2-3) Modified_Lysine->Acid Reversible Reverted_Lysine Reverted Lysine (Trypsin Cleavage Restored) Acid->Reverted_Lysine

Figure 2: Reversible citraconylation of lysine residues.

References

Application Notes and Protocols: Reversible Modification of Antibodies with Citraconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible modification of antibody lysine residues with citraconic anhydride is a powerful technique used to transiently block primary amines. This process, known as citraconylation, introduces a negatively charged carboxyl group, altering the protein's isoelectric point and protecting lysine residues from unwanted reactions. The modification is stable at neutral to alkaline pH but can be readily reversed under mild acidic conditions, restoring the native antibody structure and function. This versatile tool finds applications in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), controlled protein delivery, and proteomics studies.

This document provides detailed protocols for the citraconylation and de-citraconylation of antibodies, along with supporting data and visualizations to guide researchers in applying this methodology.

Principle of the Reaction

This compound reacts with the primary amino groups of lysine residues on the antibody surface through a nucleophilic acyl substitution. This reaction forms a citraconyl-amide linkage, effectively blocking the amine and introducing a new carboxylic acid group. The reversibility of this modification is attributed to the intramolecular catalysis of amide bond hydrolysis under acidic conditions, facilitated by the newly introduced carboxyl group.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Citraconylation can be employed to temporarily protect lysine residues, allowing for more specific conjugation of drugs to other sites on the antibody. Following conjugation, the citraconyl groups can be removed to restore the antibody's native properties.

  • Controlled Release: The pH-sensitive nature of the citraconyl-amide bond can be exploited for the controlled release of antibodies or antibody-drug conjugates in the acidic microenvironment of tumors or within endosomes.[1]

  • Protein Purification and Analysis: By altering the charge of a protein, citraconylation can be used to modulate its behavior in ion-exchange chromatography or isoelectric focusing.[2]

  • Proteomics: In bottom-up proteomics, reversible modification of lysine residues can alter tryptic digestion patterns, leading to the generation of larger peptides and potentially increasing sequence coverage in mass spectrometry analysis.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to the citraconylation of proteins. These values can serve as a reference for expected outcomes.

ParameterValueProtein ContextReference
Modification Efficiency
Lysine Residues Modified24%Bovine α-crystallin[4]
98%Bovine α-crystallin[4]
Reaction Conditions
This compound Molar Excess (per lysine)2 equivalentsBovine α-crystallin[4]
100 equivalentsBovine α-crystallin[4]
Impact on Purity
Reduction of Des-threonine InsulinFrom 13.5% to 1.0%Human proinsulin[3]
Reversibility
Lysine Residue Recovery100%Human proinsulin[3]

Experimental Protocols

Protocol 1: Citraconylation of Antibodies

This protocol describes the modification of antibody lysine residues with this compound.

Materials:

  • Antibody solution (e.g., IgG in PBS, pH 7.4)

  • This compound

  • Anhydrous 1,4-dioxane (or other suitable organic solvent)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5

  • Purification columns (e.g., desalting columns or spin filters with appropriate molecular weight cutoff)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (0.1 M Sodium Phosphate Buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous 1,4-dioxane (e.g., 1 M). Caution: this compound is moisture-sensitive and should be handled in a dry environment.

  • Citraconylation Reaction:

    • While gently stirring the antibody solution at room temperature (25°C), add the desired molar excess of this compound stock solution. A starting point is a 50-fold molar excess of this compound per mole of lysine residues on the antibody. (Note: An average IgG has approximately 80-90 lysine residues).

    • The addition should be done portion-wise over 30 minutes to maintain the pH of the reaction mixture. Monitor the pH and adjust with 0.1 M NaOH if necessary to keep it within the 8.0-9.0 range.

    • Allow the reaction to proceed for 2 hours at 25°C with continuous gentle stirring.[5]

  • Purification of Citraconylated Antibody:

    • Remove the excess this compound and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or repeated centrifugation with a spin filter.

    • Perform at least 5 buffer exchange cycles to ensure complete removal of reactants.

  • Characterization:

    • Determine the concentration of the purified citraconylated antibody.

    • Assess the extent of modification using techniques such as isoelectric focusing (IEF), mass spectrometry, or a TNBSA assay to quantify the remaining free amines.

Protocol 2: De-citraconylation of Antibodies (Reversal)

This protocol describes the removal of citraconyl groups to restore the native antibody.

Materials:

  • Citraconylated antibody solution

  • De-citraconylation Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (as in Protocol 1)

Procedure:

  • pH Adjustment:

    • Buffer exchange the citraconylated antibody into the De-citraconylation Buffer (0.1 M Sodium Acetate Buffer, pH 4.5).

    • Alternatively, the pH of the citraconylated antibody solution can be carefully adjusted to 4.5 by the dropwise addition of 0.1 M HCl.

  • Incubation:

    • Incubate the solution at 25°C for 4-6 hours. The exact time may need to be optimized depending on the desired level of de-citraconylation.

  • Neutralization:

    • After the incubation period, neutralize the solution by adding the Neutralization Buffer to raise the pH back to ~7.4.

  • Purification:

    • Purify the de-citraconylated antibody using a desalting column or spin filter to remove the cleaved citraconic acid and exchange the antibody into a desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the removal of the citraconyl groups by IEF, mass spectrometry, or TNBSA assay.

    • Assess the functional integrity of the restored antibody through binding assays (e.g., ELISA, SPR) to determine its antigen-binding affinity.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product cluster_reversal Reversal Antibody Antibody-NH2 (Lysine Residue) ModifiedAntibody Antibody-NH-CO-C(CH3)=CH-COOH (Citraconylated Antibody) Antibody->ModifiedAntibody pH 8.0-9.0 Nucleophilic Acyl Substitution CitraconicAnhydride This compound CitraconicAnhydride->ModifiedAntibody RestoredAntibody Antibody-NH2 (Restored Antibody) ModifiedAntibody->RestoredAntibody pH 4.0-5.0 Acid-catalyzed Hydrolysis

Caption: Chemical reaction of this compound with an antibody's lysine residue and its reversal.

Experimental Workflow

ExperimentalWorkflow Start Start: Native Antibody Citraconylation Citraconylation (this compound, pH 8.5) Start->Citraconylation Purification1 Purification (Buffer Exchange) Citraconylation->Purification1 ModifiedAntibody Citraconylated Antibody Purification1->ModifiedAntibody Application Application (e.g., Drug Conjugation) ModifiedAntibody->Application DeCitraconylation De-citraconylation (pH 4.5) Application->DeCitraconylation Purification2 Purification (Buffer Exchange) DeCitraconylation->Purification2 End End: Restored Antibody Purification2->End

Caption: General experimental workflow for reversible antibody modification.

Application in Antibody-Drug Conjugate (ADC) Development

ADCWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Deprotection Antibody Native Antibody Citraconylation Citraconylation (Mask Lysines) Antibody->Citraconylation ProtectedAntibody Protected Antibody Citraconylation->ProtectedAntibody Conjugation Conjugation (e.g., to Cysteines) ProtectedAntibody->Conjugation DrugLinker Drug-Linker Payload DrugLinker->Conjugation ProtectedADC Protected ADC Conjugation->ProtectedADC DeCitraconylation De-citraconylation (Unmask Lysines) ProtectedADC->DeCitraconylation FinalADC Final ADC DeCitraconylation->FinalADC

Caption: Use of citraconylation for site-specific ADC development.

References

Application Notes and Protocols for the Use of Citraconic Anhydride in Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride is a versatile reagent primarily utilized for the reversible modification of primary amine groups, such as the ε-amino group of lysine residues in proteins. While not a cross-linking agent in the traditional sense of possessing two reactive ends to link two molecules, its utility in cross-linking studies is significant. By temporarily blocking lysine residues, this compound allows for the targeted cross-linking of other functional groups, such as carboxyl groups, using zero-length cross-linkers like EDC in combination with NHS. This controlled approach is invaluable in protein-protein interaction studies, protein footprinting, and the development of bioconjugates and drug delivery systems.[1]

The reaction of this compound with primary amines forms a stable amide linkage at neutral to alkaline pH (pH > 7).[2][3] A key feature of this modification is its reversibility under mild acidic conditions (pH ≈ 4), which regenerates the original amine and releases citraconic acid, making it an ideal tool for applications where temporary modification is required.[2][3]

Principle of Application in Cross-Linking Studies

The strategic use of this compound in cross-linking studies involves a multi-step process. First, the primary amines on a protein are blocked using this compound. This step effectively protects these amines from reacting with other reagents. Subsequently, a different cross-linking chemistry, often targeting carboxyl groups (aspartic and glutamic acid residues), is employed to form intermolecular or intramolecular linkages. Finally, the this compound blocking groups are removed under acidic conditions to restore the native protein structure, if desired. This methodology provides precise control over the cross-linking process, enabling the study of specific interactions that might otherwise be obscured by the high reactivity of lysine residues.

Quantitative Data on this compound Modification

The efficiency of the modification of primary amines with this compound is dependent on several factors, including the molar ratio of the reagent to the protein, pH, and reaction time.

ParameterConditionResultReference
Molar Excess of this compound 2 equivalents per lysine24% modification of lysine residues in α-crystallin[4]
100 equivalents per lysine98% modification of lysine residues in α-crystallin[4]
500 equivalents per protein (EGFP)Full conversion to citraconylated EGFP
Isolated Yield of Modified Protein General protocol40-80%
Stability of Citraconyl-Amine Bond pH > 7Stable[2][3]
Reversibility of Citraconyl-Amine Bond pH ≈ 4Rapidly hydrolyzed[2][3]
1M Hydroxylamine, pH 10Reversible[3]

Experimental Protocols

Protocol 1: Reversible Modification of Protein Primary Amines with this compound

This protocol describes the general procedure for blocking primary amines in a protein sample.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1-1 M Sodium Phosphate or Sodium Carbonate, pH 8-9. Note: Avoid amine-containing buffers like Tris or glycine.[3]

  • Dialysis or gel filtration materials

  • Acidic buffer for reversal (e.g., 0.1 M citrate buffer, pH 4)

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is already in solution, perform a buffer exchange into the reaction buffer.[3]

  • Prepare a fresh solution of this compound in an organic solvent like DMSO.

  • Add a 5-10 fold molar excess of this compound to the protein solution. For more complete modification, a higher excess (e.g., 500 equivalents) may be required.[3] Add the this compound solution in small aliquots while gently stirring to ensure solubility.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Remove excess this compound and by-products by dialysis or gel filtration against a neutral buffer (e.g., PBS, pH 7.4).

  • Optional Reversal: To reverse the modification, adjust the pH of the protein solution to ~4 with an appropriate acid and incubate for >3 hours to overnight at 30°C.[3] Alternatively, treat with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.[3]

Protocol 2: Directed Carboxyl-to-Amine Cross-Linking using EDC/NHS after Amine Blocking

This protocol outlines the strategy for cross-linking carboxyl groups on one protein to the (unblocked) primary amines of another protein after reversibly blocking the amines on the first protein.

Materials:

  • Amine-blocked protein (from Protocol 1)

  • Target protein with available primary amines

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer, pH 4.5-5.5

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)

  • Dialysis or gel filtration materials

Procedure:

  • Amine Blocking: Prepare the amine-blocked protein (Protein #1) as described in Protocol 1.

  • Carboxyl Activation: Dissolve the amine-blocked Protein #1 in Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the solution of Protein #1 to activate the carboxyl groups. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.

  • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS esters.

  • Quenching (Optional but Recommended): Quench the EDC reaction by adding 2-mercaptoethanol to prevent unwanted side reactions.

  • Cross-Linking: Add the target protein (Protein #2) with available primary amines to the activated Protein #1 solution. The pH should be adjusted to 7.2-8.0 with the Coupling Buffer for efficient reaction with the NHS esters.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction with hydroxylamine or another amine-containing buffer.

  • Purify the cross-linked conjugate using gel filtration or another chromatographic method.

  • Amine Deblocking: If desired, remove the this compound blocking groups from Protein #1 by following the reversal step in Protocol 1.

Visualizations

Chemical_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) ModifiedProtein Protein-NH-CO-C(CH3)=CH-COOH (Citraconylated Protein) Protein->ModifiedProtein + this compound (pH 8-9) CitraconicAnhydride This compound ModifiedProtein->Protein + Acid (pH ~4) or Hydroxylamine

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow start Start: Protein Solution step1 Buffer Exchange to Amine-Free Buffer (pH 8-9) start->step1 step2 Add this compound step1->step2 step3 Incubate (1-2h RT or O/N 4°C) step2->step3 step4 Purify (Dialysis/Gel Filtration) step3->step4 product1 Amine-Blocked Protein step4->product1 step5 Cross-Linking Reaction (e.g., EDC/NHS) product1->step5 product2 Cross-Linked Product step5->product2 step6 Adjust pH to ~4 product2->step6 step7 Incubate (>3h, 30°C) step6->step7 final_product Deblocked Cross-Linked Product step7->final_product

Caption: Workflow for directed cross-linking using this compound.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Nanocarrier Nanocarrier with Citraconylated Protein Endocytosis Endocytosis Nanocarrier->Endocytosis Cellular Uptake Endosome Endosome (pH drops to ~5-6) Endocytosis->Endosome Release Protein Release Endosome->Release Acid-triggered Deblocking Cytosol Cytosol (Active Protein) Release->Cytosol

Caption: Drug delivery and release of a citraconylated protein.

References

Protocol for Deblocking Citraconylated Proteins: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconylation is a reversible chemical modification technique used to block primary amino groups, specifically the ε-amino group of lysine residues, in proteins. This method is valuable in various proteomics and drug development applications, such as controlling enzymatic digestion, altering protein charge for purification, and facilitating specific chemical conjugations. The citraconyl group can be readily removed under mild acidic conditions, restoring the native protein structure and function. This document provides detailed protocols for the deblocking of citraconylated proteins and methods for quantifying the efficiency of this process.

Principle of Deblocking

The deblocking of citraconylated proteins is achieved through the acid-catalyzed hydrolysis of the amide bond formed between the citraconic anhydride and the primary amine of the lysine residue. This reaction is highly pH-dependent and is typically carried out at a pH below 4. The reaction regenerates the free amine and releases citraconic acid.

Quantitative Data Summary

The efficiency of deblocking citraconylated proteins is influenced by pH, temperature, and incubation time. The following table summarizes key findings from the literature on deblocking conditions and their reported efficiencies.

ProteinpHTemperature (°C)Incubation TimeDeblocking Efficiency (%)Reference
Human Proinsulin2-325Not specified100[1][2][3]
General Protocol~430>3 hours to overnightNot specified
Model PeptidesAcidified solution25 and 371 and 2 hoursHigh (no significant difference between conditions)[4]

Note: The efficiency of deblocking can be protein-dependent. It is recommended to optimize the conditions for each specific protein of interest.

Experimental Protocols

A. Protocol for Deblocking of Citraconylated Proteins

This protocol describes the general procedure for removing citraconyl groups from a modified protein.

Materials:

  • Citraconylated protein solution

  • Acidic buffer (e.g., 0.1 M sodium citrate, pH 3.0-4.0; or dilute HCl to adjust pH)

  • pH meter

  • Incubator or water bath

  • Desalting column or dialysis tubing (for buffer exchange)

Procedure:

  • pH Adjustment:

    • Slowly add the acidic buffer or dilute HCl to the citraconylated protein solution while gently stirring to lower the pH to the desired value (typically between 3.0 and 4.0).

    • Continuously monitor the pH using a calibrated pH meter.

  • Incubation:

    • Incubate the acidified protein solution at a controlled temperature. Common conditions are 25°C or 37°C.[4]

    • The incubation time can range from 1 hour to overnight. For initial trials, a 2-4 hour incubation is recommended.[4]

  • Neutralization and Buffer Exchange:

    • After incubation, neutralize the solution by adding a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Remove the excess salt and citraconic acid by-products by buffer exchange using a desalting column or dialysis against the desired final buffer.

B. Quantification of Deblocking Efficiency

To ensure complete removal of the citraconyl groups, it is essential to quantify the regeneration of free primary amines. The following are two common methods for this purpose.

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for the determination of free primary amines.

Materials:

  • Deblocked protein sample

  • Citraconylated protein sample (as a negative control)

  • Unmodified protein sample (as a positive control)

  • 0.1 M sodium bicarbonate buffer, pH 8.5

  • 0.01% (w/v) TNBSA solution in 0.1 M sodium bicarbonate buffer (prepare fresh)

  • 10% (w/v) SDS solution

  • 1 N HCl

  • Spectrophotometer or plate reader

Procedure:

  • Prepare protein samples (deblocked, citraconylated, and unmodified) at a concentration of 20-200 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • To 0.5 mL of each protein solution, add 0.25 mL of the freshly prepared 0.01% TNBSA solution. Mix well.[5]

  • Incubate the samples at 37°C for 2 hours.[5]

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[5]

  • Measure the absorbance at 335 nm.[5]

  • The deblocking efficiency can be calculated using the following formula: Deblocking Efficiency (%) = [(Absorbance of Deblocked Sample - Absorbance of Citraconylated Sample) / (Absorbance of Unmodified Sample - Absorbance of Citraconylated Sample)] * 100

The ninhydrin assay is another colorimetric method that detects primary amines.

Materials:

  • Deblocked protein sample

  • Citraconylated protein sample (as a negative control)

  • Unmodified protein sample (as a positive control)

  • Ninhydrin reagent

  • Water bath

Procedure:

  • In separate test tubes, add 1 mL of each protein sample (deblocked, citraconylated, and unmodified).

  • Add a few drops of the ninhydrin reagent to each tube.[6]

  • Heat the tubes in a boiling water bath for 5 minutes.[6]

  • Allow the tubes to cool to room temperature.[6]

  • Observe the color change. A purple color indicates the presence of free primary amines.[6]

  • For quantitative analysis, measure the absorbance at 570 nm.[7]

  • Calculate the deblocking efficiency using a similar formula as for the TNBSA assay.

C. Mass Spectrometry Analysis of Deblocking

Mass spectrometry (MS) can be used to confirm the removal of the citraconyl group by observing the mass of the protein or its peptides.

Procedure:

  • Analyze the intact citraconylated and deblocked protein samples using a mass spectrometer (e.g., ESI-MS). The removal of each citraconyl group will result in a mass decrease of 112.08 Da.

  • Alternatively, digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data for peptides containing lysine residues. In the deblocked sample, lysine residues should have their native mass, while in the citraconylated sample, they will be modified with a mass addition of 112.08 Da.

Visualization of Workflows and Reactions

Deblocking_Workflow start Citraconylated Protein ph_adjustment Adjust pH to 3-4 with Acidic Buffer start->ph_adjustment incubation Incubate at 25-37°C for 1-4h ph_adjustment->incubation neutralization Neutralize and Buffer Exchange incubation->neutralization quantification Quantify Deblocking (TNBSA, Ninhydrin, MS) neutralization->quantification end Deblocked Protein quantification->end

Caption: Experimental workflow for deblocking citraconylated proteins.

Deblocking_Reaction cluster_0 Citraconylated Lysine cluster_1 Deblocked Lysine Protein-Lysine-NH-CO-C(CH3)=CH-COOH Protein-Lys-(NH-CO-C(CH3)=CH-COOH) Protein-Lysine-NH2 Protein-Lys-(NH2) Protein-Lysine-NH-CO-C(CH3)=CH-COOH->Protein-Lysine-NH2 H+, H2O (pH 3-4) HOOC-C(CH3)=CH-COOH Citraconic Acid

Caption: Chemical reaction of deblocking a citraconylated lysine residue.

Potential Side Reactions and Considerations

  • Incomplete Deblocking: Ensure sufficient incubation time and optimal pH for complete removal of the citraconyl groups. Quantify the deblocking efficiency to confirm.

  • Protein Denaturation: While the acidic conditions for deblocking are generally mild, some proteins may be susceptible to denaturation. It is advisable to assess the structural integrity and activity of the deblocked protein.

  • Modification of other residues: Although this compound is highly specific for primary amines, side reactions with other nucleophilic residues like cysteine are possible, though less common. Mass spectrometry can be used to investigate potential side modifications.

By following these detailed protocols and considering the key parameters, researchers can effectively deblock citraconylated proteins and accurately quantify the regeneration of native amine groups for their specific research and development needs.

References

Application Notes and Protocols for Citraconic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of citraconic anhydride in the synthesis and modification of polymers. This compound is a versatile cyclic anhydride monomer and modifying agent utilized in creating functional polymers with applications ranging from industrial resins to advanced biomedical systems.[1] Its unique pH-sensitive properties make it particularly valuable in the development of smart materials for drug delivery and bioconjugation.[2][3]

Application Note 1: pH-Responsive Polymers for Drug Delivery

This compound is a key building block for synthesizing pH-responsive polymers. The amide linkage formed when this compound reacts with an amine is labile under mildly acidic conditions (pH < 6.5) but remains stable at physiological pH (7.4).[4][5] This property is exploited in drug delivery systems to trigger the release of therapeutic payloads specifically in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[2][6]

Mechanism of Action: Polymers or nanocarriers are functionalized with this compound, often by reacting the anhydride with amine groups on the polymer backbone or on a payload molecule. This modification can serve multiple purposes:

  • Shielding: It can mask positive charges on a drug carrier, reducing non-specific interactions in the bloodstream and prolonging circulation time.[2]

  • Linkage: It can act as a pH-sensitive linker to conjugate drugs to a polymer carrier.[3]

Upon reaching an acidic environment, the citraconyl amide bond hydrolyzes. This cleavage can trigger drug release, unmask shielded charges to enhance cellular uptake, or induce a conformational change in the polymer to facilitate the disruption of endosomal membranes.[2][7] This targeted release mechanism enhances therapeutic efficacy while minimizing side effects.

G pH-Responsive Drug Delivery using this compound cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment or Endosome (pH < 6.5) Carrier_Stable Nanocarrier with Citraconyl-Drug Conjugate (Stable Amide Bond) Bloodstream Prolonged Circulation, Reduced Non-Specific Uptake Carrier_Stable->Bloodstream Stable Linkage Carrier_Acid Nanocarrier Exposure to Acidic pH Bloodstream->Carrier_Acid EPR Effect or Active Targeting Cleavage Hydrolysis of Citraconyl Amide Bond Carrier_Acid->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Cell_Uptake Enhanced Cellular Uptake (Charge Reversal) Cleavage->Cell_Uptake

Figure 1: Workflow for pH-triggered drug release from a nanocarrier modified with this compound.

Application Note 2: Reversible Modification of Biomolecules

The pH-dependent stability of the citraconyl amide linkage makes this compound an excellent tool for the reversible blocking of primary amine groups (e.g., lysine residues) in proteins and other biomolecules.[4] This "traceless" modification strategy is valuable in multi-step bioconjugation protocols where specific sites on a protein need to be temporarily protected.[3]

Workflow:

  • Blocking Step (pH > 7): The protein is treated with this compound at a neutral to alkaline pH (typically 8-9). The anhydride reacts with primary amines to form stable amide bonds, effectively protecting them.[4]

  • Secondary Modification: With the primary amines blocked, other functional groups on the protein (e.g., thiols, carboxylates) can be selectively modified without interference.

  • De-blocking Step (pH < 5.5): The pH of the solution is lowered to acidic conditions (e.g., pH 4-5.5). This rapidly hydrolyzes the citraconyl amide bonds, regenerating the original primary amines and restoring the protein to its native state.[3][4]

This technique allows for precise control over conjugation chemistry, enabling the development of well-defined antibody-drug conjugates (ADCs), PEGylated proteins, and immobilized enzymes.[3][7]

G Reversible Amine Modification Workflow Protein Native Protein (with exposed -NH2) Blocking Step 1: Blocking + this compound (pH 8-9) Protein->Blocking Blocked_Protein Amine-Blocked Protein (Stable Amide Linkage) Blocking->Blocked_Protein Modification Step 2: Secondary Reaction (e.g., Thiol Conjugation) Blocked_Protein->Modification Modified_Protein Modified, Blocked Protein Modification->Modified_Protein Deblocking Step 3: De-blocking (pH ~4.0-5.5) Modified_Protein->Deblocking Final_Protein Final Modified Protein (Native Amines Restored) Deblocking->Final_Protein

Figure 2: Logical workflow for the reversible modification of protein amine groups using this compound.

Application Note 3: Synthesis of Functional Copolymers

This compound can be copolymerized with a variety of vinyl monomers, such as styrene and acrylamides, via free-radical polymerization to introduce anhydride functionalities along the polymer backbone.[8][9] These anhydride groups are highly reactive and serve as handles for post-polymerization modification, allowing for the attachment of different molecules to tailor the polymer's properties. The resulting copolymers often exhibit improved thermal and mechanical characteristics compared to their unmodified counterparts.[1]

This approach is used to create:

  • Adhesion Promoters: The introduction of polar anhydride groups can improve adhesion to polar surfaces like metal and glass.[8]

  • Compatibilizers: Grafting this compound onto non-polar polymers like polypropylene can make them more compatible with polar polymers in blends.[10]

  • Amphiphilic Copolymers: Copolymers of this compound and N-isopropylacrylamide (NIPA) exhibit both temperature and pH sensitivity, making them suitable for biological applications.[11]

G General Workflow for Free-Radical Copolymerization Monomers 1. Combine Monomers (this compound + Comonomer) + Solvent + Initiator (e.g., AIBN) Reaction 2. Reaction Setup Inert Atmosphere (N2) Heat to 60-80°C Monomers->Reaction Polymerization 3. Polymerization (e.g., 6-24 hours) Reaction->Polymerization Precipitation 4. Isolation Precipitate in Non-Solvent (e.g., Methanol, Hexane) Polymerization->Precipitation Purification 5. Purification & Drying Filter and Dry in Vacuum Oven Precipitation->Purification Characterization 6. Characterization (FTIR, NMR, GPC, DSC) Purification->Characterization

Figure 3: A general experimental workflow for the free-radical copolymerization of this compound.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Synonym 2-methylmaleic anhydride[12]
CAS Number 616-02-4[4][12]
Molecular Formula C₅H₄O₃[12]
Molecular Weight 112.08 g/mol [12]
Appearance Colorless to slight yellow, clear liquid[4]
Density 1.247 g/mL at 25 °C
Boiling Point 213-214 °C
Melting Point 6-10 °C
Refractive Index n20/D 1.471
Table 2: Copolymerization Parameters of this compound (CA)
Comonomer SystemMethodReactivity RatiosReference(s)
N-isopropylacrylamide (NIPA) (M1) – CA (M2)Kelen–Tüdõs (KT), ¹H NMRr₁ = 0.44, r₂ = 0.04[11]
N-isopropylacrylamide (NIPA) (M1) – CA (M2)Non-linear regression (NLR)r₁ = 0.51, r₂ = 0.014[11]
Styrene (St) – CAUV SpectroscopyComplex Formation K₁₂ = 0.098 L/mol[8]
Table 3: Example Properties of this compound-Based Polymers
Polymer SystemProperty MeasuredObservationReference(s)
Isotactic Polypropylene-graft-CA (i-PP-g-CA)Thermal Stability (TGA)Higher thermal stability compared to virgin i-PP[10]
Isotactic Polypropylene-graft-CA (i-PP-g-CA)Melting Temperature (DSC)Tₘ decreases with increased grafting, indicating disruption of crystalline structure[10]
Itaconic Anhydride-grafted-PLA (MPLA)Glass Transition Temp. (T₉)T₉ increased by 5 °C compared to plain PLA[13]
Itaconic Anhydride-grafted-PLA (MPLA)Molecular Weight (GPC)Reduction in Mₙ and Mₒ due to radical-promoted degradation during reactive extrusion[13]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Copolymer via Free-Radical Polymerization

Adapted from the copolymerization of N-isopropylacrylamide (NIPA) and this compound (CA).[11]

Materials:

  • N-isopropylacrylamide (NIPA)

  • This compound (CA)

  • 2,2′-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar amounts of NIPA and CA in anhydrous 1,4-dioxane. A typical total monomer concentration is 1-2 M.

  • Add the initiator, AIBN (typically 0.5-1.0 mol% with respect to the total monomer concentration).

  • Seal the flask with a rubber septum. De-gas the solution by bubbling with dry nitrogen for 20-30 minutes while cooling the flask in an ice bath.

  • After de-gassing, place the sealed flask in a preheated oil bath at 65 °C.

  • Allow the polymerization to proceed with constant stirring for 24 hours under a positive nitrogen atmosphere.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Concentrate the solution using a rotary evaporator.

  • Precipitate the resulting copolymer by slowly adding the concentrated solution to a large volume of cold, stirred diethyl ether.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator residues.

  • Dry the final copolymer product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the copolymer composition and structure using ¹H NMR and FTIR spectroscopy.

Protocol 2: Reversible Amine Blocking on a Protein using this compound

Adapted from Dixon, H.B.F. and Perham, R.N. (1968) and commercial protocols.[4]

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA, at 5-10 mg/mL)

  • Reaction Buffer: 0.5 M Sodium Phosphate or Sodium Carbonate, pH 8.5. (Note: Avoid amine-containing buffers like Tris or Glycine).

  • This compound

  • Reversal Buffer: 0.5 M Sodium Acetate, pH 4.0.

  • Dialysis tubing or gel filtration column (e.g., Sephadex G-25) for buffer exchange.

Procedure: A. Blocking Reaction

  • Ensure the protein is in the appropriate Reaction Buffer (pH 8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Calculate the molar amount of primary amines in the protein solution (based on lysine content and protein concentration).

  • Add a 5 to 10-fold molar excess of this compound for each mole of primary amines. Add the liquid anhydride dropwise in small aliquots while gently stirring the protein solution to prevent precipitation and maintain pH.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Remove the excess citraconic acid and buffer exchange the now-modified protein into a suitable buffer for the next step (e.g., PBS pH 7.4) using gel filtration or dialysis.

B. De-blocking (Reversal) Reaction

  • Buffer exchange the citraconylated protein into the Reversal Buffer (pH 4.0).

  • Incubate the solution for at least 3-4 hours at 30 °C. For complete reversal, an overnight incubation may be necessary.

  • Confirm the removal of the citraconyl groups and restoration of primary amines using an appropriate assay (e.g., TNBS assay) or by analyzing the protein's charge via native gel electrophoresis.

  • Buffer exchange the protein back into a desired final storage buffer.

References

Troubleshooting & Optimization

Incomplete citraconylation of proteins troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete citraconylation of proteins. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this reversible lysine-blocking procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of protein citraconylation? A1: Protein citraconylation is a reversible chemical modification technique used to block the primary amino groups of lysine residues. This is often done to restrict the enzymatic cleavage by trypsin to only arginine residues, which is a valuable strategy in protein sequencing and proteomics workflows.[1]

Q2: What are the most common causes of incomplete citraconylation? A2: The most frequent causes include suboptimal reaction pH, degradation of the citraconic anhydride reagent, insufficient molar excess of the reagent, and inaccessibility of lysine residues buried within the protein's three-dimensional structure.

Q3: How should this compound be handled and stored? A3: this compound is highly reactive and susceptible to hydrolysis.[2] It should be stored in a dry atmosphere. For reaction setup, it is often dissolved in a non-aqueous solvent like DMSO immediately before being added to the protein solution to minimize hydrolysis.[3][4] It is highly recommended to use a fresh bottle or a freshly opened vial of the reagent for best results.

Q4: What is the optimal pH for the citraconylation reaction? A4: The reaction requires an alkaline pH to ensure the lysine ε-amino groups are deprotonated and thus sufficiently nucleophilic. The optimal pH range is typically between 8.4 and 9.3.[5] Reactions are often performed in buffers such as sodium bicarbonate or N-ethylmorpholine acetate at a pH of 8.5 to 9.0.[3][6]

Q5: How can I determine the extent of citraconylation? A5: The degree of modification can be quantified by reacting the protein sample with 1-fluoro-2,4-dinitrobenzene (FDNB). FDNB reacts with any remaining, unmodified lysine residues. By comparing the amount of dinitrophenylated (DNP)-lysine in the modified sample to an unmodified control using amino acid analysis, the percentage of blocked lysines can be calculated.[6] Mass spectrometry is also a powerful tool to confirm the mass shift associated with the modification.

Q6: Is the citraconylation reaction reversible? A6: Yes, a major advantage of citraconylation is the ease of reversal. The citraconyl groups can be removed under mild acidic conditions, typically by incubating the protein in a solution at pH 2.5-3.0 or in 10% formic acid at room temperature (25°C).[5][6][7] This restores the native lysine side chains.

Troubleshooting Guide for Incomplete Citraconylation

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or inconsistent modification efficiency.

Q: My protein shows very little to no modification after the reaction. What should I check first? A: The first and most critical parameters to verify are the pH of the reaction buffer and the quality of the this compound .

  • pH Verification: The reaction efficiency is highly pH-dependent.[8][9] An acidic or neutral pH will result in protonated lysine amino groups, which are poor nucleophiles, thus preventing the reaction. Ensure your buffer is freshly prepared and the pH is confirmed to be in the 8.4-9.3 range just before adding the reagent.[5]

  • Reagent Quality: this compound readily hydrolyzes in the presence of moisture, forming citraconic acid, which is unreactive.[10] Using an old or improperly stored reagent is a common cause of failure. Use a fresh aliquot of high-purity this compound for each experiment.[4]

Q: I've confirmed my pH and used fresh reagent, but the modification is still incomplete. What is the next step? A: The next step is to optimize the reagent concentration and reaction conditions (time and temperature) .

  • Reagent Concentration: A sufficient molar excess of this compound over the total number of lysine residues is crucial. For complex proteins, some protocols use a weight-to-weight ratio, such as 3.0 g of this compound per gram of protein.[7][11] In other studies, concentrations of 200 mM this compound have been shown to achieve high efficiency.[12] If you are seeing incomplete modification, try increasing the molar excess of the reagent incrementally.

  • Reaction Time and Temperature: The reaction is typically carried out for 2-2.5 hours at 25°C.[3][5] If the reaction is incomplete, you can try extending the incubation time. While some reactions are performed at 4°C to enhance protein stability, room temperature (22-25°C) has been found to be highly effective.[3][13]

Problem 2: Protein precipitates or aggregates during the reaction.

Q: My protein becomes insoluble after adding this compound. Why is this happening and how can I fix it? A: Protein precipitation can occur for two main reasons: instability at the alkaline pH required for the reaction, or a change in the protein's overall charge and solubility due to the modification itself.

  • pH Instability: First, confirm that your protein is soluble and stable in the reaction buffer at pH 8.5-9.0 before adding the reagent. If it is not, you may need to include stabilizing additives (e.g., glycerol, arginine) in your buffer, if compatible with your downstream application.

  • Modification-Induced Insolubility: Citraconylation converts the positively charged amino group of lysine into a negatively charged carboxyl group. This significant change in the protein's isoelectric point (pI) and surface charge can lead to aggregation. To mitigate this, you can try performing the reaction at a lower protein concentration or screen for stabilizing buffer additives.

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Citraconylation
ParameterRecommended Value/RangeKey Considerations
pH 8.4 - 9.3Critical for deprotonation of lysine. Verify pH immediately before reagent addition.[5][9]
Temperature 22°C - 25°CRoom temperature is generally optimal. Lower temperatures may slow the reaction rate.[3][5]
Incubation Time 2 - 2.5 hoursCan be extended if modification is incomplete. Monitor for protein degradation if extending significantly.[5]
Reagent Fresh, high-purity this compoundHighly susceptible to hydrolysis. Prepare stock solutions in an anhydrous solvent (e.g., DMSO) just before use.[3][4]
Reagent Concentration >200 mM or significant molar/weight excessMust be sufficient to modify all accessible lysines. May require optimization.[7][12]
Buffer System Sodium Bicarbonate (0.5 M), N-ethylmorpholineMust be free of primary amines and maintain stable pH.

Experimental Protocols

Protocol 1: General Method for Protein Citraconylation

This protocol provides a general starting point and may require optimization for your specific protein.

  • Protein Preparation: Prepare a solution of your protein (e.g., 2-10 mg/mL) in a suitable buffer, such as 0.5 M sodium bicarbonate, pH 9.0.[3] Ensure the protein is fully dissolved and the solution is clear.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: While gently stirring the protein solution at 25°C, add the this compound solution dropwise. The amount to add should be calculated to achieve a significant molar excess over the total lysine residues in your protein solution.[3]

  • pH Maintenance: During the addition and throughout the reaction, the pH will tend to drop. Monitor the pH and maintain it between 8.5 and 9.0 by the careful, dropwise addition of 1 M NaOH.

  • Incubation: Allow the reaction to proceed for 2 to 2.5 hours at 25°C with gentle stirring.[3][5]

  • Reaction Quenching & Purification: The reaction can be stopped by removing the excess reagent and byproducts. This is typically achieved by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using dialysis or size-exclusion chromatography (e.g., spin columns).[3]

  • Verification: Assess the extent of modification using mass spectrometry or the FDNB method described below.

Protocol 2: Quantification of Modification via FDNB Assay

This protocol allows for the determination of free amino groups remaining after the citraconylation reaction.[6]

  • Sample Preparation: Prepare two identical aliquots of your protein (e.g., 1 mg each). One will be the citraconylated "test" sample, and the other will be an unmodified "control" sample.

  • FDNB Reaction: Dissolve each sample in 1 mL of 0.05 M N-ethylmorpholine acetate buffer, pH 8.5. Add 150 µL of pure FDNB with vigorous shaking.

  • Incubation: Let the reaction proceed at room temperature for 15-20 minutes.

  • Reaction Quenching: Stop the reaction by adding 6 M HCl dropwise to lower the pH to ~2.0.

  • Extraction: Extract the unreacted FDNB from the solution using an organic solvent like benzene or ether.

  • Hydrolysis: Dry the aqueous sample in vacuo and perform a complete acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours in a sealed tube).

  • Analysis: Analyze the amino acid composition of both the "test" and "control" hydrolysates. The number of unmodified lysines in your "test" sample is determined by the quantity of DNP-lysine detected. The degree of citraconylation is calculated by comparing the lysine content of the test sample to that of the control.

Visualizations

TroubleshootingWorkflow start Incomplete Citraconylation Observed check_ph 1. Check pH Is it 8.4 - 9.3? start->check_ph check_reagent 2. Check Reagent Is it fresh & high-purity? check_ph->check_reagent  Yes solution_ph Adjust buffer pH to 8.5-9.0 Use freshly made buffer check_ph->solution_ph No check_conc 3. Check Concentration Is molar excess sufficient? check_reagent->check_conc  Yes solution_reagent Use new bottle of This compound check_reagent->solution_reagent No check_conditions 4. Check Conditions Is time/temp optimal? check_conc->check_conditions  Yes solution_conc Increase molar excess of reagent incrementally check_conc->solution_conc No solution_conditions Extend reaction time or ensure temp is ~25°C check_conditions->solution_conditions No end_node Successful Citraconylation check_conditions->end_node  Yes solution_ph->check_ph solution_reagent->check_reagent solution_conc->check_conc solution_conditions->check_conditions

Caption: Troubleshooting workflow for incomplete protein citraconylation.

CitraconylationReaction cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine (-NH2) Product Citraconylated Lysine (Reversibly Blocked) Lysine->Product pH 8.4 - 9.3 Nucleophilic Attack Anhydride This compound Anhydride->Product Product->Lysine pH 2.5 - 3.0 (Reversal)

Caption: The chemical reaction pathway of protein citraconylation.

References

Technical Support Center: Optimizing Citraconic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for citraconic anhydride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

This compound can be synthesized from several starting materials, with the most common being citric acid and itaconic acid.[1][2] The choice of starting material can influence the reaction conditions and the purity of the final product.

Q2: I am getting a low yield of this compound. What are the possible causes and solutions?

Low yields can result from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it over time. The reaction time can vary depending on the starting material and conditions.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. For the conversion of itaconic acid, temperatures are typically in the range of 165-190°C.[3] Superheating should be avoided as it can lead to the formation of by-products.[2]

  • Improper Pressure: Many procedures for this compound synthesis require reduced pressure (vacuum) to facilitate the removal of water and drive the reaction forward.[1][4] Ensure your vacuum system is functioning correctly and maintaining the desired pressure.

  • Inefficient Isomerization: If starting from itaconic acid, the isomerization to this compound may be inefficient. The presence of certain catalysts can promote this conversion.[3]

  • Product Loss During Workup: Purification via distillation needs to be performed carefully to avoid loss of the product.[1] Rapid distillation is often recommended to minimize decomposition.[1]

Q3: My final product is contaminated with itaconic anhydride. How can I minimize this?

The formation of itaconic anhydride is a common issue, as it is an isomer of this compound. Here are some strategies to minimize its formation:

  • Control the Temperature: Superheating during the distillation of citric acid can increase the rearrangement to this compound from the initially formed itaconic anhydride.[2] Conversely, when starting from itaconic acid, carefully controlling the temperature is crucial to favor the formation of the desired product.

  • Rapid Distillation: A rapid distillation process can help to minimize the time the product is exposed to high temperatures, which can influence the equilibrium between the two isomers.[1]

Q4: What catalysts can be used to improve the reaction?

Several catalysts can be employed to improve the yield and efficiency of this compound synthesis.

  • Alkali Metal Salts: Alkali metal sulfates or phosphates, such as sodium sulfate or potassium dihydrogen phosphate, can be used when starting from itaconic acid.[3]

  • Tertiary Amides: When starting from citric acid or itaconic acid, tertiary amides like N,N-dimethylformamide (DMF) can be used as part of the liquid medium to facilitate the conversion.[4]

  • Calcium: In some procedures, calcium has been used as a catalyst for the conversion of itaconic acid in a solvent like xylene.[5]

Q5: What are suitable solvents for the reaction?

The choice of solvent depends on the specific reaction method.

  • Xylene: Xylene is often used as a solvent, particularly in methods involving the dehydration of itaconic acid.[4][5]

  • N,N-dimethylformamide (DMF): DMF can be used as a component of the reaction medium.[4]

  • Solvent-Free: Some methods involve heating the starting material directly without a solvent, especially when starting from itaconic acid.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, suboptimal temperature, incorrect pressure, inefficient catalyst, loss during workup.Monitor reaction completion, optimize temperature within the recommended range (e.g., 165-190°C for itaconic acid), ensure proper vacuum, select an appropriate catalyst, and handle product carefully during purification.[1][2][3]
Product Contamination (e.g., with itaconic anhydride) Isomerization equilibrium, prolonged heating.Carefully control reaction and distillation temperatures to favor this compound formation. Employ rapid distillation to minimize exposure to high heat.[1][2]
Reaction Not Initiating Insufficient temperature, inactive catalyst.Ensure the reaction mixture reaches the required temperature for the specific protocol. Verify the integrity and purity of the catalyst.
Foaming or Bumping During Distillation Presence of residue from previous runs, uneven heating.Use a clean reaction flask for each run. Heat the flask evenly over a large surface area.[2]
Product is Colored Decomposition at high temperatures.Avoid excessive heating and prolonged reaction times. Purify the product via vacuum distillation to remove colored impurities.[1]

Experimental Protocols

Protocol 1: Synthesis from Itaconic Anhydride

This method involves the rapid distillation of itaconic anhydride at atmospheric pressure.

Materials:

  • Itaconic anhydride

  • Distillation apparatus (e.g., 500-cc modified Claisen flask with a fractionating column)

  • Receiving flasks

Procedure:

  • Place 250 g of itaconic anhydride into the Claisen flask.[1]

  • Heat the flask rapidly to initiate distillation at atmospheric pressure.[1]

  • Collect the fraction that distills between 200-215°C. This fraction is primarily this compound.[1]

  • The yield of the crude product is typically 68-72%.[1]

  • For further purification, redistill the collected fraction under reduced pressure (e.g., 105-110°C at 22 mm Hg). This can improve the purity and yield (62-66%).[1]

Note: The success of this preparation depends on a rapid distillation and changing the receivers without interrupting the distillation. The heating period should be of short duration.[1]

Protocol 2: Synthesis from Itaconic Acid with a Catalyst

This method utilizes an alkali metal salt as a catalyst to promote the conversion of itaconic acid.

Materials:

  • Itaconic acid (refined or technical grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) or Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • In a still pot, mix 200 g of itaconic acid with 2 g of sodium sulfate (or 10 g of KH₂PO₄).[3]

  • Heat the mixture to a temperature between 165°C and 190°C. The preferred range is 165-175°C.[3]

  • Continue heating until the distillation of water ceases (approximately 28 ml of water will be collected).[3]

  • After the reaction is complete, distill the reaction mixture under reduced pressure (below 100 mm Hg) to obtain pure this compound.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting Material Catalyst Solvent Temperature Pressure Yield Reference
Itaconic AnhydrideNoneNone200-215°CAtmospheric68-72% (crude)[1]
Itaconic AcidKH₂PO₄None170°CAtmospheric75%[3]
Itaconic AcidNa₂SO₄None165°CAtmospheric81%[3]
Itaconic AcidNa₂SO₄None175°CAtmospheric87.2%[3]
Citric AcidNoneNone (aqueous soln.)230°CVacuumNot specified[4]
Citric AcidDMFXyleneRefluxAtmospheric52.5%[4]
Itaconic AcidCalciumXylene120°C0.1 MPa99.3%[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_troubleshooting Troubleshooting start Select Starting Material (Itaconic Acid / Citric Acid) reagents Prepare Catalyst and Solvent (if applicable) start->reagents setup Assemble Reaction Apparatus (Distillation Setup) reagents->setup heating Heat Reaction Mixture (Controlled Temperature) setup->heating monitoring Monitor Reaction (e.g., Water Collection) heating->monitoring distillation Purify by Vacuum Distillation monitoring->distillation Reaction Complete check_yield Low Yield? monitoring->check_yield product Collect Pure this compound distillation->product check_purity Impure Product? distillation->check_purity check_yield->heating Adjust Conditions check_purity->distillation Re-distill

Caption: General experimental workflow for the synthesis and optimization of this compound.

reaction_pathways cluster_citric From Citric Acid cluster_itaconic From Itaconic Acid citric Citric Acid ita_anhydride Itaconic Anhydride (intermediate) citric->ita_anhydride Heat, Vacuum citraconic This compound ita_anhydride->citraconic Isomerization (Heat) itaconic Itaconic Acid itaconic->citraconic Heat, Catalyst

Caption: Simplified reaction pathways for the synthesis of this compound.

References

Technical Support Center: Preventing Side Reactions with Citraconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for citraconic anhydride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the reversible modification of primary amines in proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is primarily used for the reversible modification of primary amino groups, such as the ε-amino group of lysine residues in proteins.[1][2] The reaction involves the acylation of the amine, which converts a positively charged primary amine into a negatively charged carboxylate group by creating an amide linkage.[1][3] This modification is stable at neutral to alkaline pH (pH > 7) but can be readily reversed under mild acidic conditions (pH ~4), restoring the original amine.[1][3]

Q2: What are the optimal conditions for the primary reaction?

For efficient modification of primary amines, it is recommended to perform the reaction in an amine-free buffer at a pH of 8-9.[4] Suitable buffers include sodium phosphate and sodium carbonate. A 5 to 10-fold molar excess of this compound to the amine-containing molecule is typically used. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C.

Q3: My reaction is not working. What are the common causes?

The most common reason for a failed or inefficient reaction is the presence of competing primary amines in the reaction buffer. Buffers such as Tris or those containing glycine will quench the reaction by reacting with the this compound.[4] Ensure you are using an amine-free buffer system. Additionally, improper storage of this compound can lead to hydrolysis and inactivation. It should be stored in a dry environment.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low Modification Efficiency

Symptoms:

  • Incomplete modification of target amines as determined by mass spectrometry or other analytical methods.

  • The reaction does not proceed to completion, even with extended incubation times.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Explanation
Presence of competing amines Perform a buffer exchange of your sample into an amine-free buffer (e.g., sodium phosphate, sodium carbonate) at pH 8-9 prior to the reaction.Amine-containing buffers like Tris or glycine will react with the this compound, reducing the amount available to modify your target molecule.[4]
Hydrolysis of this compound Prepare fresh solutions of this compound in an anhydrous organic solvent (e.g., DMSO) immediately before adding to the reaction mixture. Add the anhydride in small aliquots.This compound is susceptible to hydrolysis in aqueous solutions. The half-life of similar anhydrides, like NHS esters, can be as short as 10 minutes at pH 8.6.[5][6]
Insufficient molar excess of reagent Increase the molar excess of this compound to your target molecule. A 5-10 fold excess is a good starting point.[4]A higher concentration of the anhydride can help drive the reaction to completion, especially if the target amines are not readily accessible.
Incorrect pH Ensure the pH of the reaction mixture is maintained between 8 and 9.The deprotonated primary amine is the nucleophilic species that reacts with the anhydride. A pH below 8 will result in a higher proportion of protonated, unreactive amines.
Issue 2: Unexpected Side Products or Loss of Biological Activity

Symptoms:

  • Mass spectrometry analysis reveals unexpected mass additions to your protein.

  • The biological activity of your protein is significantly reduced after modification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Explanation
Modification of other amino acid residues Lower the reaction pH to the lower end of the recommended range (e.g., pH 8.0). Reduce the molar excess of this compound. Include a scavenger, such as a small molecule thiol, in low concentrations if cysteine modification is a concern.While highly selective for primary amines, the parent compound, maleic anhydride, has been shown to react with the thiol group of cysteine residues.[7][8] Similar reactivity is possible with this compound. Tyrosine and histidine also contain nucleophilic groups that could potentially react, although this is less commonly reported.
Formation of isomeric products Be aware that two isomeric forms of the citraconyl-adduct can form. These may have slightly different properties. Warming the reaction mixture can favor the formation of the more thermodynamically stable isomer.[9]The reaction of an amine with the asymmetric this compound can result in two different amide products.[9]
Protein denaturation or dissociation Use a lower molar excess of this compound. Perform the reaction at a lower temperature (4°C).Extensive modification of lysine residues can alter the protein's charge and structure, potentially leading to denaturation or dissociation of protein complexes.[10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound.

Parameter Value Conditions Reference
Recommended Reaction pH 8.0 - 9.0Aqueous amine-free buffer[4]
Recommended Molar Excess 5-10 foldOver primary amines[4]
Modification of Lysine Residues 24%2 equivalents of anhydride per lysine at pH 7.4[10]
Modification of Lysine Residues 98%100 equivalents of anhydride per lysine at pH 7.4[10]
Half-life of NHS-ester (analogue) ~10 minutespH 8.6, 4°C[5][6]

Experimental Protocols

Protocol 1: Standard Citraconylation of a Protein
  • Buffer Exchange: Dissolve or exchange the protein into a 0.1-1 M sodium phosphate or sodium carbonate buffer, pH 8.5. Ensure the final protein concentration is between 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Reaction: While gently stirring the protein solution, add a 5 to 10-fold molar excess of the this compound stock solution in small aliquots.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent: Remove unreacted this compound and its hydrolysis byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Analysis: Analyze the extent of modification by mass spectrometry.

Protocol 2: Reversal of Citraconylation
  • Acidification: Adjust the pH of the citraconylated protein solution to approximately 4 by adding a suitable acid (e.g., dilute HCl or acetic acid).

  • Incubation: Incubate the solution for at least 3 hours at 30°C. The incubation can also be performed overnight.

  • Alternative Reversal: Alternatively, treat the sample with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.

  • Buffer Exchange: Perform a buffer exchange into the desired final buffer using gel filtration or dialysis.

Visualizations

Reaction_Workflow This compound Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_reversal Reversal (Optional) Protein Protein in Amine Buffer Buffer_Exchange Buffer Exchange (e.g., 0.1M Sodium Phosphate, pH 8.5) Protein->Buffer_Exchange Protein_Ready Protein in Reaction Buffer Buffer_Exchange->Protein_Ready Mix Add Anhydride to Protein Solution Protein_Ready->Mix Anhydride This compound Anhydride_Sol Fresh Anhydride Solution Anhydride->Anhydride_Sol DMSO Anhydrous DMSO DMSO->Anhydride_Sol Anhydride_Sol->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Purify Purification (Dialysis/Gel Filtration) Incubate->Purify Modified_Protein Purified Modified Protein Purify->Modified_Protein Analysis Analysis (e.g., Mass Spec) Modified_Protein->Analysis Acidify Adjust to pH ~4 Modified_Protein->Acidify Incubate_Reversal Incubate >3h at 30°C Acidify->Incubate_Reversal Reversed_Protein Reversed Protein Incubate_Reversal->Reversed_Protein

Caption: Workflow for the modification of proteins with this compound.

Troubleshooting_Logic Troubleshooting Logic for Citraconylation Start Problem Encountered Low_Mod Low Modification Efficiency? Start->Low_Mod Side_Prod Unexpected Side Products / Activity Loss? Start->Side_Prod Amine_Buffer Amine Buffer Used? Low_Mod->Amine_Buffer Check Buffer Off_Target Off-Target Modification? Side_Prod->Off_Target Check Specificity Hydrolysis Reagent Hydrolyzed? Amine_Buffer->Hydrolysis No Sol_Amine Solution: Use Amine-Free Buffer Amine_Buffer->Sol_Amine Yes Low_Excess Insufficient Reagent? Hydrolysis->Low_Excess No Sol_Fresh Solution: Use Fresh Anhydride Solution Hydrolysis->Sol_Fresh Yes Sol_Excess Solution: Increase Molar Excess Low_Excess->Sol_Excess Yes Isomers Isomer Formation? Off_Target->Isomers No Sol_Conditions Solution: Adjust pH, Molar Excess Off_Target->Sol_Conditions Yes Denaturation Protein Denaturation? Isomers->Denaturation No Sol_Isomer Action: Characterize, consider temperature Isomers->Sol_Isomer Yes Sol_Denature Solution: Milder Conditions Denaturation->Sol_Denature Yes

Caption: Decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Citraconylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with citraconylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of citraconylating peptides?

A1: Citraconylation is a chemical modification technique used to reversibly block primary amine groups, particularly the ε-amino group of lysine residues.[1][2] This is often done in proteomics to limit the cleavage sites for the enzyme trypsin.[3] Trypsin typically cleaves C-terminal to lysine and arginine residues. By blocking lysines, digestion is restricted to arginine residues, which can help in generating larger peptide fragments and improving protein sequence coverage in mass spectrometry analyses.[3]

Q2: How does the chemistry of citraconylation and decitraconylation work?

A2: Citraconic anhydride reacts with the unprotonated primary amine of a lysine residue to form a negatively charged N-citraconyl-lysine (an amide linkage with a terminal carboxylate).[1][4] This modification is stable at neutral to alkaline pH (pH > 7).[4] The blocking group can be readily removed under mild acidic conditions (pH 3-4), which hydrolyzes the amide bond and restores the original primary amine.[1][4]

Q3: Under what conditions are citraconylated peptides stable?

A3: The citraconyl-amide linkage is stable in solutions with a neutral to alkaline pH (pH > 7).[1][4] For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder, protected from moisture and light.[5] When in solution, use sterile buffers at pH 7-8 and store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[5]

Q4: What causes the instability of the citraconyl group?

A4: The citraconyl group is intentionally designed to be unstable under acidic conditions. The amide linkage is rapidly hydrolyzed at a pH of around 3-4.[1][4] This lability is due to the chemical structure of the citraconyl group, which facilitates intramolecular catalysis of the hydrolysis reaction at low pH.

Q5: Can this compound react with other amino acid residues?

A5: The primary target for this compound is the ε-amino group of lysine and the N-terminal α-amino group of the peptide. While anhydrides can potentially react with other nucleophilic side chains like serine, threonine, or tyrosine, the reaction with primary amines is significantly more favorable under the recommended basic pH conditions (pH 8-9).[4] At this pH, the lysine side chain is more readily deprotonated and thus more nucleophilic.

Troubleshooting Guide

Issue 1: Low Citraconylation Efficiency

Q: My mass spectrometry results show a high percentage of unmodified (un-citraconylated) lysine residues. What could be the cause?

A: Low modification efficiency can stem from several factors related to the reaction conditions:

  • Incorrect Buffer: The presence of primary amines in the reaction buffer, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the peptide's lysine residues for the this compound, quenching the reaction.[4] Always use an amine-free buffer like sodium phosphate or sodium carbonate.[4]

  • Incorrect pH: The reaction is most efficient at a pH of 8-9.[4] At lower pH values, the lysine amino group is protonated (-NH3+), making it non-nucleophilic and unreactive towards the anhydride. Ensure the pH of your peptide solution is correctly adjusted before adding the reagent.

  • Insufficient Reagent: An insufficient molar excess of this compound can lead to incomplete modification. A 5- to 10-fold molar excess of anhydride per amine group is recommended for complete reaction.[4]

  • Reagent Degradation: this compound is moisture-sensitive. Exposure to humidity can hydrolyze the anhydride, rendering it inactive. Use a fresh bottle or a properly stored aliquot of the reagent.

  • Low Peptide Solubility: If the peptide is not fully dissolved in the reaction buffer, the accessibility of lysine residues will be limited. Ensure complete dissolution before starting the reaction.

Issue 2: Incomplete Decitraconylation (Deblocking)

Q: After acid treatment, I still detect citraconylated peptides in my sample. How can I ensure complete removal of the blocking group?

A: Incomplete deblocking is usually a result of suboptimal hydrolysis conditions:

  • Incorrect pH: The pH must be sufficiently acidic to catalyze the hydrolysis. A pH range of 2-4 is recommended.[4][6] Verify the pH of your solution after adding the acid.

  • Insufficient Incubation Time or Temperature: The hydrolysis reaction is not instantaneous. Incubate the solution for at least 3-4 hours, or overnight, at a temperature between 25°C and 30°C.[4][6]

  • Precipitation: The peptide may precipitate out of solution when the pH is lowered, especially if its isoelectric point (pI) is in the acidic range. If precipitation occurs, the citraconyl groups on the aggregated peptides may be inaccessible for hydrolysis. Try adding a denaturant or an organic solvent to maintain solubility.

Issue 3: Peptide Instability or Degradation During Handling

Q: I am observing peptide loss or the appearance of unexpected side products during my experiments. What are the common causes?

A: Peptide stability is a general concern, and citraconylation adds specific considerations:

  • Repeated Freeze-Thaw Cycles: This can degrade peptides. It is always best to aliquot peptide solutions for single use.[5]

  • Oxidation: Peptides containing Cysteine (C), Methionine (M), or Tryptophan (W) are susceptible to oxidation. Prepare solutions in degassed, sterile buffers and consider storing under an inert gas like nitrogen or argon.

  • Protease Contamination: Ensure all solutions and equipment are sterile to avoid enzymatic degradation of your peptide.

  • Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to plastic surfaces.[7] Using low-binding tubes or glass vials can mitigate this issue. For highly sensitive applications like mass spectrometry, this is a critical consideration.[8]

Issue 4: Unexpected Results in Mass Spectrometry

Q: My mass spectrometry data for citraconylated peptides is noisy or shows unexpected fragmentation. What should I investigate?

A: Mass spectrometry of modified peptides can present unique challenges:

  • In-source Decay: Although not commonly reported as a major issue for citraconylation, labile modifications can sometimes fragment within the ion source of the mass spectrometer before mass analysis. This can lead to the appearance of both modified and unmodified peptide ions, complicating interpretation.

  • Altered Fragmentation Patterns: The addition of the citraconyl group alters the peptide's mass, charge state, and fragmentation behavior under collision-induced dissociation (CID). The modification can direct fragmentation to specific sites or suppress it elsewhere, which can affect database search results. It is important to include the mass of the citraconyl group (+112.02 Da) as a variable modification on lysine residues during the database search.

  • Contamination: Contaminants like keratins from skin and hair or polymers from lab equipment are common issues in sensitive proteomics experiments and can obscure signals from your peptide of interest.[7]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Citraconylation

ParameterRecommended ValueNotes
pH 8.0 - 9.3Essential for deprotonating lysine's ε-amino group.[4][6]
Buffer 0.1-1M Sodium Phosphate or Sodium CarbonateMust be free of primary amines (e.g., Tris, Glycine).[4]
Reagent Molar Excess 5-10 fold per amineEnsures complete modification.[4]
Temperature Room Temperature (20-25°C) or 4°CReaction proceeds well at either temperature.[4]
Incubation Time 1-2 hours at Room Temp. or Overnight at 4°CLonger incubation at lower temperature can be used for convenience.[4]

Table 2: Recommended Conditions for Decitraconylation (Deblocking)

ParameterRecommended ValueNotes
pH 2.0 - 4.0Critical for efficient hydrolysis of the amide bond.[4][6]
Temperature 25°C - 30°CGentle heating can accelerate the reaction.[4][6]
Incubation Time >3 hours to OvernightEnsure sufficient time for the reaction to go to completion.[4]
Alternative Method 1M Hydroxylamine, pH 10An alternative to acidic conditions.[4]
Incubation (Alternative) 3 hours at Room TemperatureFor the hydroxylamine method.[4]

Experimental Protocols

Protocol 1: Citraconylation of a Peptide

  • Peptide Dissolution: Dissolve the peptide in an amine-free buffer (e.g., 0.5 M sodium phosphate, pH 8.5) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. If necessary, perform a buffer exchange via dialysis or gel filtration to move the peptide into the appropriate buffer.[4]

  • Reagent Preparation: Prepare a stock solution of this compound in a dry, inert organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN). Note: this compound is moisture-sensitive and should be handled in a dry environment.

  • Reaction: While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of this compound for each lysine residue and the N-terminus. Add the reagent in small aliquots to prevent precipitation and maintain the desired pH.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature (25°C).[6]

  • Quenching & Cleanup (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris. Excess reagent and byproducts can be removed by gel filtration (e.g., a desalting column) or dialysis against a neutral or slightly basic buffer (e.g., ammonium bicarbonate, pH 8).

  • Verification: Verify the extent of modification using mass spectrometry (e.g., MALDI-TOF or LC-MS) to check for the expected mass shift of +112.02 Da per modified amine.

Protocol 2: Decitraconylation of a Peptide

  • Acidification: Dissolve the citraconylated peptide in water or a suitable buffer. Adjust the pH of the solution to 3.0 by adding an appropriate acid, such as 10% formic acid or trifluoroacetic acid (TFA).

  • Incubation: Incubate the solution for 4 hours at 30°C.[4] For complete deblocking, this can be extended overnight.

  • Cleanup: After incubation, the peptide solution can be used directly or lyophilized to remove the acid and water. If needed for downstream applications, the sample can be desalted using a C18 solid-phase extraction (SPE) cartridge.

  • Verification: Use mass spectrometry to confirm the removal of the citraconyl groups by observing the mass shift back to the original unmodified peptide mass.

Visualizations

Citraconylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use cluster_deblock Deblocking Peptide Peptide in Amine-Free Buffer (pH 8-9) Mix Add 5-10x Molar Excess of Reagent to Peptide Peptide->Mix Reagent Citraconic Anhydride Reagent->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate C_Peptide Citraconylated Peptide Incubate->C_Peptide MS_Verify MS Verification (+112 Da per Lys) C_Peptide->MS_Verify Downstream Downstream Use (e.g., Trypsin Digest) C_Peptide->Downstream Acidify Adjust to pH 3-4 Downstream->Acidify Reversibility Incubate_Deblock Incubate (>3h @ 30°C) Acidify->Incubate_Deblock Deblocked_Peptide Original Peptide Restored Incubate_Deblock->Deblocked_Peptide

Caption: Workflow for reversible lysine blocking using citraconylation.

Troubleshooting_Tree Start Problem with Citraconylated Peptide? Low_Mod Low Modification Efficiency? Start->Low_Mod Yes Incomplete_Deblock Incomplete Deblocking? Start->Incomplete_Deblock No Check_Buffer Use Amine-Free Buffer (e.g., Phosphate) Low_Mod->Check_Buffer Check 1 Check_pH_Mod Verify pH is 8-9 Low_Mod->Check_pH_Mod Check 2 Check_Reagent Use Fresh Reagent & Sufficient Molar Excess Low_Mod->Check_Reagent Check 3 Degradation Peptide Degradation? Incomplete_Deblock->Degradation No Check_pH_Deblock Verify pH is 3-4 Incomplete_Deblock->Check_pH_Deblock Check 1 Check_Time_Temp Increase Incubation Time / Temperature Incomplete_Deblock->Check_Time_Temp Check 2 Check_Solubility Check for Precipitation During Deblocking Incomplete_Deblock->Check_Solubility Check 3 Aliquot Aliquot to Avoid Freeze-Thaw Cycles Degradation->Aliquot Handling Inert_Atmosphere Use Degassed Buffers / Inert Gas Degradation->Inert_Atmosphere Oxidation

Caption: Troubleshooting decision tree for citraconylated peptides.

Caption: Chemical pathway of citraconylation and decitraconylation.

References

Technical Support Center: Managing Citraconic Anhydride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using citraconic anhydride in our experiments?

This compound is primarily used for the reversible modification of primary amines, such as the lysine residues in proteins. This modification is stable at neutral to alkaline pH (pH > 7) but can be readily reversed under mild acidic conditions (pH ~4)[1]. This property is valuable for temporarily blocking reactive sites during other chemical modifications or for altering the charge of a protein for specific applications.

Q2: Why is it crucial to remove excess this compound?

Residual this compound or its hydrolysis product, citraconic acid, can interfere with downstream applications. For instance, it can react with other primary amine-containing reagents, affect the accuracy of protein quantification assays, and potentially impact the biological activity of the modified protein. In mass spectrometry, residual anhydride can lead to unwanted adducts, complicating data analysis.

Q3: What are the most common methods for removing excess this compound?

The two most common and effective methods for removing excess this compound are dialysis and gel filtration chromatography[1]. The choice between these methods depends on factors such as sample volume, protein concentration, and the required speed of removal.

Q4: Can I quench the reaction instead of physically removing the excess anhydride?

Yes, the reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine[1]. The amine in the buffer will react with the remaining this compound, effectively stopping the modification of your target molecule. However, this will introduce the quenching agent and its adduct with this compound into your sample, which may also need to be removed depending on your downstream application.

Q5: How can I confirm that all the excess this compound has been removed?

While direct measurement of residual this compound can be challenging, successful removal can be inferred through indirect methods. For example, consistent results in downstream applications that are sensitive to primary amines (e.g., subsequent labeling reactions) can indicate the absence of interfering anhydride. Furthermore, running a control sample with and without the removal step can help assess its effectiveness.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Protein precipitation during dialysis - The pH of the dialysis buffer is too close to the isoelectric point (pI) of the protein. - The protein concentration is too high. - The dialysis is performed too quickly, leading to a rapid change in buffer conditions.- Adjust the pH of the dialysis buffer to be at least one unit away from the protein's pI. - Reduce the protein concentration before dialysis. - Perform a stepwise dialysis with gradually changing buffer compositions.
Low protein recovery after gel filtration - The protein is adsorbing to the gel filtration resin. - The chosen resin has an inappropriate pore size, leading to protein entering the beads and being overly diluted or retained. - The sample volume is too small for the column size, leading to excessive dilution.- Increase the ionic strength of the elution buffer (e.g., add 150 mM NaCl) to minimize ionic interactions. - Select a resin with an appropriate exclusion limit for your protein (e.g., Sephadex G-25 for proteins >5 kDa). - Ensure the sample volume is appropriate for the column bed volume (typically 10-30% for desalting).
Inconsistent results in downstream applications - Incomplete removal of this compound is interfering with subsequent steps.- Verify the efficiency of your removal method. For dialysis, ensure a sufficient number of buffer changes with a large volume excess. For gel filtration, ensure the column is properly packed and equilibrated. - Consider adding a quenching step with Tris buffer prior to the removal step.
Unexpected mass shifts in mass spectrometry - Residual this compound is forming adducts with the protein or other sample components.- Repeat the removal step to ensure all excess anhydride is eliminated. - Perform a quenching step with an amine-containing buffer before purification.
Altered biological activity of the protein - Incomplete removal of the anhydride is causing non-specific modifications. - The purification process itself is denaturing the protein.- Ensure complete removal of the anhydride. - Perform all purification steps at 4°C and use buffers that are known to maintain the protein's stability and activity.

Experimental Protocols

Protocol 1: Removal of Excess this compound by Dialysis

This protocol is suitable for samples where a slower removal process is acceptable and for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1-3.5 kDa for proteins >10 kDa)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold a significant excess of dialysis buffer

Methodology:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Sample Loading: Carefully load your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps.

  • Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large excess of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure gentle agitation.

  • First Dialysis Step: Dialyze for 2-4 hours at 4°C with gentle stirring.

  • Buffer Change 1: Discard the dialysis buffer and replace it with fresh, cold buffer. Continue to dialyze for another 2-4 hours at 4°C.

  • Buffer Change 2: For optimal removal, perform a third buffer change and allow the dialysis to proceed overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the tubing/cassette using a pipette.

Protocol 2: Removal of Excess this compound by Gel Filtration Chromatography (Size-Exclusion Chromatography)

This protocol is ideal for rapid removal of excess anhydride and is suitable for smaller sample volumes. Sephadex G-25 is a common resin for this application.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) or loose resin to pack a column.

  • Elution buffer (e.g., PBS, pH 7.4)

  • Chromatography column and appropriate equipment (if packing your own)

  • Collection tubes

Methodology:

  • Column Preparation: If using a pre-packed column, remove the storage buffer and equilibrate the column with 3-5 column volumes of elution buffer. If packing your own column, prepare a slurry of the Sephadex G-25 resin in the elution buffer and pack the column according to the manufacturer's instructions.

  • Sample Application: Allow the buffer to drain from the top of the column bed. Carefully load your sample onto the center of the resin bed. The sample volume should ideally be between 10% and 30% of the total column volume.

  • Elution: Once the sample has entered the resin bed, add elution buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions as the protein, which is larger than the pores of the resin, will travel through the column in the void volume and elute first. The smaller this compound molecules will enter the pores of the resin and elute later.

  • Protein Detection: Monitor the protein elution by measuring the absorbance at 280 nm or by using a protein assay on the collected fractions. Pool the fractions containing your protein of interest.

Protocol 3: Quenching of Excess this compound

This protocol can be used as a standalone method to stop the reaction or as a preliminary step before purification by dialysis or gel filtration.

Materials:

  • Tris buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Quenching Addition: At the end of your citraconylation reaction, add the Tris buffer to your reaction mixture to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows the primary amine of the Tris to react with and consume any remaining this compound.

  • Proceed to Purification: The quenched reaction mixture can then be subjected to dialysis or gel filtration to remove the Tris-citraconyl adduct and other small molecules.

Visualizations

experimental_workflow cluster_reaction This compound Reaction cluster_removal Removal of Excess Anhydride cluster_analysis Downstream Analysis protein Protein Sample add_anhydride Add Excess This compound protein->add_anhydride reaction Incubation (pH 8-9) add_anhydride->reaction quench Optional: Quench (e.g., Tris buffer) reaction->quench dialysis Dialysis reaction->dialysis gel_filtration Gel Filtration reaction->gel_filtration quench->dialysis quench->gel_filtration analysis Purified Citraconylated Protein for Downstream Applications dialysis->analysis gel_filtration->analysis troubleshooting_flowchart start Problem with Downstream Application (e.g., low activity, mass spec issues) check_removal Was excess this compound removed? start->check_removal incomplete_removal Incomplete Removal Suspected check_removal->incomplete_removal No / Unsure other_issue Problem likely unrelated to anhydride removal. Investigate other factors. check_removal->other_issue Yes optimize_dialysis Optimize Dialysis: - Increase buffer changes/volume - Check MWCO of membrane incomplete_removal->optimize_dialysis optimize_gel Optimize Gel Filtration: - Check column packing - Adjust sample/bed volume ratio incomplete_removal->optimize_gel add_quench Add a quenching step (e.g., Tris buffer) before purification incomplete_removal->add_quench retest Retest Downstream Application optimize_dialysis->retest optimize_gel->retest add_quench->retest

References

Improving the efficiency of citraconic anhydride labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for citraconic anhydride labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein modification?

This compound is primarily used for the reversible blocking of primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.[1][2][3] This temporary modification is useful when you need to direct a subsequent chemical modification to other sites on the protein. By blocking the highly reactive amine groups, you can achieve greater specificity in your labeling or cross-linking strategy. The blocking is reversible under acidic conditions, allowing for the restoration of the native protein structure and function.[1][2][4]

Q2: What is the chemical basis for the reversibility of this compound labeling?

This compound reacts with primary amines to form an amide linkage, introducing a terminal carboxylate group.[1][2] This linkage is stable at neutral to alkaline pH (pH > 7).[1][2][4] However, under mildly acidic conditions (e.g., pH 3-4), the amide bond is rapidly hydrolyzed, releasing citraconic acid and restoring the original amine group.[1][2][4] This pH-dependent stability is the key to its utility as a reversible modifying agent.

Q3: What are the optimal pH conditions for the labeling reaction?

The labeling reaction with this compound is most efficient in an alkaline environment, typically between pH 8 and 9.[4] This is because the primary amine groups on the protein need to be in their nucleophilic, unprotonated state to react with the anhydride.

Q4: Can I use any buffer for the labeling reaction?

No, it is crucial to avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4] These buffers will compete with the protein's amine groups for reaction with this compound, thereby reducing the labeling efficiency.[4] Recommended buffers include sodium phosphate or sodium carbonate at a concentration of 0.1-1M.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Incorrect pH: The reaction pH is too low, leading to protonated and unreactive amine groups. 2. Competing Amines: The buffer system contains primary or secondary amines (e.g., Tris, glycine).[4] 3. Insufficient Reagent: The molar excess of this compound is too low. 4. Reagent Hydrolysis: The this compound has hydrolyzed due to improper storage or handling.1. Adjust pH: Ensure the reaction buffer is between pH 8 and 9.[4] 2. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like sodium phosphate or sodium carbonate.[4] 3. Increase Molar Excess: Use a 5- to 10-fold molar excess of this compound over the total number of primary amines on the protein.[4] For some proteins, a much higher excess may be required.[5] 4. Use Fresh Reagent: Use a fresh aliquot of this compound for each experiment.
Protein Precipitation 1. High Reagent Concentration: Adding the this compound too quickly or at too high a concentration can lead to localized pH changes and protein aggregation. 2. Change in Protein pI: The modification converts positively charged amines to negatively charged carboxylates, which can significantly alter the protein's isoelectric point (pI) and solubility.1. Stepwise Addition: Add the this compound in small aliquots while gently stirring the protein solution.[4] 2. Optimize Reaction Conditions: Consider performing the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. 3. Solubility Screen: If precipitation persists, screen different buffer conditions (e.g., varying ionic strength) to improve protein solubility.
Incomplete Reversibility 1. Insufficient Incubation Time: The de-blocking reaction was not allowed to proceed to completion. 2. Incorrect pH for Reversal: The pH of the solution was not sufficiently acidic to induce hydrolysis of the amide bond.1. Increase Incubation Time: Extend the incubation period at acidic pH to several hours or overnight.[4] 2. Verify pH: Ensure the pH is adjusted to between 3 and 4 for efficient de-blocking.[4]
Non-specific Modification 1. Reaction with Other Residues: At very high pH, other nucleophilic residues like tyrosine or cysteine could potentially react, although this is less common.1. Control pH: Maintain the reaction pH strictly between 8 and 9 to favor modification of primary amines.

Experimental Protocols

Protocol 1: Reversible Blocking of Protein Amines

This protocol outlines the general procedure for modifying a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.5)

  • Desalting columns or dialysis tubing

  • Acid for de-blocking (e.g., 1 M HCl)

  • Base for pH adjustment (e.g., 1 M NaOH)

Procedure:

  • Buffer Exchange: Dissolve the protein in or exchange it into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5).[4]

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO.

  • Labeling Reaction:

    • While gently stirring the protein solution, add a 5- to 10-fold molar excess of this compound for each primary amine on the protein.[4] Add the reagent in small aliquots.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable buffer for your downstream application.

  • Verification of Modification (Optional): The extent of modification can be assessed by techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of added citraconyl groups.[6]

  • Reversal of Modification (De-blocking):

    • To reverse the modification, adjust the pH of the protein solution to approximately 4 by adding a suitable acid.[4]

    • Incubate for at least 3 hours at 30°C or overnight at room temperature.[4]

    • Alternatively, the modification can be reversed by treating with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.[4]

Visualizations

Citraconic_Anhydride_Labeling_Workflow Protein Protein in Amine-Free Buffer (pH 8-9) Add_Reagent Add Citraconic Anhydride (5-10x molar excess) Protein->Add_Reagent Incubate Incubate (1-2h RT or O/N 4°C) Add_Reagent->Incubate Purify Purification (Dialysis / Gel Filtration) Incubate->Purify Modified_Protein Modified Protein (Blocked Amines) Purify->Modified_Protein Downstream Downstream Application Modified_Protein->Downstream Reverse Reverse Modification (pH 3-4) Modified_Protein->Reverse Restored_Protein Restored Protein (Free Amines) Reverse->Restored_Protein Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 8-9? Start->Check_pH Yes Failure Consult Further Start->Failure No Adjust_pH Adjust pH to 8-9 Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Exchange_Buffer Exchange to Phosphate/Carbonate Buffer Check_Buffer->Exchange_Buffer No Check_Excess Sufficient Molar Excess? Check_Buffer->Check_Excess Yes Exchange_Buffer->Check_Excess Increase_Excess Increase Reagent (5-10x or more) Check_Excess->Increase_Excess No Check_Excess->Failure Yes Success Problem Resolved Increase_Excess->Success

References

Technical Support Center: Troubleshooting Low Recovery of Deblocked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low recovery of deblocked proteins. The following question-and-answer format directly addresses common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my protein recovery low after deprotection?

Low protein recovery after the deblocking step can stem from several factors throughout the workflow, from incomplete removal of protecting groups to issues with the protein's stability and solubility. Key causes include:

  • Incomplete Deprotection: The protecting groups (e.g., Boc, Fmoc) may not be fully cleaved from the protein.

  • Protein Aggregation: The deprotected protein may aggregate and precipitate out of solution.[1][2][3]

  • Side Reactions: Undesirable chemical modifications can occur during deprotection, leading to product loss.[1][4]

  • Poor Solubility: The deprotected protein may have low solubility in the chosen buffer.[5][6][7]

  • Adsorption to Surfaces: The protein can stick to reaction vessels, purification columns, or membranes.[8][9][10]

  • Protein Degradation: Proteases present in the sample can degrade the target protein.[6][11]

To systematically troubleshoot, it is crucial to identify the specific cause. The following sections provide detailed guidance on diagnosing and resolving these common issues.

2. How can I determine if deprotection is incomplete?

Incomplete deprotection is a frequent cause of low yield. Several analytical techniques can be used to assess the completeness of the reaction.

For Fmoc Deprotection:

  • UV Monitoring: The progress of Fmoc deprotection can be tracked in real-time by monitoring the UV absorbance of the reaction solution. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine, exhibiting a characteristic absorbance around 301-312 nm.[12] Many automated peptide synthesizers utilize this method to ensure complete deprotection.[12]

  • Kaiser Test: This is a colorimetric test that detects free primary amines.[12] A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow/colorless beads) suggests incomplete deprotection.[12] Note that this test is not reliable for N-terminal proline residues.[12]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.[12]

For Boc Deprotection:

  • TLC (Thin-Layer Chromatography): Monitor the reaction by comparing the reaction mixture to the starting material. The disappearance of the starting material spot indicates the reaction is proceeding.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to identify the presence of both the starting material (Boc-protected protein) and the deprotected product in the reaction mixture, allowing for quantification of the reaction progress.[13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can be used to confirm the removal of the Boc group by observing the disappearance of its characteristic proton signals.

A logical workflow for troubleshooting incomplete deprotection is outlined below.

cluster_troubleshooting Troubleshooting Incomplete Deprotection Start Low Protein Recovery Observed Check_Completeness Assess Deprotection Completeness (UV, Kaiser Test, LC-MS, etc.) Start->Check_Completeness Is_Complete Is Deprotection Complete? Check_Completeness->Is_Complete Incomplete_Deprotection Incomplete Deprotection Is_Complete->Incomplete_Deprotection No Other_Causes Investigate Other Causes (Aggregation, Solubility, etc.) Is_Complete->Other_Causes Yes Optimize_Conditions Optimize Deprotection Conditions Incomplete_Deprotection->Optimize_Conditions

A decision tree for troubleshooting incomplete deprotection.

3. What are the common causes of incomplete deprotection and how can I address them?

Several factors can lead to incomplete deprotection. The table below summarizes common causes and recommended solutions for both Boc and Fmoc strategies.

CauseProtectionRecommended Solutions
Insufficient Acid/Base Strength or Concentration BocIncrease the concentration of Trifluoroacetic Acid (TFA) (e.g., from 20% to 50% in Dichloromethane (DCM)). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[13]
FmocEnsure the piperidine solution is fresh. For difficult sequences, consider adding a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection reagent.[1]
Inadequate Reaction Time or Temperature BocExtend the reaction time and monitor progress. Gentle heating may be required for some substrates.[13]
FmocIncrease the deprotection time. Automated synthesizers can be programmed to extend the time based on UV monitoring.[12]
Peptide Aggregation FmocAs the peptide chain grows, it can form secondary structures that block reagent access.[2][12] Strategies to disrupt aggregation include: switching to N-methylpyrrole (NMP) or adding DMSO to the solvent, sonicating the reaction mixture, or coupling at a higher temperature.[1]
Steric Hindrance BocFor bulky molecules like PEGylated proteins, steric hindrance can slow the reaction.[13] Increasing reaction time and/or acid concentration can help overcome this.
Poor Resin Swelling/Solvent Issues Boc/FmocEnsure the chosen solvent effectively swells the resin and solvates the peptide. For Boc deprotection, DCM is common.[13] For Fmoc, DMF is typically used.[14][15] A study showed that 55% TFA in DCM resulted in higher purity than 100% TFA for Boc removal, possibly due to better resin swelling.[13]

4. My protein is precipitating after deblocking. What can I do to improve solubility?

Protein aggregation and precipitation are major hurdles to achieving good recovery.[1][2][3] Hydrophobic sequences are particularly prone to aggregation.[1][3]

Strategies to Improve Protein Solubility:

  • Optimize Buffer Conditions:

    • pH: Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion.[16]

    • Ionic Strength: Modify the salt concentration (e.g., 300-500 mM NaCl) to improve solubility.[5][7]

    • Additives: Incorporate additives that enhance solubility and stability.[17] Common additives include:

      • Glycerol (5-10%): Acts as a stabilizing osmolyte.[7][17]

      • Arginine and Glutamate: These amino acids can reduce aggregation by binding to charged and hydrophobic patches on the protein surface.[7][16][17]

      • Non-denaturing detergents (e.g., Tween 20, CHAPS): Can help solubilize protein aggregates.[17]

  • Use Solubility-Enhancing Tags: Fusing the protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve solubility.[18] The tag can be cleaved off after purification.[18]

  • Refolding from Inclusion Bodies: If the protein forms insoluble aggregates (inclusion bodies), it may be necessary to purify under denaturing conditions (e.g., with urea or guanidine hydrochloride) and then refold the protein into its native conformation.[18]

The following diagram illustrates a general workflow for addressing protein solubility issues post-deblocking.

cluster_solubility Addressing Protein Solubility Issues Start Protein Precipitation Observed After Deblocking Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Start->Optimize_Buffer Is_Soluble Is Protein Soluble? Optimize_Buffer->Is_Soluble Purify Proceed to Purification Is_Soluble->Purify Yes Try_Tags Consider Solubility- Enhancing Tags Is_Soluble->Try_Tags No Denaturing_Purification Denaturing Purification and Refolding Try_Tags->Denaturing_Purification

Workflow for improving protein solubility.

5. I suspect side reactions are occurring during deprotection. What are common side reactions and how can I prevent them?

During acid-mediated deprotection (e.g., with TFA), highly reactive cationic species are generated from the protecting groups, which can modify nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[19]

Common Side Reactions and Prevention:

Side ReactionAmino Acids AffectedPrevention (Use of Scavengers)
t-Butylation Trp, Met, Tyr, CysThe t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains.[4] Add scavengers like triisopropylsilane (TIS) or thioanisole to the cleavage cocktail to trap these cations.[13][19]
Sulfonation Trp, Ser, ThrOccurs during the cleavage of Arg(Pmc/Pbf) protecting groups.[20] Using Fmoc-Trp(Boc) can suppress this side reaction for tryptophan.[19] For Ser and Thr, the presence of suitable scavengers is crucial.[20]
Oxidation Met, Cys, TrpCan be minimized by working under an inert atmosphere (e.g., argon or nitrogen) and adding reducing agents like dithiothreitol (DTT) or scavengers like 1,2-ethanedithiol (EDT).

A standard "cleavage cocktail" for Fmoc SPPS that includes scavengers is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[19] However, for many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially when optimized protecting groups like Fmoc-Trp(Boc) are used.[19]

Experimental Protocols

Protocol 1: General Boc Deprotection with TFA

  • Dissolve the Boc-protected protein in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[13]

  • If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[13]

  • Stir the reaction at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).[13]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[13]

Protocol 2: Monitoring Fmoc Deprotection via Manual Kaiser Test

  • After the deprotection step, take a small sample of the resin beads (approx. 5-10 mg).

  • Wash the beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each of the following three solutions to the beads in a small test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Blue/Purple: Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Indicates the absence of free primary amines (incomplete deprotection).[12]

References

Technical Support Center: Citraconic Anhydride Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of citraconic anhydride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is sensitive to moisture and should be protected from humid environments.[1][2] For long-term storage, refrigeration is recommended.

Q2: What is the expected shelf-life of this compound under different storage conditions?

The shelf-life of this compound is highly dependent on the storage temperature and whether it is in its pure form or in a solvent. For the pure, neat liquid, the following shelf-life can be expected:

  • -20°C: 3 years

  • 4°C: 2 years

When dissolved in a solvent, the stability is reduced:

  • -80°C: 6 months

  • -20°C: 1 month[3]

Q3: My this compound has been exposed to air. Is it still usable?

This compound is sensitive to moisture in the air, which can lead to hydrolysis and the formation of citraconic acid.[1] If the exposure was minimal and the container was promptly sealed, the product may still be usable. However, it is advisable to check the purity of the anhydride before use, for example, by titration or spectroscopic methods.

Q4: I observe a precipitate in my this compound. What is it and what should I do?

A precipitate in this compound is likely citraconic acid, which is a solid at room temperature and is formed upon hydrolysis.[4] This indicates that the anhydride has been contaminated with water. For some applications, the presence of a small amount of the acid may not be detrimental. However, for reactions requiring high purity, the anhydride should be purified, for instance, by distillation.

Q5: At what temperature does this compound start to decompose?

This compound is stable under normal laboratory temperatures.[1][2] Significant thermal decomposition occurs at much higher temperatures. For instance, in the gas phase, decomposition to carbon dioxide, carbon monoxide, and propyne occurs in the range of 440-490°C.

Q6: How does temperature affect the reaction of this compound with primary amines?

The reaction rate between this compound and primary amines to form amides is generally accelerated by an increase in temperature.[5][6][7] Therefore, adjusting the reaction temperature can be a tool to control the reaction kinetics. For reversible blocking of amines, the initial reaction is often carried out at room temperature or 4°C.[8]

Q7: Can I use this compound in aqueous solutions?

This compound reacts with water, leading to hydrolysis and the formation of citraconic acid. Therefore, its use in aqueous solutions is generally not recommended if the anhydride form is required for the reaction. If used in aqueous buffers for applications like modifying proteins, the reaction should be performed promptly, and the pH should be controlled, as the amide linkage formed is stable at neutral to alkaline pH but hydrolyzes under acidic conditions.[8]

Q8: What are the best practices for handling this compound safely?

Always handle this compound in a well-ventilated area, preferably in a fume hood.[1][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Avoid inhalation of vapors and direct contact with skin and eyes.[1][10] Ensure that an eyewash station and safety shower are readily accessible.[2]

Data Presentation

Table 1: Recommended Storage Conditions and Expected Shelf-Life of this compound

Storage TemperatureFormRecommended Shelf-LifeKey Considerations
Room TemperaturePure LiquidNot recommended for long-term storageStable for short periods if kept dry.[1][2]
4°CPure Liquid2 years[3]Protect from moisture.[1]
-20°CPure Liquid3 years[3]Ideal for long-term storage.
-20°CIn Solvent1 month[3]Stability is significantly reduced in solution.
-80°CIn Solvent6 months[3]Preferred for storing solutions for longer periods.

Experimental Protocols

Protocol for Purity Assessment of this compound by Titration

This protocol is adapted from methods for other anhydrides and can be used to determine the approximate purity of this compound by quantifying the amount of citraconic acid impurity.

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Distilled or deionized water

  • Phenolphthalein indicator

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into an Erlenmeyer flask.

  • Add a known volume of distilled water (e.g., 50 mL) to the flask. The this compound will hydrolyze to citraconic acid.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.

  • Record the volume of NaOH solution used.

  • Calculate the purity of the this compound based on the assumption that two moles of NaOH are required to neutralize one mole of citraconic acid (which is formed from one mole of the anhydride).

Calculation: Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × (Molecular Weight of this compound / 2) × 100) / Weight of sample (g)

Protocol for Monitoring Hydrolysis of this compound using ¹H NMR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively monitor the hydrolysis of this compound over time.

Materials:

  • This compound

  • Deuterated water (D₂O) or a deuterated solvent containing a known amount of H₂O

  • NMR spectrometer and tubes

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum immediately after preparation. The characteristic peaks for this compound should be identifiable.

  • If monitoring hydrolysis, add a known amount of D₂O or H₂O to the NMR tube.

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes) at a constant temperature.

  • Monitor the decrease in the intensity of the peaks corresponding to this compound and the appearance and increase in intensity of new peaks corresponding to citraconic acid.

  • The rate of hydrolysis can be estimated by plotting the relative integration of the reactant or product peaks as a function of time.

Mandatory Visualization

Citraconic_Anhydride_Stability cluster_conditions Environmental Factors cluster_anhydride This compound State cluster_degradation Degradation Pathways cluster_products Resulting Products Temperature Temperature Anhydride Stable this compound Decomposition Thermal Decomposition Temperature->Decomposition High Temp (>440°C) Moisture Moisture/Water Hydrolysis Hydrolysis Moisture->Hydrolysis Presence of H₂O Citraconic_Acid Citraconic Acid Hydrolysis->Citraconic_Acid Forms Decomp_Products CO, CO₂, Propyne Decomposition->Decomp_Products Yields

Caption: Impact of temperature and moisture on this compound stability.

References

Avoiding protein precipitation during citraconylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein precipitation during the citraconylation process.

Troubleshooting Guide: Protein Precipitation During Citraconylation

Problem: My protein precipitates immediately upon adding citraconic anhydride.

This is a common issue that can arise from localized high concentrations of the reagent, rapid pH shifts, or inherent instability of the protein under the initial reaction conditions.

Possible Cause Solution
Localized high concentration of this compound. 1. Slow, stepwise addition: Instead of adding the entire volume of this compound at once, add it in small aliquots while gently stirring the protein solution. This ensures a more uniform distribution of the reagent. 2. Dilute the reagent: If using a concentrated stock of this compound (e.g., dissolved in an organic solvent like DMSO), consider preparing a more dilute stock to add to your protein solution.[1]
Rapid pH drop. 1. Monitor pH in real-time: Use a calibrated pH meter to monitor the pH of the reaction as you add the this compound. 2. Maintain pH with a suitable buffer: The reaction should be performed in a well-buffered solution, typically between pH 8.0 and 9.0. Use a non-amine-containing buffer such as sodium phosphate or sodium carbonate at a concentration of 0.1-1M.[2] 3. Titrate with a base: Have a solution of a suitable base (e.g., 0.1 M NaOH) on hand to slowly add and maintain the desired pH throughout the addition of the anhydride.
Protein instability at the reaction pH. 1. Perform a pH stability screen: Before the citraconylation reaction, test the solubility of your protein in the chosen reaction buffer at various pH values (e.g., from 7.5 to 9.5) to identify the optimal pH for its stability. 2. Lower the reaction temperature: While the reaction is often carried out at room temperature, performing it at 4°C may help to stabilize some proteins.

Problem: My protein is soluble at the beginning of the reaction but precipitates over time as the citraconylation proceeds.

This may indicate that the modification itself is reducing the protein's solubility, or that the protein is slowly denaturing under the reaction conditions.

Possible Cause Solution
Increased net negative charge and altered pI. Citraconylation converts positively charged primary amines to negatively charged carboxylates, which can significantly lower the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, the protein will be least soluble.[3] 1. Adjust the reaction pH: If you suspect the pI is shifting to be close to your reaction pH, try performing the reaction at a slightly higher pH (e.g., 9.0-9.5), provided your protein is stable in that range. 2. Increase ionic strength: Adding a neutral salt, such as NaCl, can help to shield the charges and increase protein solubility. For example, the addition of 300 mM NaCl has been used to limit the precipitation of citraconylated Cre recombinase.[1]
Protein unfolding and aggregation. 1. Include solubility enhancers: The addition of certain amino acids, such as arginine and glutamic acid, to the reaction buffer can help to suppress protein aggregation and increase solubility.[3][4][5][6] A common starting point is 50 mM L-arginine. 2. Optimize protein concentration: High protein concentrations can favor aggregation. Try performing the reaction with a more dilute protein solution.
Incorrect molar excess of this compound. While a molar excess of the reagent is needed to drive the reaction to completion, a very large excess can sometimes lead to non-specific modifications or protein damage. 1. Titrate the reagent: Instead of using a fixed molar excess, perform a titration with increasing amounts of this compound to find the minimum amount required for the desired level of modification without causing precipitation. A 5-10 fold molar excess over amines is a recommended starting point.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal buffer for a citraconylation reaction?

A1: The ideal buffer should have a pH between 8.0 and 9.0 and must not contain primary amines, which would compete with the protein for the this compound. Recommended buffers include sodium phosphate and sodium carbonate at concentrations between 0.1 M and 1 M.[2] Avoid buffers such as Tris and glycine.

Q2: How much this compound should I use?

A2: A 5 to 10-fold molar excess of this compound to the total number of primary amines (lysine residues and the N-terminus) on your protein is a good starting point.[2] However, the optimal amount can vary depending on the protein. In some cases, a weight-to-weight ratio has been used, for example, 3.0 g of this compound per gram of human proinsulin.[7][8][9] It is advisable to perform a titration to determine the optimal ratio for your specific protein.

Q3: Can I perform the reaction at a lower temperature to improve protein stability?

A3: Yes, the reaction can be performed at 4°C overnight, which may be beneficial for proteins that are unstable at room temperature.[2]

Q4: My protein has precipitated. Is it possible to resolubilize it?

A4: Resolubilizing precipitated protein can be challenging and may not restore its native structure and function. However, you can try to resolubilize the pellet using a buffer with a higher pH, increased salt concentration, or containing a mild denaturant. Note that the citraconyl groups are labile at acidic pH, so lowering the pH to around 3-4 will remove the modification, which may or may not help with resolubilization.

Q5: Are there any additives I can include in my reaction to prevent precipitation?

A5: Yes, several additives can help to enhance protein solubility. L-arginine (e.g., at 50 mM) is a well-known aggregation suppressor.[3][4][5][6] In some cases, increasing the ionic strength of the buffer with a neutral salt like NaCl (e.g., 150-300 mM) can also be effective.[1]

Experimental Protocols

General Protocol for Citraconylation of a Protein

This protocol is a general guideline and may require optimization for your specific protein.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.5 M sodium phosphate, pH 8.5. Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve your protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). If your protein is in a different buffer, perform a buffer exchange via dialysis or a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound. This can be done by dissolving it in an organic solvent like DMSO, or by adding it directly as a liquid if the volume is small.

  • Citraconylation Reaction:

    • Place the protein solution in a suitable reaction vessel on a stirrer at a controlled temperature (e.g., room temperature or 4°C).

    • Slowly add a 5-10 fold molar excess of this compound to the protein solution in small aliquots while gently stirring.

    • Monitor the pH of the solution during the addition and adjust with a dilute base (e.g., 0.1 M NaOH) if necessary to maintain the desired pH.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Removal of Excess Reagent: After the incubation, remove the excess this compound and byproducts by dialysis against a suitable buffer or by using a desalting column.

Decitraconylation (Removal of the Modifying Group)
  • To reverse the modification, adjust the pH of the citraconylated protein solution to approximately 4.0 by adding a suitable acid (e.g., dilute HCl or acetic acid).

  • Incubate the solution for at least 3 hours at 30°C to facilitate the hydrolysis of the citraconyl-amine linkage.[2]

Visualizations

Citraconylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Buffer_Prep Prepare Amine-Free Buffer (pH 8-9) Protein_Prep Buffer Exchange Protein Solution Buffer_Prep->Protein_Prep Add_Anhydride Slowly Add This compound Protein_Prep->Add_Anhydride Monitor_pH Monitor and Maintain pH Add_Anhydride->Monitor_pH Incubate Incubate (1-2h RT or O/N 4°C) Monitor_pH->Incubate Purify Purify Protein (Dialysis / Desalting) Incubate->Purify

Caption: Experimental workflow for protein citraconylation.

Citraconylation_Reaction Protein Protein-NH2 (Lysine Residue) Product Protein-NH-CO-C(CH3)=CH-COOH (Citraconylated Protein) Protein->Product + Anhydride Citraconic Anhydride Anhydride->Product +

Caption: Chemical reaction of citraconylation.

References

Technical Support Center: Citraconic Anhydride Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for citraconic anhydride modification of proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for modifying primary amines with this compound?

A1: The optimal pH for reacting this compound with primary amines (e.g., lysine residues) on proteins is in the alkaline range, typically between pH 8 and 9.[1] This pH facilitates the nucleophilic attack of the unprotonated amine group on the anhydride.

Q2: Which buffers are recommended for the citraconylation reaction?

A2: It is crucial to use amine-free buffers to prevent them from competing with the protein for reaction with the anhydride. Recommended buffers include sodium phosphate or sodium carbonate at a concentration of 0.1-1M. Buffers containing primary or secondary amines, such as Tris or glycine, must be avoided.

Q3: How stable is the citraconyl-amide bond formed after modification?

A3: The amide linkage created by this compound is stable at neutral to alkaline pH (pH > 7).[2] This stability is essential for subsequent experimental steps where the blocking of primary amines is desired.

Q4: Is the modification with this compound reversible?

A4: Yes, a key advantage of this compound is the reversibility of the modification.[3] The citraconyl group can be readily removed under mild acidic conditions.

Q5: At what pH does the de-blocking (reversal) of the modification occur?

A5: The amide linkage is rapidly hydrolyzed at acidic conditions, typically around pH 4, which releases the citraconic acid and restores the free amine.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Modification Efficiency Incorrect pH: The reaction pH was too low, leading to protonation of the primary amines and reduced nucleophilicity.Ensure the reaction buffer is between pH 8 and 9.
Presence of competing amines: The buffer (e.g., Tris, glycine) or other components in the sample contained primary or secondary amines.Perform a buffer exchange into an amine-free buffer like sodium phosphate or sodium carbonate before the reaction.
Insufficient reagent: The molar excess of this compound was too low to modify all target amines.Use at least a 5-10 fold molar excess of this compound to the total amount of primary amines in the reaction. For complex proteins, a higher excess (e.g., 500 equivalents) might be necessary to achieve full modification.[1]
Protein Precipitation during or after Modification Over-modification: Excessive modification can alter the protein's isoelectric point and solubility.[4] Citraconylation replaces a positive charge with a negative charge, which can lead to significant changes in protein properties.[1]Reduce the molar excess of this compound used in the reaction. Perform a titration experiment to find the optimal reagent concentration that provides sufficient modification without causing precipitation.
Change in protein structure: High concentrations of the modifying reagent can lead to a loss of the native protein structure.Monitor the structural integrity of the protein using techniques like circular dichroism, especially when using a large excess of this compound.[1]
Incomplete Reversal of Modification Insufficient incubation time or incorrect pH for reversal: The acidic conditions were not maintained for a long enough duration to allow for complete hydrolysis of the amide bonds.Ensure the pH is adjusted to approximately 4 and incubate for at least 3 hours to overnight at 30°C to facilitate complete reversal.
Alternative reversal method needed: For some proteins, the standard acidic reversal may not be optimal.As an alternative, the modification can be reversed by treatment with 1M hydroxylamine at pH 10 for 3 hours at room temperature.

Experimental Protocols

Protocol for Blocking Primary Amines with this compound

This protocol is adapted from established methodologies.

Materials:

  • Protein or peptide of interest

  • Amine-free reaction buffer (e.g., 0.1-1M sodium phosphate or sodium carbonate, pH 8-9)

  • This compound

  • Buffer exchange columns (e.g., gel filtration) or dialysis equipment

Procedure:

  • Buffer Exchange: Dissolve the protein or peptide in the recommended reaction buffer. If the sample is already in solution, perform a buffer exchange to remove any interfering substances, especially amine-containing buffers.

  • Reagent Preparation: Prepare a fresh solution of this compound.

  • Modification Reaction: Add a 5 to 10-fold molar excess of this compound to the protein solution. To maintain solubility, add the anhydride in small aliquots.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent: Remove any unreacted this compound and byproducts by gel filtration or dialysis.

Protocol for Reversing this compound Modification

Procedure:

  • pH Adjustment: Adjust the pH of the modified protein solution to approximately 4 using a suitable acid.

  • Incubation: Incubate the solution for at least 3 hours to overnight at 30°C.

  • Buffer Exchange (Optional): If necessary, perform a buffer exchange to return the protein to a desired buffer for downstream applications.

Data Presentation

Table 1: pH Dependence of this compound Modification and Reversibility

Process Optimal pH Range Stability of Amide Bond
Modification (Blocking) 8 - 9[1]Stable at pH > 7[2]
Reversal (Deblocking) ~ 4[2]Labile

Visualizations

Citraconylation_Workflow cluster_modification Modification Step cluster_reversal Reversal Step Start Protein in Amine-Free Buffer (pH 8-9) Add_Reagent Add Citraconic Anhydride (5-10x molar excess) Start->Add_Reagent Incubate_Mod Incubate (1-2h RT or 4°C O/N) Add_Reagent->Incubate_Mod Purify_Mod Purify (Gel Filtration/Dialysis) Incubate_Mod->Purify_Mod Modified_Protein Citraconylated Protein Purify_Mod->Modified_Protein Start_Rev Citraconylated Protein Adjust_pH Adjust pH to ~4 Start_Rev->Adjust_pH Incubate_Rev Incubate (≥3h at 30°C) Adjust_pH->Incubate_Rev Reversed_Protein Original Protein (Amine Restored) Incubate_Rev->Reversed_Protein

Caption: Workflow for the reversible modification of proteins with this compound.

Reaction_Mechanism cluster_reaction This compound Reaction with Primary Amine cluster_reversal Reversal of Modification Protein_Amine Protein-NH₂ Citraconic_Anhydride This compound Protein_Amine->Citraconic_Anhydride pH 8-9 Nucleophilic Attack Intermediate Tetrahedral Intermediate Product Citraconylated Protein Intermediate->Product Ring Opening Citraconylated_Protein Citraconylated Protein H_ion + H⁺ (pH ~4) Reversed_Protein Protein-NH₂ + Citraconic Acid H_ion->Reversed_Protein Hydrolysis

Caption: Reaction mechanism of this compound with a primary amine and its reversal.

References

Validation & Comparative

A Head-to-Head Comparison: Citraconic Anhydride vs. Maleic Anhydride for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein modification, the choice of reagent is critical. Among the reversible modifying agents for primary amino groups, citraconic anhydride and maleic anhydride are two of the most common. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform your selection process.

Introduction to Amine-Modifying Anhydrides

Both this compound and maleic anhydride react with the primary amino groups in proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. This acylation reaction effectively converts a positively charged amine into a negatively charged carboxylate. This charge reversal can significantly impact a protein's properties, including its solubility, conformation, and susceptibility to enzymatic digestion. A key feature of these modifications is their reversibility under acidic conditions, which allows for the recovery of the native protein.

Reaction Chemistry and Specificity

The fundamental reaction for both anhydrides is the acylation of a primary amine. The anhydride ring opens upon nucleophilic attack by the unprotonated amine, forming an amide bond and introducing a new carboxyl group. This reaction is typically carried out under mild alkaline conditions (pH 7-9) to ensure the amine is sufficiently nucleophilic.[1][2]

While both reagents primarily target lysine residues, side reactions can occur, particularly with cysteine residues. Maleic anhydride exhibits a higher reactivity towards sulfhydryl groups compared to this compound, which can lead to irreversible modification.[3]

Quantitative Performance Comparison

The choice between citraconic and maleic anhydride often comes down to the desired degree of modification, the required stability of the modified protein, and the ease of reversal. The following tables summarize the available quantitative data for each reagent.

ParameterThis compoundMaleic AnhydrideSource
Modification Conditions
pH7.4 - 97 - 9[2][4]
Degree of Modification
α-crystallin (2 eq. anhydride/lysine)24%Not Reported[4]
α-crystallin (100 eq. anhydride/lysine)98%Not Reported[4]
African locust bean protein isolate (0.1 g/g protein)Not Reported36.4%[5]
African locust bean protein isolate (0.5 g/g protein)Not Reported43.7%[5]
African locust bean protein isolate (1.0 g/g protein)Not Reported73.6%[5]
Reversibility Conditions
pH for deacylation~43.5[6][7]
Half-life of deacylationNot Reported11-12 hours at 37°C[7]

Impact on Protein Properties

Modification with either anhydride introduces a net negative charge, which generally leads to an increase in protein solubility and can cause conformational changes.[1] For instance, maleylation has been shown to improve the emulsifying activity and foaming capacity of plant protein isolates.[5] However, extensive modification can also lead to dissociation of protein subunits and, in some cases, irreversible aggregation upon attempted reversal.[4]

One of the key applications for both reagents is in proteomics, where blocking lysine residues limits the cleavage sites for trypsin to only arginine residues. This simplifies peptide mapping and can improve sequence coverage in mass spectrometry.[7][8] A significant advantage of citraconylation is the ease with which the blocking group can be removed under mild conditions that are less likely to cause protein denaturation.[8]

Experimental Protocols

General Protocol for Protein Modification with Citraconic or Maleic Anhydride

Materials:

  • Protein of interest

  • This compound or Maleic anhydride

  • Reaction Buffer: 0.1-1 M sodium phosphate or sodium carbonate buffer, pH 8-9. Avoid amine-containing buffers like Tris.[6]

  • Quenching/Removal Buffer: Appropriate acidic buffer (e.g., for pH 4 for this compound, pH 3.5 for maleic anhydride).

  • Dialysis tubing or gel filtration column.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein is already in a solution with an incompatible buffer, perform a buffer exchange via dialysis or gel filtration.

  • Reagent Preparation: Prepare a fresh stock solution of this compound or maleic anhydride in a dry, water-miscible organic solvent like DMSO or dioxane.

  • Modification Reaction:

    • While gently stirring the protein solution at room temperature or on ice, add a 5-10 fold molar excess of the anhydride reagent for each amine to be modified. To avoid precipitation, add the anhydride solution in small aliquots.[6]

    • The optimal molar excess will vary depending on the protein and the desired degree of modification and should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Removal of Excess Reagent: Remove unreacted anhydride and its hydrolysis products by dialysis against a suitable buffer (e.g., phosphate buffer, pH 7) or by gel filtration.

  • Quantification of Modification (Optional): The extent of amine modification can be determined using methods such as a TNBSA assay or by MALDI-TOF mass spectrometry.

  • Reversal of Modification:

    • To reverse the modification, adjust the pH of the modified protein solution to the desired acidic pH (e.g., ~4 for citraconylated proteins, 3.5 for maleylated proteins) using an appropriate acid.[6][7]

    • Incubate the solution. For maleylated proteins, incubation at 37°C for 24-48 hours is typically sufficient for near-complete reversal.[7] For citraconylated proteins, incubation for a few hours at 30°C is often effective.[6]

    • After deacylation, the protein can be buffer-exchanged back to a neutral pH.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams have been generated using the DOT language.

cluster_citraconic This compound Modification cluster_maleic Maleic Anhydride Modification Protein_NH2_C Protein-NH2 Citraconylated_Protein Protein-NH-CO-C(CH3)=CH-COOH Protein_NH2_C->Citraconylated_Protein Acylation (pH 8-9) Citraconic_Anhydride This compound Citraconic_Anhydride->Citraconylated_Protein Citraconylated_Protein->Protein_NH2_C Deacylation (pH ~4) Protein_NH2_M Protein-NH2 Maleylated_Protein Protein-NH-CO-CH=CH-COOH Protein_NH2_M->Maleylated_Protein Acylation (pH 7-9) Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Maleylated_Protein Maleylated_Protein->Protein_NH2_M Deacylation (pH 3.5)

Caption: Reaction schemes for protein modification.

start Start: Protein in appropriate buffer dissolve Dissolve/Buffer Exchange Protein (pH 8-9, no primary amines) start->dissolve add_anhydride Add Citraconic or Maleic Anhydride (in aliquots, molar excess) dissolve->add_anhydride incubate Incubate (1-2h RT or overnight 4°C) add_anhydride->incubate purify Purify Modified Protein (Dialysis or Gel Filtration) incubate->purify analyze Analyze Modified Protein (Optional: TNBSA, MS) purify->analyze reverse Reverse Modification (Adjust to acidic pH) analyze->reverse final_protein Native Protein Recovered reverse->final_protein

Caption: General experimental workflow.

Conclusion: Making the Right Choice

Both this compound and maleic anhydride are effective reagents for the reversible modification of protein amino groups.

  • This compound is often favored when milder reversal conditions are paramount to preserve protein structure and function. The ease of its removal makes it a valuable tool in applications like transiently blocking lysines for specific enzymatic digestion.

  • Maleic anhydride is a robust and well-characterized reagent. While its reversal requires more acidic conditions and longer incubation times, it has been successfully used in a wide range of applications, including altering protein functionality for industrial purposes.

The optimal choice will ultimately depend on the specific protein, the desired outcome of the modification, and the tolerance of the protein to the required reversal conditions. It is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific application.

References

A Head-to-Head Battle of Lysine Modifications: Citraconylation vs. Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein modification, understanding the nuances of different chemical derivatizations is paramount. This guide provides a comprehensive, data-driven comparison of two common lysine modifications: citraconylation and acetylation. We delve into their chemical mechanisms, impacts on protein characteristics, and applications, supported by experimental data and detailed protocols to inform your research decisions.

At a Glance: Key Differences

FeatureCitraconylationAcetylation
Reagent Citraconic AnhydrideAcetic Anhydride or Acetyl-CoA (enzymatic)
Charge Change Positive to Negative (Charge Reversal)Positive to Neutral (Charge Neutralization)
Reversibility Reversible at acidic pH (e.g., pH 2-4)Generally considered irreversible (chemical); Reversible (enzymatic)
Primary Application Proteomics (blocking trypsin cleavage), Protein deliveryPost-translational modification studies, Gene regulation, Drug development
Mass Shift +112.02 Da+42.01 Da

Delving Deeper: A Chemical and Functional Comparison

Citraconylation and acetylation are both acylation reactions that target the primary amine of lysine residues. However, the distinct chemical properties of the modifying agents, this compound and acetic anhydride, lead to significantly different outcomes for the modified protein.

Citraconylation: A Reversible Tool for Proteomics and Beyond

Citraconylation involves the reaction of this compound with the ε-amino group of lysine, converting the positively charged amine to a negatively charged carboxylate group. This charge reversal is a key feature of citraconylation. The reaction is typically carried out at a slightly alkaline pH (around 8-9) for optimal efficiency.[1][2]

One of the most significant advantages of citraconylation is its reversibility. The introduced citraconyl group is stable at neutral to alkaline pH but can be readily removed under mild acidic conditions (pH 2-4), restoring the native lysine residue.[3][4] This property has made citraconylation a valuable tool in proteomics for temporarily blocking trypsin cleavage sites at lysine residues, allowing for the specific cleavage at arginine residues.[5] After digestion, the citraconyl groups can be removed to facilitate mass spectrometry analysis of the resulting peptides.

Acetylation: A Fundamental Post-Translational Modification

Acetylation, the introduction of an acetyl group, is a widespread and crucial post-translational modification in eukaryotes, regulating a vast array of cellular processes, including gene expression and metabolism. In the laboratory, chemical acetylation using acetic anhydride is a common method to mimic this modification. This reaction neutralizes the positive charge of the lysine side chain.

Unlike the reversibility of citraconylation, chemical acetylation is generally considered irreversible under physiological conditions. Enzymatic acetylation, carried out by acetyltransferases, is a reversible process in vivo, with deacetylases removing the acetyl group.

Impact on Protein Structure and Stability: A Data-Driven View

The alteration of lysine's charge has a direct impact on a protein's structure and stability.

ModificationTechniqueObserved EffectReference
Citraconylation Circular Dichroism (CD)Progressive change in the structure of EGFP with increasing equivalents of this compound, with a complete loss of native structure at 1000 equivalents.[6][6]
Acetylation Circular Dichroism (CD)Acetylation of AlaRS resulted in conformational changes as observed by CD spectral analysis.[7]
Acetylation Tryptophan FluorescenceIncreased intrinsic tryptophan fluorescence in acetylated αA-crystallin, suggesting a perturbation in the tryptophan microenvironment.[8][8]

These data indicate that both modifications can induce conformational changes in proteins. The extent of this change is dependent on the degree of modification and the specific protein. The charge reversal in citraconylation can lead to more significant electrostatic repulsion and structural alterations compared to the charge neutralization of acetylation.

Experimental Corner: Protocols and Workflows

To facilitate the practical application of these modifications in your research, we provide detailed experimental protocols and a generalized workflow for their analysis.

Experimental Workflow: From Modification to Analysis

experimental_workflow cluster_modification Protein Modification cluster_purification Purification cluster_analysis Analysis Protein Protein Sample Modified_Protein Modified Protein Protein->Modified_Protein Reaction Reagent Citraconylation or Acetylation Reagent Reagent->Modified_Protein Purification Dialysis or Size-Exclusion Chromatography Modified_Protein->Purification MS Mass Spectrometry (LC-MS/MS) Purification->MS Digestion (Optional) CD_DSC Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) Purification->CD_DSC Structural Analysis

Caption: A generalized experimental workflow for protein modification and analysis.

Protocol 1: Citraconylation of a Protein

Materials:

  • Protein of interest (2-10 mg/mL)

  • 0.5 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing or size-exclusion chromatography column

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the protein of interest in 0.5 M NaHCO₃ buffer (pH 9.0) to a final concentration of 2-10 mg/mL.[2]

  • Prepare a stock solution of this compound in DMSO. The concentration should be calculated to achieve the desired molar excess of anhydride to lysine residues.

  • Slowly add the this compound solution to the stirring protein solution. A typical final DMSO concentration should be around 10% (v/v).[2]

  • Incubate the reaction mixture at 25°C for 2 hours with gentle stirring.[2]

  • Remove excess reagent and byproducts by dialysis against the desired reaction buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.[2]

  • (Optional) To reverse the modification, dialyze the citraconylated protein against a buffer at pH 2-4.[3][4]

Protocol 2: Acetylation of a Protein using Acetic Anhydride

Materials:

  • Protein of interest (e.g., 1 mg/mL)

  • 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Acetic Anhydride

  • Methanol

  • Lyophilizer

Procedure:

  • Reconstitute the protein of interest in 50 mM ammonium bicarbonate buffer.

  • Prepare the acetylation reagent by mixing acetic anhydride and methanol (e.g., a 1:3 v/v ratio). Prepare this solution fresh.

  • Add the acetylation reagent to the protein solution. A typical ratio is 50 µL of reagent to 20 µL of a 1 nmol peptide solution.[2]

  • Allow the reaction to proceed at room temperature for one hour.[2]

  • Lyophilize the sample to dryness to remove excess reagents.

  • The acetylated protein can then be reconstituted in an appropriate buffer for downstream analysis.

Visualizing the Chemistry: Reaction Mechanisms

reaction_mechanisms cluster_citraconylation Citraconylation of Lysine cluster_acetylation Acetylation of Lysine Lysine_C Lysine Residue (R-NH3+) Citraconylated_Lysine Citraconylated Lysine (R-NH-CO-C(CH3)=CH-COO-) Lysine_C->Citraconylated_Lysine pH 8-9 Citraconic_Anhydride This compound Citraconic_Anhydride->Citraconylated_Lysine Lysine_A Lysine Residue (R-NH3+) Acetylated_Lysine Acetylated Lysine (R-NH-CO-CH3) Lysine_A->Acetylated_Lysine Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylated_Lysine

Caption: Chemical reactions of citraconylation and acetylation of a lysine residue.

Conclusion: Choosing the Right Tool for the Job

Both citraconylation and acetylation offer powerful means to modulate protein properties and function. The choice between them hinges on the specific research question and desired outcome.

  • Citraconylation stands out for its reversibility, making it an invaluable tool for applications requiring transient modification, such as in proteomics for controlled protein digestion. Its ability to reverse the charge of lysine residues also opens avenues for applications in protein delivery and structural studies.

  • Acetylation , as a fundamental biological modification, is the go-to choice for studies aiming to mimic or investigate the effects of this post-translational modification on protein function, stability, and interaction networks.

By understanding the distinct characteristics and leveraging the appropriate experimental protocols, researchers can effectively employ these lysine modifications to advance their scientific inquiries in basic research and drug development.

References

A Researcher's Guide to Confirming Protein Citraconylation Sites: A Mass Spectrometry-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, understanding protein modifications is crucial. Citraconylation, the reversible chemical modification of lysine residues, is a powerful tool used to facilitate protein analysis. By blocking trypsin cleavage at lysine sites, it allows for the generation of larger peptides, which can significantly improve sequence coverage during mass spectrometry (MS).[1][2] This guide provides a detailed comparison of mass spectrometry-based approaches for confirming citraconylation sites against alternative methods, offering experimental insights and data-driven comparisons.

The Mass Spectrometry Workflow for Citraconylation Site Analysis

Mass spectrometry has become the gold standard for identifying post-translational modifications (PTMs) and chemically introduced modifications like citraconylation due to its high sensitivity, accuracy, and throughput.[3][4] The typical bottom-up proteomics workflow is adapted to specifically pinpoint which lysine residues have been successfully modified.

The process involves digesting the citraconylated protein, separating the resulting peptides, and analyzing them by tandem mass spectrometry (MS/MS) to determine their sequence and identify the mass shift indicative of the modification.[3][5]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prot Protein Sample Cit Citraconylation (Reaction with Citraconic Anhydride) Prot->Cit Tryp Trypsin Digestion (Cleavage at Arg only) Cit->Tryp LC Peptide Separation (Liquid Chromatography) Tryp->LC Peptide Mixture MS1 MS Scan (Measure Peptide Mass) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment Peptides & Sequence) MS1->MS2 DB Database Search (Identify Peptide Sequences) MS2->DB Fragmentation Spectra SiteID Site Identification (Confirm Mass Shift on Lysine) DB->SiteID Quant Quantification (Optional) SiteID->Quant

Caption: Workflow for identifying citraconylation sites via mass spectrometry.

Comparison of Analytical Methods

While mass spectrometry is the predominant technique, other methods have been used for protein sequencing and modification analysis. The primary alternative for direct sequence-based confirmation is Edman degradation.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationAntibody-Based Methods (e.g., Western Blot)
Principle Measures mass-to-charge ratio of peptides and their fragments to determine sequence and modification site.[4]Sequential removal and identification of N-terminal amino acids.Uses antibodies to detect specific modifications.[6]
Sensitivity Low femtomole to attomoleLow picomoleVaries (picogram to nanogram)
Throughput High (thousands of peptides per run)[5]Low (one peptide at a time)High (for known modifications)
Site Identification Precise localization of the modification on the peptide sequence.[7]Infers site by sequencing before and after modification removal. Can be ambiguous in complex samples.Generally non-specific for the exact site; confirms presence of modification on the protein.
De Novo Sequencing Yes, possible with high-resolution data.Yes, this is its primary function.No
Mixture Analysis Excellent; can analyze highly complex protein digests.[8]Poor; requires highly purified peptides.Yes, but cross-reactivity can be an issue.
Quantitative Data Robust (Label-free, SILAC, TMT/iTRAQ)[8][9]Non-quantitativeSemi-quantitative at best
Instrumentation Cost HighModerateLow to Moderate

The Logic of Employing Citraconylation for Enhanced Coverage

Citraconylation is not just a modification to be identified; it is a strategic tool used to improve the overall results of a proteomics experiment. By blocking trypsin's ability to cleave after lysine residues, the resulting peptides are, on average, much larger. This is particularly beneficial for techniques like MALDI-TOF MS and can help in assembling the full protein sequence from the identified peptides.[1]

G cluster_0 Standard Trypsin Digestion cluster_1 Citraconylation Workflow P1 Protein (-K-A-R-G-) T1 Trypsin Cleavage (at K and R) P1->T1 Res1 Result: Small Peptides (-K-, -A-R-, -G-) T1->Res1 MS_Analysis Mass Spec Analysis P2 Protein (-K-A-R-G-) Cit Citraconylation (K is blocked) P2->Cit T2 Trypsin Cleavage (at R only) Cit->T2 Res2 Result: Larger Peptide (-K(Cit)-A-R-, -G-) T2->Res2 Res2->MS_Analysis Improved Sequence Coverage in MS

Caption: Logic of using citraconylation to increase peptide length for MS.

Detailed Experimental Protocols

Protocol 1: In-Solution Citraconylation and Digestion
  • Protein Solubilization : Dissolve 100 µg of the target protein in a suitable buffer, such as 100 µL of 8 M urea or 6 M guanidine-HCl, to ensure complete denaturation.

  • Reduction and Alkylation :

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[10]

    • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.[10]

  • Buffer Exchange : Dilute the sample at least 4-fold with a buffer like 50 mM ammonium bicarbonate (ABC) to lower the denaturant concentration.

  • Citraconylation :

    • Adjust the pH of the protein solution to 8.0-8.5.

    • Add this compound in small aliquots while maintaining the pH with NaOH. A typical starting point is a 50-fold molar excess of reagent over the total number of lysine residues.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Trypsin Digestion : Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin will now only cleave at arginine residues.

  • Decitraconylation (Optional but necessary for Lys-C mapping) : To confirm modification, a parallel sample can be decitraconylated. Lower the pH to ~2-3 with formic acid and incubate at room temperature for 3-4 hours. This removes the modification, restoring the original lysine residue.

  • Sample Cleanup : Desalt the peptide mixture using a C18 StageTip or ZipTip prior to MS analysis to remove salts and detergents that can interfere with ionization.[11]

Protocol 2: LC-MS/MS Analysis
  • Chromatography :

    • Load the desalted peptide sample onto a reverse-phase analytical column (e.g., a 75 µm I.D. column packed with C18 resin).

    • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 2% to 40% acetonitrile in 0.1% formic acid) over 60-120 minutes.[3]

  • Mass Spectrometry :

    • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[5]

    • A full MS scan (MS1) is performed to measure the mass-to-charge (m/z) of the intact peptide ions.[8]

    • The most intense ions from the MS1 scan are selected for fragmentation (MS/MS) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[8]

  • Data Analysis :

    • The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Proteome Discoverer, or Mascot.

    • The search parameters must be configured to include citraconylation of lysine (+112.021 Da) as a variable modification.

    • The software will identify peptides and pinpoint the location of the modification based on the fragmentation pattern, providing a confidence score for each identification.[8]

References

A Comparative Guide to Amine Blocking Reagents: The Advantages of Citraconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and reversible modification of amine groups, particularly the ε-amino group of lysine residues in proteins, is a cornerstone of bioconjugation, proteomics, and drug delivery. The choice of a blocking reagent is critical, as it can significantly impact the structural integrity and biological activity of the protein of interest. This guide provides an objective comparison of citraconic anhydride with other commonly used amine blocking reagents, supported by experimental data and detailed protocols.

Executive Summary

This compound stands out as a superior choice for the reversible blocking of primary amines in many applications due to its mild reaction conditions, rapid and efficient deprotection under acidic pH, and its ability to introduce a charge reversal that can be advantageous for protein solubility and subsequent purification steps. While other reagents have their specific uses, this compound offers a unique combination of reversibility, efficiency, and gentle handling that preserves protein function.

Comparison of Amine Blocking Reagents

The selection of an appropriate amine blocking reagent depends on the specific requirements of the experiment, including the desired stability of the blocked amine, the conditions for deprotection, and the tolerance of the protein to different chemical environments. Here, we compare this compound with other cyclic anhydrides (maleic anhydride and succinic anhydride) and carbamate-based protecting groups (Boc and Fmoc).

Cyclic Anhydrides: A Head-to-Head Comparison

This compound, maleic anhydride, and succinic anhydride all react with primary amines to form an amide bond, converting the positively charged amine to a negatively charged carboxylate. This charge reversal can enhance the solubility of modified proteins at neutral or alkaline pH.

FeatureThis compoundMaleic AnhydrideSuccinic Anhydride
Reversibility Readily reversible at pH ~4Reversible at pH 3.5, but slower than this compoundLargely irreversible under mild conditions; requires harsh conditions (e.g., 6 N HCl at 100°C) for cleavage[1]
Deprotection Conditions Mild acid (pH ~4), 30°C, >3 hours to overnight[2] or 1M hydroxylamine, pH 10, 3 hours at room temperature.Acidic pH (e.g., pH 3.5 at 37°C), with a half-life of 11-12 hours[3].Not readily reversible under conditions that preserve protein integrity.
Reaction pH pH 7-9pH 7-9pH 7-9
Key Advantage Rapid and gentle deprotection, allowing for recovery of native protein function.Reversible, but slower deprotection can be useful in specific applications.Forms a very stable amide bond, suitable for permanent modification.
Potential Side Reactions Can react with cysteine residues, although generally less reactive than maleic anhydride.Can react with cysteine residues, potentially leading to irreversible modification[4].Can modify hydroxyl groups of serine and threonine to a greater extent than citraconic or maleic anhydride.
Carbamate-Based Protecting Groups: A Different Approach

Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used in solid-phase peptide synthesis for the temporary protection of α-amino groups. They can also be used for the protection of lysine side chains.

FeatureThis compoundBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Chemistry Acid-labile (hydrolysis)Acid-labile (cleavage)Base-labile (elimination)
Deprotection Reagents Mild aqueous acid (e.g., pH 4 buffer)Strong, concentrated acid (e.g., trifluoroacetic acid - TFA)[5]Weak base (e.g., 20% piperidine in DMF)[6]
Orthogonality Orthogonal to base-labile and hydrogenation-labile protecting groups.Orthogonal to base-labile and hydrogenation-labile protecting groups.Orthogonal to acid-labile protecting groups.
Typical Application Reversible modification of proteins in aqueous solution for structural/functional studies, proteomics, and bioconjugation.Solid-phase peptide synthesis, protection of lysine side chains in complex syntheses.Solid-phase peptide synthesis, particularly for longer peptides and those with sensitive modifications.
Impact on Charge Converts positive charge to negative charge.Neutral.Neutral.

Experimental Data and Performance

Deprotection Kinetics: The Key Advantage of this compound

The most significant advantage of this compound over maleic anhydride is the rate of deprotection. The methyl group on the citraconyl moiety accelerates the intramolecular hydrolysis of the amide bond under acidic conditions.

While direct side-by-side kinetic data under identical conditions is scarce in the literature, the reported deprotection times highlight this difference. The removal of the maleyl group has a half-life of 11-12 hours at pH 3.5 and 37°C[3]. In contrast, deprotection of citraconylated amines is typically complete within a few hours to overnight under similar mild acidic conditions[2]. This rapid and gentle deprotection is crucial for preserving the native structure and function of sensitive proteins.

Impact on Protein Structure: A Reversible Perturbation

The modification of lysine residues with any reagent can induce conformational changes in a protein. Circular dichroism (CD) spectroscopy is a powerful technique to assess these changes. Studies have shown that citraconylation can lead to a progressive change in the secondary structure of a protein as the extent of modification increases[2]. However, a key advantage of this compound is that these structural changes are often reversible upon deprotection under mild acidic conditions.

In a study on bovine α-crystallin, citraconylation led to dissociation of the protein complex, but the process was not fully reversible upon decitraconylation, suggesting that for some complex proteins, complete refolding may not be achieved[7]. This highlights the importance of optimizing the degree of modification to minimize irreversible structural changes.

Experimental Protocols

Protocol for Reversible Amine Blocking with this compound

This protocol is a general guideline for the citraconylation of a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., 0.1-1 M sodium phosphate or sodium carbonate, pH 8-9). Avoid amine-containing buffers like Tris or glycine.

  • This compound.

  • Buffer for dialysis or gel filtration (e.g., phosphate-buffered saline, pH 7.4).

  • Acid for deprotection (e.g., acetic acid or formic acid to adjust pH to ~4).

Procedure:

  • Preparation: Dissolve the protein in the reaction buffer at a suitable concentration. If the protein is already in a solution with an interfering buffer, perform a buffer exchange.

  • Reaction: While gently stirring the protein solution at room temperature or 4°C, add a 5-10 fold molar excess of this compound per amine group. It is recommended to add the this compound in small aliquots to ensure it dissolves and reacts efficiently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent: Remove excess this compound and by-products by dialysis or gel filtration against a neutral buffer.

  • Deprotection (Reversal):

    • To reverse the modification, adjust the pH of the modified protein solution to ~4 with a suitable acid.

    • Incubate for at least 3 hours to overnight at 30°C[2].

    • Alternatively, the reaction can be reversed by treating with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.

  • Final Buffer Exchange: Perform a final dialysis or gel filtration step to transfer the deprotected protein into the desired final buffer.

Protocol for Amine Blocking with Maleic Anhydride

The protocol for maleylation is similar to that for citraconylation, with the primary difference being the deprotection step.

Procedure:

  • Follow steps 1-4 of the this compound protocol, substituting maleic anhydride for this compound.

  • Deprotection (Reversal):

    • Adjust the pH of the modified protein solution to 3.5.

    • Incubate at 37°C for an extended period (e.g., 24-48 hours), keeping in mind the half-life of 11-12 hours[3]. Monitor the deprotection as needed.

  • Follow step 6 of the this compound protocol.

Protocol for Boc Protection of Lysine Residues

This protocol is a general guideline for the protection of lysine ε-amino groups in a peptide or protein in solution.

Materials:

  • Peptide or protein in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or DMF).

  • Di-tert-butyl dicarbonate (Boc)₂O.

  • Base (e.g., triethylamine or diisopropylethylamine - DIEA).

  • Deprotection solution: Trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) and water.

Procedure:

  • Reaction: Dissolve the peptide or protein in the chosen solvent system. Add the base, followed by the addition of (Boc)₂O (typically 1.1-1.5 equivalents per amine). Stir at room temperature for several hours to overnight.

  • Work-up: After the reaction is complete, the protected product is typically purified by chromatography.

  • Deprotection: Treat the Boc-protected peptide or protein with a solution of TFA (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours at room temperature.

  • Isolation: The deprotected product is isolated, often by precipitation with cold ether.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_reaction Amine Blocking Reaction cluster_deprotection Deprotection (Reversal) Protein-NH2 Protein with Primary Amine (e.g., Lysine) Reaction_Step Reaction at pH 7-9 Protein-NH2->Reaction_Step Citraconic_Anhydride This compound Citraconic_Anhydride->Reaction_Step Blocked_Protein Citraconylated Protein (Amine Blocked, Charge Reversed) Reaction_Step->Blocked_Protein Blocked_Protein_2 Citraconylated Protein Deprotection_Step Mild Acid (pH ~4) Blocked_Protein_2->Deprotection_Step Deprotected_Protein Native Protein (Amine Restored) Deprotection_Step->Deprotected_Protein Byproduct Citraconic Acid Deprotection_Step->Byproduct G cluster_citraconic This compound cluster_maleic Maleic Anhydride cluster_succinic Succinic Anhydride Cit_Start Protein-NH3+ Cit_Reagent + this compound (pH 7-9) Cit_Blocked Protein-NH-CO-C(CH3)=CH-COO- Cit_Reagent->Cit_Blocked Blocking Cit_Deprotect + H+ (pH ~4) (Rapid) Cit_End Protein-NH3+ Cit_Deprotect->Cit_End Deprotection Mal_Start Protein-NH3+ Mal_Reagent + Maleic Anhydride (pH 7-9) Mal_Blocked Protein-NH-CO-CH=CH-COO- Mal_Reagent->Mal_Blocked Blocking Mal_Deprotect + H+ (pH 3.5) (Slow) Mal_End Protein-NH3+ Mal_Deprotect->Mal_End Deprotection Suc_Start Protein-NH3+ Suc_Reagent + Succinic Anhydride (pH 7-9) Suc_Blocked Protein-NH-CO-CH2-CH2-COO- Suc_Reagent->Suc_Blocked Blocking Suc_Deprotect Harsh Conditions (Irreversible under mild conditions)

References

A Researcher's Guide to Quantitative Citraconylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. Citraconylation, the reversible acylation of primary amino groups, stands out as a critical technique for controlling protein function, stability, and enzymatic digestion. This guide provides a comprehensive comparison of citraconylation efficiency, supported by experimental data and detailed protocols, to aid in the selection of optimal reaction conditions and analytical methods.

Comparing Citraconylation Reagents

While citraconic anhydride is the most predominantly utilized reagent for this modification, other anhydrides such as maleic anhydride and methylmaleic anhydride can also be employed for the reversible blocking of lysine residues. The choice of reagent can influence reaction kinetics and the stability of the resulting modification. Below is a comparative overview.

ReagentKey FeaturesPredominant Applications
This compound Reversible at acidic pH; introduces a carboxyl group, increasing negative charge.[1]Control of tryptic digestion in proteomics,[2][3] protein delivery into cells.
Maleic Anhydride Also reversible at acidic pH; reacts rapidly and specifically with amino groups.[1][4]Similar to this compound, used for reversible blocking of amino groups.[1]
Methylmaleic Anhydride A reversible blocking agent for specific arginine modification.[5]Primarily used for arginine modification rather than lysine.[5]

Quantitative Analysis of Citraconylation Efficiency

The efficiency of citraconylation can be assessed through various analytical techniques. The choice of method often depends on the specific research question, be it the degree of modification for subsequent enzymatic digestion or the overall conversion for cellular delivery studies.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying protein modifications.[6] By analyzing the mass shift of peptides after tryptic digestion, researchers can pinpoint the exact sites of citraconylation and determine the percentage of modification at each site. For instance, a study on proinsulin demonstrated that citraconylation followed by enzymatic hydrolysis and decitraconylation improved the conversion yield of insulin from 52.7% to 77.7%.[7] Another study showed that using 200 mM or 400 mM this compound resulted in a significant decrease in lysine-terminated (K-end) peptides to 1.4% and 0.9% respectively, from an initial 42.5%, indicating high citraconylation efficiency.

ParameterConditionResultAnalytical Method
Insulin Conversion Yield With Citraconylation77.7%HPLC
Without Citraconylation52.7%HPLC
Des-threonine Insulin With Citraconylation1.0%HPLC
Without Citraconylation13.5%HPLC
K-end Peptides 200 mM this compound1.4%Mass Spectrometry
400 mM this compound0.9%Mass Spectrometry
Unmodified42.5%Mass Spectrometry
HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) can be used to separate the modified protein from the unmodified protein, allowing for quantification of the overall conversion efficiency.[7][8][9][10] The introduction of the carboxyl group upon citraconylation alters the protein's charge and hydrophobicity, enabling separation through ion-exchange or reversed-phase chromatography. The peak areas of the modified and unmodified protein can then be used to calculate the percentage of citraconylation.

Experimental Protocols

Protocol for Citraconylation of a Protein (e.g., RNase A)

This protocol is adapted from a method for the citraconylation of RNase A for cytosolic delivery.[11]

Materials:

  • Protein of interest (e.g., RNase A)

  • This compound

  • 0.5 M Sodium bicarbonate buffer (NaHCO3), pH 9.0

  • Dimethyl sulfoxide (DMSO)

  • Amicon filters (10 kDa MWCO)

  • Dulbecco's phosphate-buffered saline (DPBS), pH 7.4

Procedure:

  • Dissolve the protein of interest to a concentration of 2–10 mg/mL in 0.5 M NaHCO3 buffer, pH 9.0.

  • Prepare a stock solution of this compound in DMSO. The concentration should be calculated to achieve the desired molar excess of anhydride to protein amino groups.

  • Add the this compound solution to the protein solution while gently stirring. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 2 hours at 25 °C with gentle stirring.

  • Remove unreacted this compound and by-products by buffer exchange using Amicon filters (10 kDa MWCO). Perform at least 5 cycles of buffer exchange against DPBS, pH 7.4.

  • Determine the concentration of the citraconylated protein using a spectrophotometer.

Protocol for Mass Spectrometry Analysis of Citraconylation

This protocol outlines a general workflow for analyzing citraconylation efficiency using mass spectrometry.

Materials:

  • Citraconylated protein sample

  • Urea

  • Tris buffer

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Iodoacetamide

  • Trypsin/Lys-C mix

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction: Dissolve the citraconylated protein in 8 M urea, 100 mM Tris pH 8.5. Add TCEP to a final concentration of 5 mM and incubate at room temperature for 20 minutes.[12]

  • Alkylation: Add iodoacetamide to a final concentration of 10 mM and incubate at room temperature for 15 minutes in the dark.[12]

  • Digestion: Dilute the sample with 100 mM Tris pH 8.5 to reduce the urea concentration to 2 M. Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a nano-LC-MS/MS system. Configure the data acquisition method to include the mass shift corresponding to citraconylation on lysine residues.

  • Data Analysis: Use proteomic data analysis software to identify peptides and quantify the extent of citraconylation by comparing the intensities of modified and unmodified peptide peaks.

Visualizing the Process

To better understand the workflow and the chemical principles of citraconylation, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Incubation Incubation (2h, 25°C, pH 9) Protein->Incubation Reagent This compound Reagent->Incubation Purification Buffer Exchange Incubation->Purification Analysis MS or HPLC Analysis Purification->Analysis

A streamlined workflow for protein citraconylation and analysis.

logical_relationship cluster_goal Primary Goal cluster_mechanism Mechanism cluster_application Applications cluster_outcome Desired Outcome Goal Control Protein Reactivity Mechanism Reversible Lysine Blocking Goal->Mechanism Proteomics Controlled Tryptic Digestion Mechanism->Proteomics Delivery Enhanced Cellular Uptake Mechanism->Delivery Outcome1 Increased Sequence Coverage Proteomics->Outcome1 Outcome2 Successful Protein Delivery Delivery->Outcome2

The logical progression from the goal of citraconylation to its applications.

References

A Tale of Two Anhydrides: A Side-by-Side Comparison of Citraconic and Succinic Anhydride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the choice of modifying reagents is critical. Citraconic anhydride and succinic anhydride, two cyclic dicarboxylic anhydrides, are frequently employed for the modification of primary amines and hydroxyl groups in various applications, from polymer synthesis to protein chemistry. While both are effective acylating agents, their distinct structural features lead to significant differences in reactivity, stability of the resulting products, and their utility in specialized applications. This guide provides an objective, data-supported comparison to aid in the selection of the appropriate anhydride for your research needs.

Physicochemical Properties: A Fundamental Comparison

The primary difference between this compound and succinic anhydride lies in the presence of a double bond and a methyl group in the citraconic structure, which introduces steric hindrance and electronic effects not present in the saturated succinic anhydride ring. These differences are reflected in their fundamental physicochemical properties.

PropertyThis compoundSuccinic Anhydride
Molecular Formula C₅H₄O₃[1]C₄H₄O₃
Molecular Weight 112.08 g/mol [2]100.07 g/mol
Appearance Colorless to pale yellow liquid[2]Colorless needles or white crystalline solid
Melting Point 6-10 °C[1]118-120 °C
Boiling Point 213-214 °C[1]261 °C
Density 1.247 g/mL at 25 °C[1]1.234 g/cm³

Reactivity and Stability: The Impact of Unsaturation

The carbon-carbon double bond in this compound significantly influences its reactivity and the stability of its derivatives.

Amidation and Esterification: Both anhydrides react with primary amines and alcohols to form amides and esters, respectively. However, the electron-withdrawing nature of the double bond in this compound can influence the reaction kinetics. While direct comparative kinetic studies are limited, studies on the amidation of succinic anhydride with various amines have shown the reaction to be autocatalytic in its initial phase, followed by a second-order reaction.[3][4] The steric hindrance from the methyl group in this compound can also affect the rate of reaction compared to the more accessible succinic anhydride.

Reversibility of Amine Modification: A key advantage of this compound is the pH-dependent reversibility of the amide bond formed with primary amines. The resulting citraconyl-amine linkage is stable at neutral to alkaline pH (pH > 7) but is readily hydrolyzed under mild acidic conditions (pH ~4).[2] This property is invaluable for applications requiring temporary protection of amine groups. In contrast, the succinyl-amine bond formed from succinic anhydride is stable and not easily cleaved under mild conditions.

Polymer Synthesis: Both anhydrides are utilized as monomers in the synthesis of polyesters and other polymers. Succinic acid, derived from succinic anhydride, is a common bio-based building block for unsaturated polyester resins.[5] this compound is also used in polymer synthesis, and studies have shown that polymers modified with it can exhibit superior mechanical, thermal, and biochemical properties.[1]

Applications in Research and Drug Development

The distinct properties of citraconic and succinic anhydride lend themselves to different applications in the research and drug development landscape.

ApplicationThis compoundSuccinic Anhydride
Protein Modification Reversible blocking of primary amines for protein sequencing and structural studies.[2] pH-sensitive modification for drug delivery.[6]Stable modification of lysine residues (succinylation) to alter protein charge and solubility.[7]
Polymer Synthesis Monomer for specialty unsaturated polyester resins.[8]Monomer for alkyd resins and bio-based polyesters.[9][10]
Drug Delivery pH-sensitive linkers for controlled drug release in acidic tumor microenvironments.[6]Used to synthesize prodrugs and improve drug solubility.
Bioconjugation Reversible conjugation of polymers to proteins and antibodies.[6]Stable cross-linking agent for protein immobilization.
Other Applications Antigen retrieval in immunohistochemistry.[1]Used in the production of plasticizers and as a food additive.

Experimental Protocols

Reversible Blocking of Primary Amines with this compound

This protocol describes the temporary modification of primary amine groups in a protein using this compound.

Materials:

  • Protein solution

  • This compound

  • Reaction Buffer: 0.1-1 M Sodium Phosphate or Sodium Carbonate, pH 8-9

  • Dialysis or gel filtration equipment

  • Acid for pH adjustment (e.g., dilute HCl)

  • Hydroxylamine solution (optional, for reversal)

Procedure:

  • Dissolve the protein in the reaction buffer. If the protein is already in solution, perform a buffer exchange to the reaction buffer using dialysis or gel filtration. Ensure the buffer does not contain primary amines (e.g., Tris).[2]

  • Add a 5-10 fold molar excess of this compound to the protein solution. Add the anhydride in small aliquots to ensure it dissolves completely.[2]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Remove excess this compound and by-products by dialysis or gel filtration against a suitable buffer (e.g., PBS, pH 7.4).[2]

Reversal of Modification:

  • To reverse the modification, adjust the pH of the protein solution to ~4 with a suitable acid.[2]

  • Incubate for at least 3 hours at 30°C.[2]

  • Alternatively, the modification can be reversed by treating with 1 M hydroxylamine at pH 10 for 3 hours at room temperature.[2]

Succinylation of Proteins with Succinic Anhydride

This protocol outlines the stable modification of lysine residues in a protein using succinic anhydride.

Materials:

  • Protein solution

  • Succinic Anhydride

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Dialysis or gel filtration equipment

Procedure:

  • Dissolve the protein in the reaction buffer. Perform buffer exchange if necessary.

  • Prepare a fresh solution of succinic anhydride in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration.

  • While gently stirring the protein solution, add a 20-50 fold molar excess of the succinic anhydride solution dropwise.

  • Maintain the pH of the reaction mixture at 8.0 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) as the reaction proceeds and the pH drops.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Remove excess succinic anhydride and by-products by extensive dialysis against a suitable buffer.

  • The extent of succinylation can be quantified using methods such as a TNBS assay or mass spectrometry.

Visualizing Experimental Workflows

Reversible Amine Protection using this compound

Reversible_Amine_Protection cluster_modification Modification (pH 8-9) cluster_application Application cluster_deprotection Deprotection (pH ~4) Protein_NH2 Protein with Primary Amines Modified_Protein Citraconylated Protein (Amine Blocked) Protein_NH2->Modified_Protein Reaction Citraconic_Anhydride Citraconic Anhydride Citraconic_Anhydride->Modified_Protein Downstream_Reaction Further Chemical Modification Modified_Protein->Downstream_Reaction Regenerated_Protein Regenerated Protein with Free Amines Downstream_Reaction->Regenerated_Protein Hydrolysis Acid_Treatment Acidic Conditions Acid_Treatment->Regenerated_Protein

Caption: Workflow for reversible amine protection.

Protein Succinylation for Structural and Functional Analysis

Protein_Succinylation Protein Native Protein (Positive Charge on Lysine) Succinylated_Protein Succinylated Protein (Negative Charge on Lysine) Protein->Succinylated_Protein Succinylation Reaction (pH 8) Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Succinylated_Protein Analysis Structural & Functional Analysis Succinylated_Protein->Analysis

Caption: Workflow for protein succinylation.

Conclusion

This compound and succinic anhydride are both valuable reagents for the modification of biomolecules and the synthesis of polymers. The choice between them should be guided by the specific requirements of the application. This compound is the superior choice when reversible modification of primary amines is desired, particularly in the context of pH-sensitive drug delivery and temporary protein protection. Succinic anhydride, on the other hand, provides a robust and stable modification, making it ideal for applications where a permanent change in charge or solubility is needed, such as in the creation of certain biomaterials and as a monomer in durable polymers. A thorough understanding of their distinct chemical properties will enable researchers to make informed decisions and advance their scientific endeavors.

References

NMR Analysis: A Comparative Guide to Confirming Citraconic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of reaction products. This guide provides a comparative analysis of NMR data to confirm the products of reactions involving citraconic anhydride, a versatile reagent in organic synthesis.

This compound readily undergoes reactions with nucleophiles, such as primary amines, to form a variety of derivatives. The most common reaction involves the formation of an N-substituted citraconimide through a two-step process: the initial ring-opening of the anhydride to form a citraconamic acid intermediate, followed by cyclization to the final imide product. This guide will focus on the characteristic ¹H and ¹³C NMR signatures of the starting material, the intermediate, and the final product, providing a clear pathway for reaction monitoring and product confirmation.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, the intermediate N-substituted citraconamic acid, and the final N-substituted citraconimide. These values are compiled from various sources and represent typical shifts observed in common deuterated solvents like CDCl₃ or DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton This compound N-Substituted Citraconamic Acid (Intermediate) N-Substituted Citraconimide (Product)
Vinyl H~6.4 - 6.6 (q)~5.8 - 6.2 (q)~6.1 - 6.5 (q)
Methyl H₃~2.1 - 2.3 (d)~1.9 - 2.1 (d)~2.0 - 2.2 (d)
Amide NH-~8.0 - 10.0 (br s)-
Carboxyl OH-~10.0 - 12.0 (br s)-

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon This compound N-Substituted Citraconamic Acid (Intermediate) N-Substituted Citraconimide (Product)
Carbonyl (C=O)~165 - 170~168 - 172 (Amide), ~170 - 175 (Acid)~170 - 175
Vinylic C-CH₃~145 - 150~138 - 142~140 - 145
Vinylic C-H~130 - 135~125 - 130~128 - 133
Methyl (CH₃)~10 - 12~12 - 15~10 - 13

Reaction Workflow and NMR Analysis

The reaction of this compound with a primary amine (R-NH₂) typically proceeds as illustrated in the following workflow. The key transformations can be readily followed by monitoring the changes in the NMR spectrum.

reaction_workflow Reaction of this compound with a Primary Amine cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound ¹H NMR: Vinyl H ~6.5 ppm, CH₃ ~2.2 ppm ¹³C NMR: C=O ~168 ppm inter Citraconamic Acid ¹H NMR: Vinyl H ~6.0 ppm, CH₃ ~2.0 ppm, NH & COOH broad ¹³C NMR: C=O (amide & acid) ~170 ppm start->inter + R-NH₂ (Ring Opening) product N-Substituted Citraconimide ¹H NMR: Vinyl H ~6.3 ppm, CH₃ ~2.1 ppm ¹³C NMR: C=O ~172 ppm inter->product Heat/Dehydrating Agent (Cyclization)

Figure 1. Reaction workflow for the synthesis of an N-substituted citraconimide, highlighting the key stages and their expected NMR characteristics.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Citraconimides

This protocol is a generalized procedure based on common laboratory practices for the reaction of this compound with primary amines.

Part A: Formation of the Citraconamic Acid Intermediate

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., chloroform, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0 eq.) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the amic acid intermediate can be monitored by TLC or by taking an aliquot for NMR analysis. The product often precipitates out of the solution and can be collected by filtration.

Part B: Cyclization to the N-Substituted Citraconimide

  • Dehydration: The isolated citraconamic acid is then subjected to dehydration to form the imide. This can be achieved by heating the amic acid in the presence of a dehydrating agent such as acetic anhydride with a catalytic amount of sodium acetate.

  • Heating: The mixture is typically heated at 80-100 °C for 1-3 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride. The precipitated N-substituted citraconimide is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the sample (starting material, intermediate, or final product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. Key signals to observe are the vinylic proton (quartet) and the methyl protons (doublet). The disappearance of the broad NH and COOH signals from the intermediate and the shifts in the vinylic and methyl protons confirm the formation of the imide.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The key changes to monitor are the carbonyl carbon signals. The two distinct carbonyl signals of the amic acid (amide and carboxylic acid) will be replaced by a single, or two very similar, carbonyl signals in the final imide product. The shifts in the vinylic and methyl carbons also provide confirmatory evidence.

Logical Relationship of NMR Shifts

The electron-withdrawing nature of the functional groups and the geometry of the molecule influence the chemical shifts of the vinylic and methyl protons and carbons. The following diagram illustrates the expected relative chemical shifts.

nmr_shifts cluster_HNMR ¹H NMR Chemical Shift (δ) cluster_CNMR ¹³C NMR Chemical Shift (δ) of Vinylic C-H H_inter Intermediate (Amic Acid) ~6.0 ppm H_prod Product (Imide) ~6.3 ppm H_inter->H_prod Increasing δ (downfield) H_start Starting Material (Anhydride) ~6.5 ppm H_prod->H_start Increasing δ (downfield) C_inter Intermediate (Amic Acid) ~127 ppm C_prod Product (Imide) ~130 ppm C_inter->C_prod Increasing δ (downfield) C_start Starting Material (Anhydride) ~132 ppm C_prod->C_start Increasing δ (downfield)

Figure 2. Relative ¹H and ¹³C NMR chemical shifts of the vinylic proton and carbon, respectively, for the species involved in the reaction of this compound.

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to the data presented in this guide, researchers can confidently confirm the successful synthesis of this compound derivatives and monitor the progress of their reactions.

A Head-to-Head Battle of Reversible Protein Modification Reagents: Evaluating Citraconic Anhydride Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein modification, the ability to reversibly block functional groups is a critical tool. Citraconic anhydride has long been a staple for the temporary modification of primary amines, particularly the ε-amino group of lysine residues. This guide provides a comprehensive comparison of the reversibility of this compound adducts against other common reversible modification reagents, supported by experimental data to inform your selection process.

The modification of proteins with this compound introduces a negatively charged carboxyl group, altering the protein's overall charge and enabling applications such as controlled enzyme digestion, protein purification, and the development of pH-sensitive drug delivery systems.[1][2] The key advantage of citraconylation lies in its reversibility under mild acidic conditions, which restores the native protein structure and function.[2]

Comparative Analysis of Reversibility: A Data-Driven Approach

The efficacy of a reversible modifying agent is primarily determined by the kinetics of the cleavage reaction under specific conditions. Here, we present a quantitative comparison of the deacylation rates of protein adducts formed with this compound and other commonly used reagents.

ReagentProteinpHTemperature (°C)Half-life (t½)Deacylation Rate Constant (k)
This compound Ovalbumin4.025~ 3 hours-
Ovalbumin5.025~ 30 hours-
Ovalbumin6.025~ 300 hours-
Maleic Anhydride Maleyl-lysine3.53711 - 12 hours-
exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic Anhydride Nα-acetyl-l-lysine amide3.0254 - 5 hours-

Table 1: Comparative deacylation data for various reversible protein modification reagents. Note: The deacylation of citraconylated ovalbumin follows pseudo-first-order kinetics. The half-life is significantly dependent on pH and temperature.

The data clearly indicates that the stability of this compound adducts is highly pH-dependent. At a pH of 4.0 and 25°C, the half-life of the citraconyl-ovalbumin adduct is approximately 3 hours, demonstrating a reasonably rapid reversal. However, as the pH increases, the stability dramatically increases, with the half-life extending to roughly 30 hours at pH 5.0 and 300 hours at pH 6.0. This pronounced pH sensitivity allows for precise control over the deacylation process.

In comparison, maleyl adducts, derived from maleic anhydride, exhibit a half-life of 11-12 hours at the slightly less acidic pH of 3.5 and a higher temperature of 37°C. Adducts formed with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride show a faster reversal, with a half-life of 4-5 hours at pH 3.0 and 25°C.

Experimental Protocols

To ensure reproducibility and aid in the practical application of these findings, detailed experimental protocols for the citraconylation of a model protein and the subsequent cleavage of the adducts are provided below.

Protocol 1: Citraconylation of Ovalbumin

Materials:

  • Ovalbumin

  • This compound

  • Sodium phosphate buffer (0.1 M, pH 8.5)

  • Dialysis tubing

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolve ovalbumin in 0.1 M sodium phosphate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Cool the protein solution to 4°C in an ice bath.

  • While stirring gently, add a 100-fold molar excess of this compound to the protein solution in small aliquots over a period of 1 hour. Maintain the pH of the solution at 8.5 by adding 1 M NaOH as needed.

  • Continue stirring the reaction mixture at 4°C for an additional 2 hours.

  • To remove excess reagent and by-products, dialyze the reaction mixture extensively against 0.1 M sodium phosphate buffer (pH 8.5) at 4°C. Change the dialysis buffer at least three times over a 24-hour period.

  • The extent of modification can be determined by quantifying the remaining free amino groups using a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBSA).

Protocol 2: Deacylation of Citraconylated Ovalbumin

Materials:

  • Citraconylated ovalbumin (from Protocol 1)

  • Sodium citrate buffer (0.1 M, various pH values, e.g., 4.0, 5.0, 6.0)

  • Incubator or water bath

  • UV-Vis spectrophotometer (for TNBSA assay)

Procedure:

  • Dilute the citraconylated ovalbumin to a final concentration of 1 mg/mL in 0.1 M sodium citrate buffer of the desired pH (e.g., 4.0).

  • Incubate the solution at a controlled temperature (e.g., 25°C).

  • At various time points, withdraw aliquots of the solution.

  • Quantify the regeneration of free amino groups using the TNBSA assay to monitor the progress of the deacylation reaction.

  • The rate constant (k) for the pseudo-first-order reaction can be determined by plotting the natural logarithm of the remaining modified amino groups versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizing the Process: Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction of this compound with a primary amine and the general experimental workflow for evaluating adduct reversibility.

Reaction of this compound with a primary amine.

ExperimentalWorkflow Protein Protein Solution Modification Add this compound (pH 8.5) Protein->Modification Purification Dialysis to Remove Excess Reagent Modification->Purification ModifiedProtein Citraconylated Protein Purification->ModifiedProtein Cleavage Incubate at Acidic pH ModifiedProtein->Cleavage Analysis Monitor Deacylation (e.g., TNBSA Assay) Cleavage->Analysis Data Calculate Rate Constant and Half-life Analysis->Data

Workflow for evaluating adduct reversibility.

Conclusion

This compound remains a valuable tool for the reversible modification of proteins, offering a high degree of control due to its pronounced pH-dependent stability. The choice of a reversible modifying agent should be guided by the specific requirements of the application, including the desired stability of the adduct at physiological pH and the required conditions for its cleavage. The quantitative data and detailed protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of experiments involving reversible protein modification.

References

A Comparative Guide to the Cross-Validation of Citraconylation using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for the validation of protein citraconylation. Citraconylation, the reversible modification of primary amines on proteins with citraconic anhydride, is a valuable tool in proteomics and drug delivery. It alters the protein's charge and can temporarily block sites of enzymatic cleavage. Robust validation of this modification is critical for accurate and reproducible research. Here, we compare the performance of three independent methods—a 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Mass Spectrometry (MS)—using a representative experiment on Bovine Serum Albumin (BSA).

Data Presentation: A Comparative Analysis

To illustrate the cross-validation process, we present a representative dataset from a hypothetical experiment where Bovine Serum Albumin (BSA) was subjected to citraconylation. The extent of this modification was then quantified and confirmed using three orthogonal techniques.

Table 1: Quantitative Comparison of Orthogonal Methods for BSA Citraconylation

MethodParameter MeasuredResult for Unmodified BSAResult for Citraconylated BSADegree of Modification (%)
TNBS Assay Concentration of free primary amines1.52 mM0.21 mM86.2%
SDS-PAGE Apparent Molecular Weight~66 kDa~72 kDaN/A (Qualitative Shift)
Mass Spectrometry (MALDI-TOF) Intact Protein Mass66,430 Da67,294 Da86.1%

Note: The degree of modification as determined by Mass Spectrometry is calculated based on the average number of modified lysine residues observed.

Experimental Protocols

Detailed methodologies for the citraconylation of BSA and its subsequent analysis by the three orthogonal methods are provided below.

1. Citraconylation of Bovine Serum Albumin (BSA)

  • Objective: To modify the primary amino groups (lysine residues) of BSA using this compound.

  • Materials:

    • Bovine Serum Albumin (BSA)

    • 0.5 M Sodium Bicarbonate buffer (pH 9.0)

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Amicon Ultra centrifugal filters (10 kDa MWCO)

    • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Procedure:

    • Prepare a 5 mg/mL solution of BSA in 0.5 M sodium bicarbonate buffer (pH 9.0).

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound solution to the BSA solution with gentle stirring. The final volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 2 hours at 25°C with gentle stirring.

    • Remove unreacted this compound and byproducts by buffer exchange using Amicon Ultra centrifugal filters (10 kDa MWCO). Perform five cycles of buffer exchange against DPBS (pH 7.4).

    • Determine the final concentration of the citraconylated BSA using a standard protein concentration assay (e.g., BCA assay).

2. TNBS (2,4,6-Trinitrobenzenesulfonic acid) Assay

  • Objective: To quantify the number of free primary amino groups in unmodified and citraconylated BSA.

  • Materials:

    • Unmodified and citraconylated BSA samples

    • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

    • 0.01% (w/v) TNBS solution (freshly prepared in 0.1 M Sodium Bicarbonate buffer)

    • 10% (w/v) SDS solution

    • 1 N HCl

    • Glycine standards (for standard curve)

  • Procedure:

    • Prepare a dilution series of glycine in 0.1 M sodium bicarbonate buffer to generate a standard curve.

    • Dilute the unmodified and citraconylated BSA samples to a concentration of approximately 100 µg/mL in 0.1 M sodium bicarbonate buffer.

    • To 0.5 mL of each standard and sample, add 0.25 mL of 0.01% TNBS solution and mix well.

    • Incubate all tubes at 37°C for 2 hours.

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

    • Measure the absorbance of each solution at 335 nm.

    • Calculate the concentration of free amino groups in the BSA samples by comparing their absorbance to the glycine standard curve. The degree of modification is calculated as: (1 - (amines in modified BSA / amines in unmodified BSA)) * 100%.[1]

3. SDS-PAGE Analysis

  • Objective: To qualitatively observe the increase in molecular weight of BSA following citraconylation.

  • Materials:

    • Unmodified and citraconylated BSA samples

    • Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Molecular weight standards

    • Coomassie Brilliant Blue stain

  • Procedure:

    • Mix equal amounts of protein (e.g., 10 µg) from the unmodified and citraconylated BSA samples with Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

    • Load the samples and a molecular weight standard onto the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.

    • Compare the migration of the citraconylated BSA band to the unmodified BSA band and the molecular weight standards. A successful modification will result in an upward shift in the apparent molecular weight of the citraconylated BSA.[2]

4. Mass Spectrometry (MALDI-TOF) Analysis

  • Objective: To determine the precise molecular weight of unmodified and citraconylated BSA to confirm the modification.

  • Materials:

    • Unmodified and citraconylated BSA samples

    • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

    • MALDI target plate

  • Procedure:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

    • On the MALDI target plate, spot 1 µL of the protein sample and let it air dry.

    • Add 1 µL of the MALDI matrix solution on top of the dried sample spot and let it co-crystallize.

    • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode, calibrated for high molecular weight proteins.

    • Determine the average molecular weight of the unmodified and citraconylated BSA from the resulting mass spectra. The mass increase corresponds to the addition of citraconyl groups (112.02 Da per modification, with the loss of one water molecule).

Visualizing the Cross-Validation Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

citraconylation_workflow cluster_reaction Citraconylation Reaction BSA BSA Solution (pH 9.0) Reaction Incubate 2h @ 25°C BSA->Reaction Anhydride This compound (in DMSO) Anhydride->Reaction Purification Buffer Exchange (Amicon Filter) Reaction->Purification Modified_BSA Citraconylated BSA Purification->Modified_BSA

A simplified workflow for the citraconylation of BSA.

orthogonal_validation_workflow cluster_methods Orthogonal Validation Methods cluster_results Analysis start Citraconylated BSA Sample TNBS TNBS Assay start->TNBS SDS_PAGE SDS-PAGE start->SDS_PAGE MS Mass Spectrometry start->MS TNBS_Result Quantify Free Amines (Degree of Modification) TNBS->TNBS_Result SDS_PAGE_Result Observe MW Shift (Qualitative Confirmation) SDS_PAGE->SDS_PAGE_Result MS_Result Measure Mass Increase (Precise MW & Modification) MS->MS_Result

References

Safety Operating Guide

Safe Disposal of Citraconic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Citraconic anhydride, a reactive cyclic anhydride, requires a specific disposal protocol to mitigate its hazardous properties, including its toxicity and corrosivity. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

The primary method for the disposal of this compound involves a two-stage process: controlled hydrolysis followed by neutralization. This process converts the reactive anhydride into the less hazardous citraconic acid, which is then neutralized to a salt solution that can be disposed of in accordance with local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

This protocol is designed for the safe disposal of small quantities of this compound typically found in a laboratory setting.

Materials:

  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Distilled water

  • 5% Sodium bicarbonate solution (or 1M Sodium hydroxide solution)

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation:

    • Place the large beaker or flask in an ice bath on a magnetic stir plate within a chemical fume hood.

    • Add a stir bar to the beaker.

    • For every 1 gram of this compound, add 20 mL of cold distilled water to the beaker and begin stirring.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound waste to the stirring water in small portions. The hydrolysis of an anhydride can be exothermic, and the ice bath will help to control the temperature.

    • Stir the mixture until all the this compound has dissolved and reacted with the water to form citraconic acid. This may take some time.

  • Neutralization:

    • Once the hydrolysis is complete, begin the neutralization process. While continuing to stir, slowly add a 5% sodium bicarbonate solution to the citraconic acid solution. Be cautious as this will generate carbon dioxide gas, causing effervescence. Add the bicarbonate solution at a rate that does not cause excessive foaming.

    • Alternatively, a 1M sodium hydroxide solution can be used for neutralization. Add the sodium hydroxide solution dropwise, as the neutralization reaction is also exothermic.

    • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Final pH Adjustment:

    • Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.[1][2]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and ventilate the area.

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4]

  • Sweep up the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3][4]

  • Do not add water directly to a large, uncontained spill as this may cause a vigorous reaction.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add to cold water in an ice bath with stirring. fume_hood->hydrolysis neutralization Neutralization: Slowly add 5% Sodium Bicarbonate or 1M Sodium Hydroxide. hydrolysis->neutralization check_ph Check pH (Target: 6.0 - 8.0) neutralization->check_ph adjust_ph Adjust pH as needed check_ph->adjust_ph pH is not 6.0-8.0 final_disposal Dispose of Neutralized Solution (Follow local regulations) check_ph->final_disposal pH is 6.0-8.0 adjust_ph->neutralization end End final_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical handling practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Citraconic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Citraconic Anhydride, a compound that, while valuable in research, presents significant hazards if not managed correctly. Adherence to these protocols is critical for personal safety and the integrity of your work.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also toxic upon skin contact and can trigger allergic skin and respiratory reactions.[1][2][3] Due to its sensitivity to moisture, careful handling and storage are imperative to prevent hazardous reactions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when working with this compound. The following table summarizes the required PPE.

Body PartRequired ProtectionSpecifications and Importance
Eyes/Face Tight-sealing safety goggles and a face shield.[1]Goggles must form a complete seal around the eyes. A face shield provides an additional layer of protection against splashes.
Skin Chemical-resistant gloves and protective clothing.[1]Inspect gloves for integrity before each use. Protective clothing should cover all exposed skin.
Respiratory NIOSH/MSHA-approved respirator.[1]Required when working outside of a fume hood, if ventilation is inadequate, or if experiencing respiratory irritation.

Safe Handling and Storage Protocols

Proper operational procedures are crucial to minimize exposure risk. Always handle this compound within a certified chemical fume hood.[4]

Handling:

  • Ensure adequate ventilation at all times.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.[1][3]

  • Wash hands thoroughly with soap and water after handling.[1][3]

  • Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed to prevent contact with moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[1]

  • The storage area should be accessible only to authorized personnel.[4]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Management

A clear and practiced plan for spills and waste disposal is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean up.

  • For liquid spills, cover with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Prevent the spill from entering drains or waterways.[1]

Disposal:

  • All waste containing this compound is considered hazardous waste.[2]

  • Dispose of waste in a designated, labeled, and sealed container.

  • Disposal must be conducted through an approved waste disposal plant and in accordance with all applicable local, regional, and national regulations.[2] Do not mix with other waste materials.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Perform Experiment D->E F Tightly Seal Container After Use E->F J In Case of Spill or Exposure E->J If Spill/Exposure Occurs G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I M Record All Steps in Lab Notebook I->M Documentation K Follow First Aid Protocols J->K L Notify Supervisor K->L

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citraconic anhydride
Reactant of Route 2
Citraconic anhydride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.